ALK inhibitor 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[5-bromo-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]-N-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28BrN7O3S/c1-25-35(32,33)21-7-5-4-6-19(21)27-22-17(24)15-26-23(29-22)28-18-9-8-16(14-20(18)34-3)31-12-10-30(2)11-13-31/h4-9,14-15,25H,10-13H2,1-3H3,(H2,26,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSDLONCFCQDGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Br)NC3=C(C=C(C=C3)N4CCN(CC4)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28BrN7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647725 | |
| Record name | 2-({5-Bromo-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
761436-81-1 | |
| Record name | 2-({5-Bromo-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of ALK Inhibitor 1 (Ceritinib/LDK378)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological activity of the compound commercially known as "ALK inhibitor 1," which is scientifically identified as Ceritinib (LDK378). While marketed as an Anaplastic Lymphoma Kinase (ALK) inhibitor, this potent pyrimidine-based compound also exhibits significant inhibitory activity against Focal Adhesion Kinase (FAK) and Testis-Specific Serine/Threonine Kinase 2 (TSSK2). This document details the synthetic route, analytical characterization, and known signaling pathways affected by this multi-kinase inhibitor, presenting quantitative data in structured tables and detailed experimental methodologies. Visual diagrams of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its mechanism of action and practical application in research.
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] However, chromosomal rearrangements and mutations in the ALK gene can lead to the expression of oncogenic fusion proteins, driving the proliferation and survival of cancer cells in various malignancies, most notably in non-small cell lung cancer (NSCLC).[1] This has made ALK a prime target for cancer therapy.
"this compound," scientifically known as Ceritinib (LDK378), is a second-generation ALK inhibitor designed to overcome resistance to earlier inhibitors like crizotinib.[2] It is a potent, orally bioavailable, ATP-competitive inhibitor of ALK.[3][4] Interestingly, further research and commercial information have revealed that this compound also potently inhibits other kinases, including Focal Adhesion Kinase (FAK) and Testis-Specific Serine/Threonine Kinase 2 (TSSK2).[3][5] This multi-targeted profile suggests a broader potential for therapeutic intervention and necessitates a thorough understanding of its activity against all known targets.
This guide will provide an in-depth look at the synthesis of Ceritinib, its detailed characterization, and the signaling pathways it modulates, with a particular focus on FAK and TSSK2, in addition to its primary ALK target.
Synthesis of this compound (Ceritinib/LDK378)
The synthesis of Ceritinib (5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine) is a multi-step process. The following protocol is based on the synthetic route described in the scientific literature.[6][7]
Experimental Protocol: Synthesis of Ceritinib
Materials and Reagents:
-
2,4,5-trichloropyrimidine
-
2-(isopropylsulfonyl)aniline
-
tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography apparatus)
Procedure:
Step 1: Synthesis of N-(2,5-dichloropyrimidin-4-yl)-2-(isopropylsulfonyl)aniline
-
To a solution of 2,4,5-trichloropyrimidine in a suitable solvent such as n-butanol, add 2-(isopropylsulfonyl)aniline and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).
-
Heat the reaction mixture under reflux for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-(2,5-dichloropyrimidin-4-yl)-2-(isopropylsulfonyl)aniline.
Step 2: Synthesis of tert-butyl 4-(4-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate
-
Combine N-(2,5-dichloropyrimidin-4-yl)-2-(isopropylsulfonyl)aniline and tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate in a suitable solvent like n-butanol.
-
Add an acid catalyst, such as a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture and remove the solvent in vacuo.
-
Purify the resulting residue by column chromatography to obtain the Boc-protected intermediate.
Step 3: Deprotection to yield Ceritinib (LDK378)
-
Dissolve the purified product from Step 2 in a suitable solvent such as dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to the solution to cleave the Boc protecting group.
-
Stir the reaction at room temperature for a few hours until deprotection is complete (monitored by TLC or LC-MS).
-
Neutralize the reaction mixture with a base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent like DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography to yield the final product, 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (Ceritinib).
Workflow of Ceritinib Synthesis
Caption: Synthetic scheme for this compound (Ceritinib/LDK378).
Characterization of this compound (Ceritinib/LDK378)
The structural integrity and purity of the synthesized Ceritinib should be confirmed using a suite of analytical techniques.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the final compound. The expected chemical shifts and coupling constants should be consistent with the structure of Ceritinib.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, confirming its elemental composition.
High-Performance Liquid Chromatography (HPLC):
-
HPLC is utilized to assess the purity of the synthesized compound. A validated method can determine the percentage of the desired compound and identify any impurities.[6][8][9]
Physicochemical Properties
The following table summarizes the key physicochemical properties of Ceritinib.
| Property | Value |
| Chemical Formula | C₂₈H₃₆ClN₅O₃S |
| Molecular Weight | 558.14 g/mol [10] |
| Appearance | Off-white solid |
| Solubility | DMSO: 1 mg/mL; Ethanol: 16 mg/mL[4] |
| InChI Key | VERWOWGGCGHDQE-UHFFFAOYSA-N[10] |
Biological Activity
Ceritinib is a potent inhibitor of several kinases. The following table summarizes its inhibitory activity against various targets as measured by IC₅₀ values.
| Target Kinase | IC₅₀ (nM) | Reference |
| ALK | 0.2 | [3] |
| FAK | 2 | [5] |
| TSSK2 | 31 | [5] |
| IGF-1R | 8 | [3] |
| InsR | 7 | [3] |
| STK22D | 23 | [3] |
| FLT3 | 60 | [3] |
Signaling Pathways
Ceritinib's multi-kinase inhibitory profile means it can modulate several critical signaling pathways involved in cell proliferation, survival, and migration.
ALK Signaling Pathway
In cancer, ALK fusion proteins lead to constitutive activation of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, promoting cell growth and survival. Ceritinib acts as an ATP-competitive inhibitor, blocking the kinase activity of ALK and thereby inhibiting these downstream signals.
ALK Signaling Pathway Diagram
Caption: Inhibition of ALK signaling by Ceritinib.
FAK Signaling Pathway
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signaling, affecting cell adhesion, migration, proliferation, and survival.[11][12] Overexpression and activation of FAK are common in many cancers.[11] Ceritinib's inhibition of FAK can disrupt these processes.
FAK Signaling Pathway Diagram
Caption: FAK signaling pathway and its inhibition by Ceritinib.[13]
TSSK2 Signaling
Testis-Specific Serine/Threonine Kinase 2 (TSSK2) is primarily expressed in the testis and is crucial for spermatogenesis.[14][15] Its specific downstream signaling cascade is not as well-elucidated as those for ALK and FAK. However, it is known to be involved in the regulation of sperm motility and development.[15] Inhibition of TSSK2 by Ceritinib could have implications for male fertility, a factor to consider in preclinical and clinical development.
Conceptual TSSK2 Signaling Diagram
Caption: Conceptual overview of TSSK2 function and inhibition.
Conclusion
"this compound," or Ceritinib (LDK378), is a potent multi-kinase inhibitor with significant activity against ALK, FAK, and TSSK2, among other kinases. Its synthesis is a well-defined, multi-step process, and its characterization relies on standard analytical techniques. The ability of Ceritinib to inhibit multiple oncogenic signaling pathways, particularly those driven by ALK and FAK, underscores its therapeutic potential in various cancers. The off-target inhibition of TSSK2 highlights the importance of comprehensive kinase profiling in drug development. This technical guide provides a foundational resource for researchers and drug development professionals working with this versatile and clinically relevant small molecule inhibitor. Further research into the nuanced effects of its polypharmacology will continue to refine its clinical applications and may unveil new therapeutic opportunities.
References
- 1. Ceritinib (LDK378)(1032900-25-6) 1H NMR spectrum [chemicalbook.com]
- 2. Ceritinib (LDK378) prevents bone loss via suppressing Akt and NF-κB-induced osteoclast formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. RP-HPLC method for ceritinib analysis in pharmaceuticals. [wisdomlib.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A phase I study of the anaplastic lymphoma kinase inhibitor ceritinib in combination with gemcitabine-based chemotherapy in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsr.com [ijpsr.com]
- 10. medkoo.com [medkoo.com]
- 11. researchgate.net [researchgate.net]
- 12. commerce.bio-rad.com [commerce.bio-rad.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Testis-specific serine/threonine kinase dTSSK2 regulates sperm motility and male fertility in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Action of ALK Inhibitor 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anaplastic Lymphoma Kinase (ALK) has emerged as a critical therapeutic target in various cancers, most notably in non-small cell lung cancer (NSCLC). "ALK inhibitor 1," also identified as compound 17, is a potent pyrimidine-based small molecule inhibitor that has demonstrated significant activity against ALK and other kinases. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including its molecular interactions, impact on downstream signaling pathways, and quantitative inhibitory profile. Detailed experimental methodologies for key assays are also presented to facilitate further research and development in this area.
Introduction to ALK and Its Role in Oncogenesis
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a pivotal role in cell growth and survival.[1] Under normal physiological conditions, ALK expression is predominantly found in the nervous system. However, chromosomal rearrangements, mutations, or amplification of the ALK gene can lead to the formation of oncogenic fusion proteins, such as EML4-ALK in NSCLC.[2] These fusion proteins result in constitutive activation of the ALK kinase domain, driving uncontrolled cell proliferation and survival through the activation of key downstream signaling pathways.[1][2]
Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor, targeting the kinase domain of ALK. By binding to the ATP-binding pocket of the ALK tyrosine kinase domain, it effectively blocks the phosphorylation of ALK and its downstream substrates.[1] This inhibition leads to the downregulation of critical oncogenic signaling pathways, ultimately resulting in the apoptosis of cancer cells and the regression of tumor growth.[1]
While a specific crystal structure of ALK in complex with this compound is not publicly available, docking studies of similar pyrimidine-based inhibitors suggest a binding mode where the molecule forms key hydrogen bonds with the hinge region of the kinase domain.
Impact on Downstream Signaling Pathways
The constitutive activation of ALK fusion proteins triggers a cascade of downstream signaling events that are crucial for tumor cell survival and proliferation. This compound effectively abrogates these signals by blocking the initial phosphorylation event. The primary pathways affected include:
-
PI3K/AKT Pathway: This pathway is a central regulator of cell survival, growth, and proliferation. Inhibition of ALK phosphorylation prevents the activation of PI3K and its downstream effector AKT.
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade is critical for cell proliferation, differentiation, and survival. ALK inhibition leads to the suppression of this pathway.
-
JAK/STAT Pathway: The JAK/STAT pathway is involved in cell growth, survival, and differentiation. Inhibition of ALK prevents the activation of STAT3.[1]
The simultaneous blockade of these key signaling networks underscores the therapeutic efficacy of ALK inhibition.
Figure 1: ALK Signaling Pathways and Inhibition by this compound.
Quantitative Data and Kinase Selectivity
This compound is a potent inhibitor of ALK, but it also exhibits significant activity against other kinases, notably Focal Adhesion Kinase (FAK) and Testis-Specific Serine/Threonine Kinase 2 (TSSK2).[3][4] This multi-targeted profile may contribute to its overall anti-tumor efficacy but also warrants consideration for potential off-target effects.
| Target Kinase | IC50 (nM) | Reference |
| ALK | Not explicitly published | [4] |
| FAK | 2 | [3] |
| TSSK2 | 31 | [3][4] |
| IGF-1R | 90 |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of kinase inhibitors like this compound.
In Vitro Kinase Assay (Mobility Shift Assay)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Principle: A mobility shift assay detects the phosphorylation of a substrate peptide by a kinase. The phosphorylated and non-phosphorylated peptides are separated by electrophoresis, and the extent of phosphorylation is quantified.
Materials:
-
Recombinant human ALK, FAK, or TSSK2 enzyme
-
Substrate peptide (e.g., for TSSK2, a TSKS peptide)
-
ATP
-
This compound (compound 17)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Staurosporine (positive control)
-
DMSO (vehicle control)
-
384-well plates
-
Electrophoresis system
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the diluted inhibitor, positive control (staurosporine), or DMSO to the wells of a 384-well plate.
-
Add the kinase and substrate peptide to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Analyze the samples by electrophoresis to separate the phosphorylated and non-phosphorylated substrate.
-
Quantify the signal for each species and calculate the percent inhibition for each concentration of the inhibitor.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Figure 2: Workflow for an In Vitro Kinase Mobility Shift Assay.
Cell-Based Proliferation Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Principle: The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product that is soluble in tissue culture medium. The quantity of formazan product as measured by absorbance is directly proportional to the number of living cells in culture.
Materials:
-
ALK-positive cancer cell line (e.g., H3122)
-
Parental cell line (negative control)
-
Cell culture medium and supplements
-
This compound
-
MTS reagent
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for a specified duration (e.g., 48 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value from the dose-response curve.
Western Blotting for Phospho-ALK and Downstream Effectors
This technique is used to detect the phosphorylation status of ALK and its downstream signaling proteins.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific for the proteins of interest (e.g., phospho-ALK, total ALK, phospho-STAT3, etc.).
Materials:
-
ALK-positive cancer cell line
-
This compound
-
Lysis buffer
-
Primary antibodies (e.g., anti-phospho-ALK, anti-ALK, anti-phospho-STAT3, anti-STAT3)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Gel electrophoresis and blotting equipment
-
Imaging system
Procedure:
-
Treat cells with this compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.
Conclusion
This compound is a potent, multi-targeted kinase inhibitor with significant activity against ALK, FAK, and TSSK2. Its mechanism of action involves the ATP-competitive inhibition of the ALK kinase domain, leading to the suppression of key downstream signaling pathways crucial for cancer cell survival and proliferation. The provided quantitative data and experimental protocols offer a foundation for further investigation into the therapeutic potential of this and related compounds in the field of oncology. Further studies are warranted to fully elucidate its binding mode with ALK and to establish a comprehensive kinase selectivity profile.
References
An In-depth Technical Guide to the Kinase Selectivity Profile of "ALK Inhibitor 1" (Crizotinib)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the kinase selectivity profile of "ALK Inhibitor 1." For the purposes of this technical overview, the well-characterized, first-in-class Anaplastic Lymphoma Kinase (ALK) inhibitor, Crizotinib, will be used as the representative "this compound." Crizotinib is a multi-targeted tyrosine kinase inhibitor that has demonstrated significant efficacy in the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1][2]
Kinase Selectivity Profile
Crizotinib was initially developed as an inhibitor of the c-Met/Hepatocyte growth factor receptor (HGFR) tyrosine kinase.[3] However, it was also found to be a potent inhibitor of ALK and ROS1 receptor tyrosine kinases.[1][3] Its mechanism of action involves competitive binding within the ATP-binding pocket of these target kinases, thereby inhibiting their downstream signaling functions.[1][4] The selectivity of a kinase inhibitor is a critical aspect of its pharmacological profile, influencing both its efficacy and its potential for off-target effects.
The following table summarizes the inhibitory activity of Crizotinib against a panel of kinases, with data presented as IC50 values (the concentration of the inhibitor required to reduce the activity of the kinase by 50%). Lower IC50 values indicate greater potency.
| Kinase Target | IC50 (nM) | Notes |
| ALK | 20 - 60 | Primary target; potent inhibition.[5] |
| c-Met (HGFR) | 5 - 20 | High-affinity target.[3][6] |
| ROS1 | < 25 | Potent inhibition.[1] |
| RON | ~50 | Moderate inhibition.[3] |
| IGF-1R | > 1000 | Weak inhibition.[7] |
| INSR | > 1000 | Weak inhibition.[7] |
Note: IC50 values can vary between different assay conditions and cell lines.
Experimental Protocols: In Vitro Kinase Assay
The determination of a kinase inhibitor's selectivity profile is typically achieved through in vitro kinase assays. A general protocol for such an assay is outlined below.
Objective: To determine the concentration-dependent inhibition of a panel of purified kinases by Crizotinib.
Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
Crizotinib (dissolved in DMSO)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplates (e.g., 384-well)
-
Plate reader capable of luminescence detection
Methodology:
-
Compound Preparation: A serial dilution of Crizotinib is prepared in DMSO to create a range of concentrations to be tested. A DMSO-only control is also included.
-
Reaction Setup: The kinase, its specific substrate, and the kinase reaction buffer are added to the wells of a microplate.
-
Inhibitor Addition: The serially diluted Crizotinib or DMSO control is added to the appropriate wells. The mixture is typically pre-incubated for a short period to allow the inhibitor to bind to the kinase.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The final ATP concentration is often set near the Km value for each specific kinase to ensure competitive binding can be accurately measured.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Detection: The reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured using a detection reagent. This often involves a coupled enzymatic reaction that generates a luminescent signal.
-
Data Analysis: The luminescent signal is read using a plate reader. The percentage of kinase inhibition for each Crizotinib concentration is calculated relative to the DMSO control. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Visualizations
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when activated, triggers several downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation.[8][9] In cancer, chromosomal rearrangements can lead to the creation of fusion proteins (e.g., EML4-ALK) that result in constitutive, ligand-independent activation of ALK.[2][4] This aberrant signaling drives tumor growth.[10] The primary signaling pathways activated by ALK include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[8][9][11]
Caption: Overview of ALK downstream signaling pathways.
The following diagram illustrates a typical workflow for determining the selectivity profile of a kinase inhibitor like Crizotinib.
Caption: Workflow for an in vitro kinase selectivity assay.
References
- 1. Crizotinib - Wikipedia [en.wikipedia.org]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 5. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
The Structure-Activity Relationship of ALK Inhibitor 1: A Deep Dive into Drug Design and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) for "ALK inhibitor 1," a significant scaffold in the development of targeted therapies for anaplastic lymphoma kinase (ALK)-positive cancers. This document delves into the core chemical structures, key molecular interactions, and the impact of structural modifications on inhibitory potency and cellular activity. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to support researchers in the field of oncology drug discovery.
Core Scaffolds and Key Binding Interactions
The foundation of many potent ALK inhibitors lies in privileged scaffolds that effectively target the ATP-binding pocket of the ALK kinase domain. Two prominent core structures that have been extensively studied are the 2,4-diaminopyrimidine and the scaffold of the second-generation inhibitor ceritinib . Understanding the SAR of these core structures is pivotal for the rational design of novel and more effective ALK inhibitors.
The 2,4-Diaminopyrimidine Core
The 2,4-diaminopyrimidine scaffold serves as a key pharmacophore in several first and second-generation ALK inhibitors. Its primary role is to establish crucial hydrogen bond interactions with the hinge region of the ALK kinase domain, mimicking the binding of the adenine portion of ATP.
Key SAR Observations for 2,4-Diaminopyrimidine Analogs:
-
Hinge Binding: The diaminopyrimidine core is essential for anchoring the inhibitor to the kinase hinge region, typically through hydrogen bonds with the backbone amide and carbonyl groups of Met1199.
-
Substitutions at the 5-position of the Pyrimidine Ring: Modifications at this position can influence potency and selectivity. Introduction of a chloro group, for instance, has been shown to enhance inhibitory activity.
-
The Aniline Moiety: The substituent at the 2-amino position often consists of an aniline ring that extends into a hydrophobic pocket. Modifications to this ring system, such as the introduction of alkyl and alkoxy groups, can significantly impact potency. For example, an isopropoxy group at the 2-position of the aniline ring has been found to be favorable.
-
The Piperidine Group: A piperidine moiety attached to the aniline ring is a common feature. The piperidine nitrogen can be functionalized to modulate physicochemical properties like solubility and cell permeability.
The Ceritinib Scaffold and its Analogs
Ceritinib, a second-generation ALK inhibitor, features a distinct chemical scaffold that confers high potency against both wild-type and crizotinib-resistant ALK mutations. SAR studies on ceritinib analogs have focused on modifications to various parts of the molecule to improve its efficacy, selectivity, and pharmacokinetic properties.
Key SAR Observations for Ceritinib Analogs:
-
The Pyrimidine Core: Similar to the 2,4-diaminopyrimidine series, the pyrimidine ring in ceritinib is crucial for hinge binding.
-
The Sulfone/Sulfoxide Moiety: The isopropylsulfonylphenyl group plays a significant role in the binding of ceritinib. Replacement of the sulfone with a sulfoxide has been explored, with some analogs retaining potent activity. Halogen substitution on the phenyl ring of this moiety can also influence potency.[1]
-
The Piperidine Ring: The terminal piperidine ring is amenable to various modifications. Functionalization of the piperidine nitrogen with different groups can impact cytotoxicity and in vivo efficacy.[2]
-
Alkoxy Group: The nature of the alkoxy group on the aniline ring (R1 in some studies) can affect the anti-tumor activity of the compounds.[1]
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative SAR data for representative ALK inhibitors based on the 2,4-diaminopyrimidine and ceritinib scaffolds. The data highlights the impact of specific structural modifications on enzymatic inhibition (IC50) and cellular activity.
Table 1: SAR of 2,4-Diaminopyrimidine Analogs
| Compound ID | R1 (Pyrimidine-5-position) | R2 (Aniline-2-position) | R3 (Aniline-5-position) | ALK IC50 (nM) | H2228 Cell IC50 (µM) |
| 1a | H | OCH(CH3)2 | CH3 | 15 | 0.12 |
| 1b | Cl | OCH(CH3)2 | CH3 | 3 | 0.04 |
| 1c | Cl | OCH3 | CH3 | 8 | 0.09 |
| 1d | Cl | OCH(CH3)2 | H | 10 | 0.15 |
| 1e | Cl | OCH(CH3)2 | Cl | 5 | 0.06 |
Data is hypothetical and for illustrative purposes, based on trends observed in published literature.
Table 2: SAR of Ceritinib Analogs with Sulfoxide Modification
| Compound ID | R1 (Alkoxy Group) | R2 (Piperidine-N-substituent) | R3 (Sulfoxide Alkyl) | R4 (Phenyl Alkyl) | H2228 Cell IC50 (nM) |
| 18a | OCH(CH3)2 | H | CH3 | H | 28 |
| 18b | OCH(CH3)2 | H | CH2CH3 | H | 25 |
| 18c | OCH(CH3)2 | H | CH(CH3)2 | H | 14 |
| 18d | OCH2CH3 | H | CH(CH3)2 | H | 18 |
| Ceritinib | OCH(CH3)2 | H | (Sulfone) CH(CH3)2 | H | 22 |
Data derived from a study on novel ALK inhibitors containing a sulfoxide structure.[1][3]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly cited in ALK inhibitor SAR studies.
ALK Kinase Assay (ADP-Glo™ Kinase Assay)
This luminescent kinase assay measures the amount of ADP produced from a kinase reaction.
Materials:
-
Recombinant ALK enzyme
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[4]
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
Test compounds (ALK inhibitors)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add 1 µl of the test compound or DMSO (control).
-
Add 2 µl of recombinant ALK enzyme diluted in kinase buffer.
-
Add 2 µl of a substrate/ATP mixture.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).[1][4]
-
ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[4]
-
-
ATP Generation and Luminescence:
-
Add 10 µl of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.[4]
-
-
Data Acquisition: Record the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP formed and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTS/WST-8 Assay)
This colorimetric assay measures the number of viable cells in proliferation.
Materials:
-
ALK-positive cancer cell line (e.g., H2228, Karpas-299)
-
Complete cell culture medium
-
Test compounds (ALK inhibitors)
-
MTS or WST-8 reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the ALK-positive cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Addition of Reagent: Add the MTS or WST-8 reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will convert the tetrazolium salt into a formazan product.
-
Data Acquisition: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for WST-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data on a dose-response curve.
Cellular ALK Phosphorylation Assay (ELISA-based)
This assay quantifies the level of ALK autophosphorylation in intact cells as a measure of target engagement and inhibition.
Materials:
-
ALK-positive cell line (e.g., Karpas-299)
-
Cell lysis buffer
-
Capture antibody (anti-ALK)
-
Detection antibody (anti-phospho-ALK)
-
HRP-conjugated secondary antibody
-
Substrate for HRP (e.g., TMB)
-
Stop solution
-
96-well ELISA plates
Procedure:
-
Cell Culture and Treatment: Culture ALK-positive cells and treat them with various concentrations of the test inhibitor for a defined period.
-
Cell Lysis: Lyse the cells to release the proteins.
-
ELISA:
-
Coat a 96-well plate with the capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add the cell lysates to the wells and incubate to allow the ALK protein to bind to the capture antibody.
-
Wash the plate to remove unbound proteins.
-
Add the detection antibody (anti-phospho-ALK) and incubate.
-
Wash the plate.
-
Add the HRP-conjugated secondary antibody and incubate.
-
Wash the plate.
-
Add the HRP substrate and incubate to develop the color.
-
Add the stop solution.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength.
-
Data Analysis: The signal is proportional to the amount of phosphorylated ALK. Calculate the percent inhibition of ALK phosphorylation for each compound concentration and determine the IC50 value.
Mandatory Visualizations
Signaling Pathways
Caption: ALK Signaling Pathways
Experimental Workflows
Caption: Kinase Inhibitor Screening Workflow
Logical Relationships
Caption: SAR Logical Relationships
References
The Impact of Small-Molecule Inhibitors on ALK Fusion Proteins: A Technical Overview
Disclaimer: The term "ALK inhibitor 1" is a general placeholder. This guide will focus on well-characterized and clinically significant Anaplastic Lymphoma Kinase (ALK) inhibitors—Crizotinib (1st generation), Alectinib (2nd generation), and Lorlatinib (3rd generation)—to provide a representative and detailed analysis of their effects on ALK fusion proteins.
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in cell growth and differentiation. Chromosomal rearrangements can lead to the formation of ALK fusion proteins, most commonly EML4-ALK in non-small cell lung cancer (NSCLC), which are constitutively active and drive oncogenesis. Small-molecule ALK inhibitors are a cornerstone of targeted therapy for ALK-positive cancers, effectively blocking the kinase activity of these fusion proteins and inducing tumor cell apoptosis.
Mechanism of Action
ALK inhibitors are competitive ATP-binding site antagonists. By occupying the ATP pocket of the ALK kinase domain, they prevent the phosphorylation of downstream signaling molecules, thereby inhibiting tumor cell proliferation and survival. Successive generations of inhibitors have been developed to overcome resistance mutations that arise during treatment.
Quantitative Analysis of Inhibitor Potency
The efficacy of ALK inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the activity of the ALK kinase by 50%. The following tables summarize the IC50 values for Crizotinib, Alectinib, and Lorlatinib against wild-type ALK and various resistance mutations.
| Compound | ALK Fusion Protein Target | IC50 (nM) | Cell Line |
| Crizotinib | EML4-ALK (Wild-Type) | 20-60 | H3122 |
| Crizotinib | EML4-ALK L1196M | 110 | - |
| Crizotinib | EML4-ALK G1269A | 45 | - |
| Alectinib | EML4-ALK (Wild-Type) | 1.9 | - |
| Alectinib | EML4-ALK L1196M | 3.5 | - |
| Alectinib | EML4-ALK G1269A | 13 | - |
| Lorlatinib | EML4-ALK (Wild-Type) | 1 | - |
| Lorlatinib | EML4-ALK L1196M | 6 | - |
| Lorlatinib | EML4-ALK G1269A | 1 | - |
| Lorlatinib | EML4-ALK G1202R | 15 | - |
Key Experimental Protocols
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of the ALK kinase domain.
-
Objective: To determine the IC50 of an ALK inhibitor against purified ALK kinase domain.
-
Materials: Recombinant ALK kinase domain, ATP, substrate peptide (e.g., poly(Glu, Tyr)4:1), ALK inhibitor, kinase buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
A dilution series of the ALK inhibitor is prepared.
-
The inhibitor is incubated with the recombinant ALK kinase domain in a kinase buffer.
-
The kinase reaction is initiated by adding ATP and the substrate peptide.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate or ADP produced is quantified using a suitable detection reagent and a luminometer or spectrophotometer.
-
The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.
-
Cell Viability Assay
This assay assesses the effect of the ALK inhibitor on the proliferation and survival of cancer cells harboring an ALK fusion protein.
-
Objective: To determine the concentration of the ALK inhibitor that reduces cell viability by 50% (GI50).
-
Materials: ALK-positive cancer cell line (e.g., H3122), cell culture medium, ALK inhibitor, and a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Procedure:
-
Cells are seeded in a multi-well plate and allowed to adhere overnight.
-
The cells are treated with a serial dilution of the ALK inhibitor.
-
After a 72-hour incubation period, the cell viability reagent is added to the wells.
-
The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.
-
The GI50 value is determined from the resulting dose-response curve.
-
Western Blot Analysis
This technique is used to detect the phosphorylation status of ALK and its downstream signaling proteins, providing insight into the inhibitor's mechanism of action at the cellular level.
-
Objective: To confirm the inhibition of ALK phosphorylation and downstream signaling pathways.
-
Materials: ALK-positive cells, ALK inhibitor, lysis buffer, primary antibodies (e.g., anti-phospho-ALK, anti-ALK, anti-phospho-STAT3, anti-STAT3, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK), and secondary antibodies.
-
Procedure:
-
ALK-positive cells are treated with the ALK inhibitor for a specified time.
-
The cells are lysed, and the protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with primary antibodies targeting the phosphorylated and total forms of ALK and its downstream effectors.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathways and Experimental Workflows
Caption: ALK signaling pathway and the inhibitory action of ALK inhibitors.
Caption: A typical workflow for evaluating ALK inhibitors.
The Evolution of ALK Inhibitors: A Technical Guide to Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
The discovery of anaplastic lymphoma kinase (ALK) gene rearrangements as oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) and other malignancies has revolutionized the therapeutic landscape for these patients.[1][2] This has led to the rapid development of targeted therapies known as ALK inhibitors, which have significantly improved patient outcomes.[3][4] This technical guide provides an in-depth overview of the discovery, development, and mechanisms of action of novel ALK inhibitors, with a focus on quantitative data, experimental methodologies, and the challenges of acquired resistance.
The ALK Signaling Pathway: A Key Therapeutic Target
Anaplastic lymphoma kinase is a receptor tyrosine kinase that, under normal physiological conditions, is believed to play a role in the development and function of the nervous system.[2][5] In cancer, chromosomal rearrangements can lead to the fusion of the ALK gene with various partners, resulting in the expression of a constitutively active ALK fusion protein.[5][6] This aberrant activation drives tumor cell proliferation, survival, and metastasis through the continuous stimulation of downstream signaling pathways.
The primary signaling cascades activated by oncogenic ALK fusions include:
-
RAS/MEK/ERK (MAPK) Pathway: Promotes cell proliferation and differentiation.[5][6]
-
PI3K/AKT/mTOR Pathway: Crucial for cell growth, survival, and metabolism.[6][7]
-
JAK/STAT Pathway: Involved in cell survival and proliferation.[6][7]
-
Phospholipase C γ (PLCγ): Contributes to cell growth and transformation.[7][8]
The constitutive activation of these pathways makes the ALK fusion protein a critical and vulnerable target for therapeutic intervention.
Generations of ALK Inhibitors and the Challenge of Resistance
The development of ALK inhibitors has progressed through multiple generations, each designed to improve efficacy, safety, and the ability to overcome resistance mechanisms.
First-Generation ALK Inhibitor:
-
Crizotinib: The first ALK inhibitor to receive FDA approval, crizotinib demonstrated significant clinical benefit in ALK-positive NSCLC patients.[2][4] However, most patients eventually develop resistance, often within a year of starting treatment.[8]
Second-Generation ALK Inhibitors:
-
Ceritinib, Alectinib, and Brigatinib: These agents were developed to be more potent than crizotinib and to have activity against common crizotinib-resistance mutations.[9][10] They have shown superior efficacy and have become standard first-line treatment options.[11] Alectinib and brigatinib also exhibit improved central nervous system (CNS) penetration, which is crucial as the brain is a common site of metastasis.[12][13]
Third-Generation ALK Inhibitor:
-
Lorlatinib: This inhibitor was specifically designed to overcome resistance to second-generation inhibitors, including the highly recalcitrant G1202R mutation.[9][10][14] Lorlatinib also has excellent CNS penetration.[14]
Fourth-Generation and Novel ALK Inhibitors:
-
NVL-655 and others: Research continues to focus on developing next-generation inhibitors that can overcome the compound mutations that arise after sequential ALK inhibitor therapy.[15][16]
Acquired resistance is a major clinical challenge. The primary mechanisms of resistance include:
-
On-target resistance: Secondary mutations within the ALK kinase domain that prevent inhibitor binding. The G1202R mutation is a common example of a solvent front mutation that confers broad resistance to first- and second-generation inhibitors.[14][17]
-
Bypass signaling: Activation of alternative signaling pathways that promote tumor growth independently of ALK.[8]
Quantitative Comparison of ALK Inhibitors
The potency of ALK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target's activity. The following tables summarize the IC50 values for various ALK inhibitors against wild-type ALK and common resistance mutations.
Table 1: In Vitro Potency (IC50) of ALK Inhibitors Against Wild-Type ALK
| Inhibitor | ALK IC50 (nM) | Reference(s) |
| Crizotinib | 24 | [18] |
| Ceritinib | 0.2 | [18] |
| Alectinib | 1.9 | [10] |
| Brigatinib | 0.6 | [18] |
| Lorlatinib | 1.0 (Ki) | [18] |
| Entrectinib | 12 | [10] |
Table 2: In Vitro Potency (IC50 in nM) of ALK Inhibitors Against Resistance Mutations
| Mutation | Crizotinib | Ceritinib | Alectinib | Brigatinib | Lorlatinib | Reference(s) |
| L1196M | ~10x increase vs WT | Active | Active | Active | Active | [3][15][19] |
| G1269A | Resistant | Active | Active | Active | Active | [12][15] |
| G1202R | 560 | 309 | 595 | ~50% inhibition at 1µM | 80 | [10][14] |
| I1171T/N | Active | Active | Resistant | Active | Active | [10][12][20] |
| F1174C/L | Resistant | Resistant | Active | Active | Active | [12][21] |
Note: IC50 values can vary depending on the assay conditions. The data presented here are for comparative purposes.
Experimental Protocols in ALK Inhibitor Development
The discovery and development of novel ALK inhibitors rely on a series of well-defined experimental protocols to assess their potency, selectivity, and efficacy.
Workflow for Novel ALK Inhibitor Discovery
Detailed Methodologies
1. Biochemical Kinase Assays
-
Objective: To determine the direct inhibitory activity of a compound against the ALK kinase.
-
Principle: These assays measure the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is measured as a decrease in signal.
-
Example Protocol (LanthaScreen™ Eu Kinase Binding Assay): [22]
-
Reagents: Recombinant ALK enzyme, LanthaScreen™ Eu-anti-tag antibody, Alexa Fluor™ 647-labeled kinase tracer, assay buffer.
-
Procedure: a. Prepare serial dilutions of the test compound. b. In a 384-well plate, add the ALK enzyme and Eu-anti-tag antibody solution. c. Add the test compound dilutions. d. Add the kinase tracer. e. Incubate at room temperature. f. Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.
-
Data Analysis: The FRET signal is inversely proportional to the amount of inhibitor bound to the kinase. IC50 values are calculated from the dose-response curve.
-
-
Example Protocol (ADP-Glo™ Kinase Assay): [23]
-
Reagents: Recombinant ALK enzyme, substrate, ATP, ADP-Glo™ Reagent, Kinase Detection Reagent.
-
Procedure: a. Perform the kinase reaction by incubating the ALK enzyme, substrate, ATP, and test compound. b. Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. c. Add the Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. d. Measure luminescence.
-
Data Analysis: The luminescent signal is directly proportional to the kinase activity. IC50 values are determined from the dose-response curve.
-
2. Cell Viability Assays
-
Objective: To assess the effect of the inhibitor on the proliferation and survival of ALK-positive cancer cells.
-
Principle: These assays measure metabolic activity or membrane integrity as a surrogate for cell viability.
-
Example Protocol (MTT Assay): [24]
-
Cell Seeding: Plate ALK-positive cancer cells (e.g., H3122) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the ALK inhibitor for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
-
3. In Vivo Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy of the ALK inhibitor in a living organism.
-
Principle: Human ALK-positive cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored.[25][26]
-
Example Protocol:
-
Cell Implantation: Subcutaneously inject ALK-positive cancer cells into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into vehicle control and treatment groups. Administer the ALK inhibitor (e.g., by oral gavage) daily.
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups.
-
Future Directions
The field of ALK inhibitor development continues to evolve. Key areas of future research include:
-
Overcoming Compound Mutations: Designing novel inhibitors that can effectively target the complex resistance mutations that emerge after sequential therapies.[15]
-
Combination Therapies: Investigating the synergistic effects of combining ALK inhibitors with other targeted agents or chemotherapy to prevent or delay the onset of resistance.
-
ALK Degraders: Exploring new therapeutic modalities such as proteolysis-targeting chimeras (PROTACs) to degrade the ALK protein rather than just inhibiting its kinase activity.[27][28]
The journey of ALK inhibitor discovery and development serves as a paradigm for precision medicine in oncology. A deep understanding of the underlying biology, coupled with rigorous preclinical and clinical evaluation, will continue to drive the development of more effective and durable therapies for patients with ALK-driven cancers.
References
- 1. Anaplastic Lymphoma Kinase (ALK) Signaling in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Advancements of ALK inhibition of non-small cell lung cancer: a literature review - Zia - Translational Lung Cancer Research [tlcr.amegroups.org]
- 5. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Targeting ALK in Cancer: Therapeutic Potential of Proapoptotic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms [frontiersin.org]
- 12. onclive.com [onclive.com]
- 13. researchgate.net [researchgate.net]
- 14. oaepublish.com [oaepublish.com]
- 15. shop.carnabio.com [shop.carnabio.com]
- 16. alkpositive.org [alkpositive.org]
- 17. snconnect.survivornet.com [snconnect.survivornet.com]
- 18. selleckchem.com [selleckchem.com]
- 19. ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. tools.thermofisher.com [tools.thermofisher.com]
- 23. promega.com.cn [promega.com.cn]
- 24. researchgate.net [researchgate.net]
- 25. crownbio.com [crownbio.com]
- 26. reactionbiology.com [reactionbiology.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Drug Discovery Targeting Anaplastic Lymphoma Kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of ALK Inhibitors on Cancer Cell Proliferation and Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of Anaplastic Lymphoma Kinase (ALK) inhibitors on cancer cell proliferation and apoptosis. ALK is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, becomes a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and neuroblastoma. ALK inhibitors are a class of targeted therapies designed to block the kinase activity of the aberrant ALK protein, thereby impeding downstream signaling pathways crucial for tumor cell growth and survival.[1][2] This document summarizes key quantitative data, details common experimental protocols for assessing inhibitor efficacy, and visualizes the underlying molecular mechanisms and experimental workflows.
Mechanism of Action of ALK Inhibitors
ALK inhibitors function as ATP-competitive antagonists, binding to the ATP-binding pocket of the ALK tyrosine kinase domain.[1] This action blocks the autophosphorylation and subsequent activation of ALK, leading to the shutdown of several downstream oncogenic signaling cascades. The primary pathways affected are:
-
PI3K/AKT/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival. Its inhibition by ALK inhibitors leads to decreased cell proliferation and induction of apoptosis.[1]
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade is centrally involved in transmitting signals from the cell surface to the nucleus to control gene expression related to cell proliferation and differentiation.[1]
-
JAK/STAT Pathway: Aberrant activation of this pathway contributes to tumor cell survival and proliferation. ALK inhibitors can suppress this pathway, further contributing to their anti-cancer effects.[1][3]
By disrupting these vital signaling networks, ALK inhibitors effectively halt the uncontrolled proliferation of cancer cells and trigger programmed cell death (apoptosis).[1]
Quantitative Effects of ALK Inhibitors on Cell Proliferation
The anti-proliferative activity of ALK inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values for several prominent ALK inhibitors across various cancer cell lines.
Table 1: Crizotinib IC50 Values for Cell Proliferation Inhibition
| Cell Line | Cancer Type | ALK Status | IC50 (nM) | Reference |
| H2228 | NSCLC | EML4-ALK Fusion | 311.26 | [4] |
| NCI-H929 | Multiple Myeloma | Not specified | 530 | [5] |
| JJN3 | Multiple Myeloma | Not specified | 3010 | [5] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | Not specified | 430 | [5] |
| MKN45 | Gastric Cancer | MET Amplification | <200 | [6] |
| SNU-5 | Gastric Cancer | MET Amplification | 52.43 | [7] |
| MDA-MB-231 | Breast Cancer | Not specified | 5160 | [8] |
| MCF-7 | Breast Cancer | Not specified | 1500 | [8] |
| SK-BR-3 | Breast Cancer | Not specified | 3850 | [8] |
Table 2: Alectinib IC50 Values for Cell Proliferation Inhibition
| Cell Line | Cancer Type | ALK Status | IC50 (nM) | Reference |
| Kelly | Neuroblastoma | ALK Mutant | 3181 | [9] |
| SH-SY5Y | Neuroblastoma | ALK Mutant | ~4000-9400 | [9] |
| NB-19 | Neuroblastoma | ALK Wild-Type | ~4000-9400 | [9] |
| SK-N-AS | Neuroblastoma | ALK Wild-Type | ~4000-9400 | [9] |
| IMR-32 | Neuroblastoma | ALK Wild-Type | ~4000-9400 | [9] |
| LA-N-6 | Neuroblastoma | ALK Mutant | ~4000-9400 | [9] |
| NCI-H2228 | NSCLC | EML4-ALK Fusion | 1.9 (cell-free) | [10][11] |
Table 3: Brigatinib IC50 Values for Cell Proliferation Inhibition
| Cell Line | Cancer Type | ALK Status | IC50 (µM) | Reference |
| HaCaT | Keratinocyte | Not specified | 2.9 | [12] |
Table 4: Lorlatinib IC50 Values for Cell Proliferation Inhibition
| Cell Line | Cancer Type | ALK Status | Notes | Reference |
| ALK-positive NSCLC | NSCLC | ALK Fusion | Potent inhibition | [2] |
Quantitative Effects of ALK Inhibitors on Apoptosis
ALK inhibitors induce apoptosis in cancer cells, a process that can be quantified by methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
Table 5: Effect of ALK Inhibitors on Apoptosis
| Inhibitor | Cell Line | Cancer Type | Treatment | Apoptotic Cells (%) | Reference |
| Crizotinib | HCT116 | Colon Cancer | 12 µM for 24-48h | ~15% to ~65% | [13] |
| Crizotinib | Lewis Lung Carcinoma (MP cells) | Lung Cancer | 21.3 nM | 4.36 ± 0.15 | [14] |
| Alectinib | Kelly, NB-19, SH-SY5Y, SK-N-AS | Neuroblastoma | 10 µM for 24h | Significant increase | [9] |
| Brigatinib | HaCaT | Keratinocyte | Not specified | Significantly increased | [12] |
Signaling Pathways and Experimental Workflows
ALK Signaling Pathway Inhibition
The following diagram illustrates the primary signaling pathways downstream of the ALK receptor and the points of inhibition by ALK inhibitors.
Caption: ALK signaling pathway and inhibition.
Experimental Workflow for Assessing ALK Inhibitor Efficacy
This diagram outlines a typical experimental workflow for evaluating the effects of an ALK inhibitor on cancer cell lines.
Caption: Experimental workflow diagram.
Detailed Experimental Protocols
Cell Proliferation Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[15]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well flat-bottom plates
-
ALK inhibitor stock solution
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[15]
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.[16][17]
-
Treatment: Prepare serial dilutions of the ALK inhibitor in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the inhibitor. Include vehicle-treated (e.g., DMSO) and untreated controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[17]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[16]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-650 nm can be used to subtract background absorbance.[15][16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the inhibitor concentration to determine the IC50 value.
Apoptosis Detection: Annexin V/PI Staining by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.[18]
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Fluorochrome-conjugated Annexin V (e.g., FITC, PE)
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and suspension cells from the culture plates. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to maintain membrane integrity.[19]
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300-500 x g for 5 minutes).[19]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[20]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution.[19][20]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.[20]
-
Data Interpretation:
Apoptosis Quantification: Caspase-Glo® 3/7 Assay
This luminescent assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[21][22]
Materials:
-
Treated and control cells in an opaque-walled 96-well plate
-
Caspase-Glo® 3/7 Reagent (contains a luminogenic caspase-3/7 substrate, DEVD-aminoluciferin)[21]
-
Luminometer
Procedure:
-
Assay Plate Preparation: Seed cells and treat with the ALK inhibitor as described for the MTT assay, using an opaque-walled plate suitable for luminescence measurements.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer and allow it to equilibrate to room temperature.[22]
-
Reagent Addition: Remove the assay plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[23]
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours.[22]
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[22][24]
-
Data Analysis: Compare the luminescence of treated samples to that of untreated controls to determine the fold-increase in caspase-3/7 activity.
Conclusion
ALK inhibitors represent a significant advancement in targeted cancer therapy, demonstrating potent anti-proliferative and pro-apoptotic effects in cancers with ALK aberrations. The methodologies outlined in this guide provide a robust framework for the preclinical evaluation of these inhibitors. Quantitative assessment of their impact on cell proliferation and apoptosis, coupled with an analysis of their effects on key signaling pathways, is essential for understanding their mechanisms of action and for the development of next-generation ALK-targeted therapies.
References
- 1. ALK Inhibitors: Mechanism, Resistance, and Research Advances - Amerigo Scientific [amerigoscientific.com]
- 2. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crizotinib induces apoptosis of lung cancer cells through JAK-STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Drug: Crizotinib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 8. Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The second-generation ALK inhibitor alectinib effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Brigatinib can inhibit proliferation and induce apoptosis of human immortalized keratinocyte cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crizotinib induces PUMA-dependent apoptosis in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. texaschildrens.org [texaschildrens.org]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bosterbio.com [bosterbio.com]
- 20. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
- 21. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 22. ulab360.com [ulab360.com]
- 23. promega.com [promega.com]
- 24. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]
A Technical Guide to Crizotinib (ALK Inhibitor) for Anaplastic Large Cell Lymphoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Large Cell Lymphoma (ALCL) is an aggressive T-cell non-Hodgkin lymphoma. A significant subset of ALCL cases is characterized by a chromosomal translocation involving the Anaplastic Lymphoma Kinase (ALK) gene, most commonly t(2;5)(p23;q35), which results in the expression of the NPM-ALK fusion oncoprotein.[1][2][3] This fusion protein possesses a constitutively active tyrosine kinase domain that drives oncogenesis by activating a network of downstream signaling pathways crucial for cell proliferation, survival, and growth.[4][5]
Crizotinib (Xalkori®, PF-02341066) is a first-in-class, orally bioavailable, small-molecule inhibitor of the ALK receptor tyrosine kinase.[6] It functions as an ATP-competitive inhibitor, blocking the phosphorylation of ALK and subsequently inhibiting ALK-mediated signaling pathways.[6][7] Initially developed as a c-MET inhibitor, its potent activity against ALK has led to its approval for ALK-positive non-small cell lung cancer and, more recently, for pediatric and young adult patients with relapsed or refractory systemic ALK-positive ALCL.[7][8] This guide provides an in-depth overview of Crizotinib's mechanism of action, preclinical and clinical data, and key experimental protocols relevant to ALCL research.
Mechanism of Action and Signaling Pathways
The NPM-ALK fusion protein dimerizes in a ligand-independent manner, leading to constitutive activation of the ALK kinase domain. This triggers the phosphorylation of multiple downstream effector molecules, creating a complex signaling network that promotes lymphomagenesis. The primary pathways activated by NPM-ALK include:
-
JAK/STAT Pathway: Primarily through STAT3, this pathway promotes cell survival and proliferation.
-
PI3K/AKT/mTOR Pathway: This cascade is critical for cell growth, survival, and inhibition of apoptosis.[1][3][4]
-
RAS/MEK/ERK Pathway: This pathway is a key regulator of cell proliferation and differentiation.[4][5]
-
Phospholipase C-γ (PLCγ) Pathway: Activation of PLCγ leads to downstream signaling involving protein kinase C (PKC).[5]
Crizotinib exerts its therapeutic effect by binding to the ATP-binding pocket of the ALK kinase domain, thereby preventing autophosphorylation and the subsequent activation of these downstream pathways.[7] This inhibition leads to cell cycle arrest and apoptosis in ALK-dependent tumor cells.[9]
Quantitative Data
Preclinical Efficacy: In Vitro IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Description | Crizotinib IC50 (nM) | Reference |
| Karpas 299 | ALK+ ALCL, NPM-ALK fusion | 54.1 | [10] |
| SU-DHL-1 | ALK+ ALCL, NPM-ALK fusion | 53.4 | [10] |
Clinical Efficacy in Relapsed/Refractory ALK+ ALCL
Crizotinib has demonstrated significant antitumor activity in patients with relapsed or refractory ALK-positive ALCL.
| Trial / Study | Patient Population | Number of Patients | Dosage | Overall Response Rate (ORR) | Complete Response (CR) | Key Survival Outcomes | Reference |
| Study ADVL0912 | Pediatric / Young Adult | 26 | 165 or 280 mg/m² BID | 88% | 81% | 39% maintained response ≥6 months; 22% maintained response ≥12 months | [7][8][11] |
| AcSé-crizotinib | Children & Adults | 28 (24 evaluable) | 165 mg/m² (peds) or 250 mg (adults) BID | 67% (at 8 weeks) | N/A | 3-year PFS: 40%; 3-year OS: 63%; Median duration of response: 43.3 months | [12] |
| Study A8081013 | Pediatric | 26 | 165 or 280 mg/m² BID | 83% (165 mg/m²), 90% (280 mg/m²) | 83% (165 mg/m²), 80% (280 mg/m²) | 2-year PFS rate: 63% | [13] |
| ANHL12P1 (Arm CZ) | Newly Diagnosed Pediatric | 66 (in combination with chemo) | N/A (combo therapy) | 91.7% (after cycle 2) | 98.3% (after cycle 6) | 2-year Event-Free Survival: 76.8%; 2-year Overall Survival: 95.2% | [10][14] |
Dosage and Administration
Dosage is typically based on body surface area (BSA) for pediatric and young adult patients.
| Patient Group | Recommended Dosage | Administration Notes | Reference |
| Pediatric / Young Adults (ALCL) | 280 mg/m² orally twice daily | Administer with or without food. | [8][14] |
| Adults (NSCLC - for reference) | 250 mg orally twice daily | Administer with or without food. | [15] |
| Dose Reduction (if necessary) | First to 200 mg BID, then 250 mg once daily | For management of adverse reactions. | [15] |
Common Adverse Events (AEs)
The safety profile of Crizotinib is well-characterized, with most adverse events being manageable.
| Adverse Event Category | Common AEs (All Grades) | Common Grade 3/4 Laboratory Abnormalities | Reference |
| Gastrointestinal | Diarrhea, Vomiting, Nausea, Abdominal pain, Stomatitis, Decreased appetite | - | [8] |
| Ocular | Vision disorder (e.g., blurred vision) | Severe visual loss (rare) | [11] |
| Systemic/Constitutional | Fatigue, Pyrexia (fever) | - | [8] |
| Hepatic | Elevated transaminases (ALT/AST) | ALT or AST elevation | [11] |
| Cardiovascular | Bradycardia, QT interval prolongation | - | [11] |
| Hematologic | - | Neutropenia, Lymphopenia, Thrombocytopenia | [8][11] |
Experimental Protocols
Cell Viability / Proliferation Assay
This protocol assesses the effect of Crizotinib on the viability and proliferation of ALCL cells.
Methodology:
-
Cell Culture: Culture ALK-positive ALCL cell lines (e.g., Karpas 299, SU-DHL-1) in appropriate media (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to stabilize overnight.
-
Treatment: Prepare serial dilutions of Crizotinib (e.g., from 1 nM to 10 µM) in culture media. Replace the media in the wells with the Crizotinib dilutions. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.[10]
-
Viability Assessment: Add a viability reagent such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or resazurin (AlamarBlue) to each well according to the manufacturer's instructions.
-
Readout: Incubate for 1-4 hours, then measure the absorbance or fluorescence using a microplate reader.
-
Analysis: Normalize the results to the vehicle control and plot a dose-response curve to calculate the IC50 value using non-linear regression.
Western Blot for ALK Phosphorylation
This protocol is used to confirm that Crizotinib inhibits the autophosphorylation of the ALK protein.
Methodology:
-
Cell Treatment: Seed ALCL cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of Crizotinib (e.g., 50 nM, 100 nM, 500 nM) and a vehicle control for a specified time (e.g., 2-4 hours).[12][13]
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation status.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ALK (e.g., anti-p-ALK Tyr1604).[13]
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Reprobing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody for total ALK and a loading control such as β-actin or GAPDH.[12]
In Vivo Xenograft Model
This protocol evaluates the anti-tumor efficacy of Crizotinib in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of ALK-positive ALCL cells (e.g., 5-10 million Karpas 299 cells in Matrigel) into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor Growth: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer Crizotinib or a vehicle control to the mice daily via oral gavage. The dose can be based on previous studies (e.g., 25-50 mg/kg).
-
Monitoring: Measure tumor volume with calipers (Volume = 0.5 × Length × Width²) and monitor mouse body weight 2-3 times per week. Observe for any signs of toxicity.
-
Endpoint: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight. Tumors can be processed for further analysis, such as immunohistochemistry (e.g., for Ki-67 to assess proliferation or cleaved caspase-3 for apoptosis) or Western blotting.[12]
Conclusion
Crizotinib is a potent and effective inhibitor of the oncogenic ALK signaling pathway in Anaplastic Large Cell Lymphoma. Its ability to induce high response rates in patients with relapsed or refractory disease underscores the critical dependence of these tumors on ALK activity.[7] The data and protocols presented in this guide provide a comprehensive resource for researchers investigating ALK-driven lymphomagenesis and developing novel therapeutic strategies. Understanding the molecular mechanisms of action, clinical efficacy, and appropriate experimental methodologies is essential for advancing the treatment of ALK-positive ALCL.
References
- 1. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting autophagy enhances the anti-tumoral action of crizotinib in ALK-positive anaplastic large cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-crt.org [e-crt.org]
- 4. Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting ALK With Crizotinib in Pediatric Anaplastic Large Cell Lymphoma and Inflammatory Myofibroblastic Tumor: A Children's Oncology Group Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Crizotinib in Combination with Everolimus Synergistically Inhibits Proliferation of Anaplastic Lymphoma Kinase‒Positive Anaplastic Large Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of crizotinib in ALK-positive systemic anaplastic large-cell lymphoma in children, adolescents, and adult patients: results of the French AcSé-crizotinib trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tyrosine phosphatases regulate resistance to ALK inhibitors in ALK+ anaplastic large cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Crizotinib in Combination With Chemotherapy for Pediatric Patients With ALK+ Anaplastic Large-Cell Lymphoma: The Results of Children's Oncology Group Trial ANHL12P1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. physiology.elte.hu [physiology.elte.hu]
The Pharmacodynamics of Crizotinib in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacodynamics of Crizotinib, a first-generation tyrosine kinase inhibitor (TKI), in various cancer cell lines. Crizotinib is a potent, orally available, small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK), MET proto-oncogene (c-MET), and ROS1.[1][2][3] This document details its mechanism of action, summarizes its activity across different cancer cell lines, provides standardized experimental protocols for its evaluation, and illustrates key signaling pathways and workflows.
Mechanism of Action
Crizotinib functions as a competitive inhibitor of adenosine triphosphate (ATP) at the catalytic domain of several receptor tyrosine kinases (RTKs).[4] In cancer cells harboring specific genetic alterations, such as the EML4-ALK fusion oncogene in non-small cell lung cancer (NSCLC), the resulting fusion protein is constitutively active, leading to uncontrolled cell proliferation and survival.[3][4] Crizotinib effectively blocks the kinase activity of the ALK fusion protein, thereby inhibiting the phosphorylation of its downstream signaling molecules.[2][4] This disruption of oncogenic signaling ultimately leads to the suppression of tumor cell growth and induction of apoptosis.[2][5]
Beyond ALK, Crizotinib also demonstrates potent inhibitory activity against c-MET and ROS1, making it a multi-targeted TKI.[1][4] This broader activity spectrum allows for its application in other malignancies driven by these kinases.[4]
Signaling Pathways Affected by Crizotinib
The constitutive activation of ALK fusion proteins drives several downstream signaling cascades crucial for cancer cell survival and proliferation. Crizotinib's inhibition of ALK phosphorylation leads to the downregulation of these pathways. The primary signaling axes affected include:
-
PI3K/AKT Pathway: This pathway is a central regulator of cell survival, growth, and metabolism.
-
JAK/STAT Pathway: This pathway is involved in cytokine signaling and plays a key role in cell proliferation and apoptosis.
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade is critical for regulating cell division, differentiation, and survival.[5][6][7]
The following diagram illustrates the primary signaling pathways inhibited by Crizotinib in ALK-positive cancer cells.
Quantitative Pharmacodynamics: In Vitro Efficacy
The in vitro potency of Crizotinib is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%. The tables below summarize the IC50 values of Crizotinib in various cancer cell lines.
Table 1: Crizotinib IC50 Values in Lung Cancer Cell Lines
| Cell Line | Histology | ALK Status | c-MET Status | IC50 (µM) | Reference |
| H3122 | NSCLC | EML4-ALK Fusion | - | ~0.02 | [8] |
| H2228 | NSCLC | EML4-ALK Fusion | - | - | [9] |
| HCC827 | NSCLC | EGFR mutant | - | >10 | [10] |
| A549 | NSCLC | ALK Wild-Type | - | >10 | [10] |
| EBC-1 | NSCLC | - | Amplified | - | [11] |
Table 2: Crizotinib IC50 Values in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NCI-H929 | Multiple Myeloma | 0.53 ± 0.04 | [12] |
| JJN3 | Multiple Myeloma | 3.01 ± 0.39 | [12] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.43 ± 0.07 | [12] |
| CEM/ADR5000 | Multidrug-Resistant ALL | 29.15 ± 2.59 | [12] |
| KARPAS-299 | Anaplastic Large Cell Lymphoma | ~0.024 | [8][13] |
Table 3: Crizotinib IC50 Values in Other Solid Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 5.16 | [14] |
| MCF-7 | Breast Cancer | 1.5 | [14] |
| SK-BR-3 | Breast Cancer | 3.85 | [14] |
| PANC-1 | Pancreatic Cancer | - | [5] |
| GTL-16 | Gastric Carcinoma | 0.0097 | [13] |
| IMR-32 | Neuroblastoma | - | [9] |
Experimental Protocols
Detailed and standardized protocols are critical for the accurate assessment of an inhibitor's pharmacodynamics. Below are representative methodologies for key in vitro assays.
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay determines the effect of the inhibitor on cell proliferation and viability.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare a serial dilution of Crizotinib (e.g., from 0.01 to 30 µM). Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of Crizotinib or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Viability Assessment:
-
For MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 150 µL of DMSO to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
For CellTiter-Glo® Assay: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the Crizotinib concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Phospho-Protein Levels
This technique is used to assess the inhibition of protein phosphorylation in the target signaling pathways.
Protocol:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of Crizotinib for a specified time (e.g., 2-6 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-ALK, total ALK, phospho-STAT3, total STAT3, phospho-AKT, total AKT) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
The following diagram outlines a typical experimental workflow for evaluating a TKI like Crizotinib.
Mechanisms of Resistance
Despite the initial efficacy of Crizotinib, acquired resistance often develops.[10] Understanding these resistance mechanisms is crucial for the development of next-generation inhibitors and combination therapies. The primary mechanisms of resistance include:
-
On-Target Resistance:
-
Secondary Mutations in the ALK Kinase Domain: Mutations such as L1196M (the "gatekeeper" mutation) and G1269A can interfere with Crizotinib binding.[10][15][16]
-
ALK Gene Amplification: An increase in the copy number of the ALK fusion gene can lead to higher levels of the target protein, overwhelming the inhibitory effect of the drug.[10][15]
-
-
Off-Target Resistance:
The following diagram illustrates the logical relationship of Crizotinib resistance mechanisms.
References
- 1. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 5. Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spotlight on crizotinib in the first-line treatment of ALK-positive advanced non-small-cell lung cancer: patients selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Pharmacokinetic/pharmacodynamic modeling of crizotinib for anaplastic lymphoma kinase inhibition and antitumor efficacy in human tumor xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijbs.com [ijbs.com]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinPGx [clinpgx.org]
- 16. Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ALK Inhibitor 1 in In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system.[1] However, genetic alterations such as fusions, mutations, or amplifications of the ALK gene can lead to the production of an aberrant ALK protein with constitutive kinase activity, driving oncogenesis in various cancers, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma.[1][2][3] ALK inhibitors are a class of targeted therapies that function by binding to the ATP pocket of the ALK protein, thereby blocking its kinase activity and downstream signaling pathways.[1][4]
ALK inhibitor 1, also referred to as compound 17, is a potent pyrimidine-based ALK inhibitor. In addition to its activity against ALK, it has been shown to inhibit testis-specific serine/threonine kinase (TSSK2) and focal adhesion kinase (FAK) with IC50 values of 31 nM and 2 nM, respectively.[5] These application notes provide a comprehensive overview and detailed protocols for the in vitro characterization of this compound in cancer cell culture studies.
Mechanism of Action
ALK fusion proteins, such as EML4-ALK, lead to the constitutive activation of several downstream signaling pathways that are critical for cancer cell proliferation, survival, and differentiation.[2][6][7] By inhibiting the autophosphorylation of the ALK kinase domain, this compound is expected to block these key oncogenic signaling cascades.[8]
Quantitative Data
While specific IC50 values for this compound across a wide range of cell lines are not extensively published, the following table presents representative data for other well-characterized ALK inhibitors in ALK-positive cancer cell lines. This data can serve as a reference for designing experiments to determine the potency of this compound.
Table 1: Representative IC50 Values of ALK Inhibitors in ALK-Positive Cancer Cell Lines
| Cell Line | Cancer Type | ALK Alteration | Crizotinib IC50 (nM) | Alectinib IC50 (nM) | Ceritinib IC50 (nM) |
| H3122 | NSCLC | EML4-ALK v1 | 96 | 33 | ~20-50 |
| H2228 | NSCLC | EML4-ALK v3 | >1000[9] | ~100-200 | ~20-50 |
| SU-DHL-1 | ALCL | NPM-ALK | ~30-60 | ~20-40 | ~10-30 |
| Karpas 299 | ALCL | NPM-ALK | ~20-40 | ~10-30 | ~5-20 |
| SY5Y | Neuroblastoma | ALK F1174L | ~100-200 | ~50-100 | ~30-60 |
Note: The IC50 values are approximate and can vary based on experimental conditions. It is crucial to determine the specific IC50 of this compound in the cell lines of interest.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
ALK-positive and ALK-negative cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor. Include vehicle control (medium with DMSO) and blank (medium only) wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Western Blot Analysis of ALK Signaling
This protocol is to assess the effect of this compound on the phosphorylation status of ALK and its downstream effectors.
Materials:
-
ALK-positive cells
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-STAT3, anti-STAT3, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 2, 6, or 24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
ALK-positive cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at desired concentrations for 24-48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 100 µL of 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
This compound is a potent inhibitor of ALK kinase. The protocols outlined in these application notes provide a robust framework for the in vitro characterization of its anti-cancer properties. By assessing its impact on cell viability, ALK signaling pathways, apoptosis, and cell cycle progression, researchers can gain a comprehensive understanding of its mechanism of action and therapeutic potential in ALK-driven malignancies. It is recommended to perform these experiments in multiple ALK-positive and negative cell lines to establish the inhibitor's potency and selectivity.
References
- 1. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. ALK Activation Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 7. protocols.io [protocols.io]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. ALK Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: ALK Inhibitor Dosage for H2228 Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as the EML4-ALK fusion oncogene, becomes a potent driver of tumorigenesis in a subset of non-small cell lung cancer (NSCLC). The H2228 human NSCLC cell line, which harbors the EML4-ALK variant 3, is a critical preclinical model for studying ALK-positive lung cancer and for evaluating the efficacy of ALK inhibitors. This document provides detailed protocols for utilizing the H2228 xenograft model to assess the in vivo activity of ALK inhibitors, along with dosage information for several key compounds.
ALK inhibitors are a class of targeted therapies that function by competitively binding to the ATP-binding pocket of the ALK kinase domain.[1] This action blocks the autophosphorylation and activation of ALK, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT, RAS/RAF/MEK, and JAK/STAT pathways.[1] The ultimate effect is the induction of apoptosis and regression of tumors driven by ALK fusion proteins.[1][2]
Quantitative Data Summary
The following tables summarize reported dosages and therapeutic responses of various ALK inhibitors in the H2228 xenograft model.
Table 1: ALK Inhibitor Dosages in H2228 Xenograft Models
| ALK Inhibitor | Dosage | Administration Route | Treatment Schedule | Reference |
| Alectinib | 8 mg/kg | Oral | Daily | [3] |
| Alectinib | 20 or 60 mg/kg | Oral | Once Daily | [4] |
| Ceritinib | 25 or 50 mg/kg | Oral | Once Daily for 14 days | [5] |
| Crizotinib | 100 mg/kg | Oral | Once Daily for 14 days | [5] |
| TAE684 | 5 or 15 mg/kg | Oral | Daily | [6] |
Table 2: Antitumor Efficacy of ALK Inhibitors in H2228 Xenografts
| ALK Inhibitor | Dosage | Outcome | Reference |
| Alectinib | 20 and 60 mg/kg | Substantial and sustained tumor regression | [4] |
| Ceritinib | 25 and 50 mg/kg | Marked tumor regression | [5] |
| Crizotinib | 100 mg/kg | Marked tumor regression | [5] |
| TAE684 | 5 mg/kg | Tumor growth stasis | [6] |
| TAE684 | 15 mg/kg | Tumor regression | [6] |
Signaling Pathway and Experimental Workflow Visualization
Caption: ALK inhibitor mechanism of action on downstream signaling pathways.
Caption: Experimental workflow for H2228 xenograft studies.
Experimental Protocols
H2228 Cell Culture
This protocol describes the standard procedure for culturing the H2228 cell line to prepare for implantation.
Materials:
-
NCI-H2228 cell line (ATCC® CRL-5935™)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (P/S)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), Ca++/Mg++ free
-
T-75 cell culture flasks
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Medium Preparation: Prepare complete growth medium by supplementing RPMI-1640 medium with 10% FBS and 1% P/S.[7]
-
Cell Thawing: Rapidly thaw a cryopreserved vial of H2228 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Initial Culture: Centrifuge the cell suspension at 300 x g for 3 minutes.[8] Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium. Transfer the suspension to a T-75 flask.
-
Incubation: Culture the cells in a humidified incubator at 37°C with 5% CO2.[7]
-
Subculturing: When cells reach 80-90% confluency, remove the medium and wash the cell monolayer with PBS. Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 2-3 minutes until cells detach.[7] Neutralize the trypsin with 6-8 mL of complete growth medium and collect the cells.
-
Cell Passage: Centrifuge the cells, resuspend the pellet, and re-plate at a subcultivation ratio of 1:2 to 1:4 into new flasks containing fresh medium.[7] Change the medium every 2-3 days.
H2228 Subcutaneous Xenograft Model
This protocol details the establishment of subcutaneous H2228 tumors in immunodeficient mice.
Materials:
-
H2228 cells in logarithmic growth phase
-
Immunodeficient mice (e.g., NCr nu/nu, SCID), 6-8 weeks old
-
Sterile PBS
-
Matrigel (optional, but recommended)
-
1 mL syringes with 25-27 gauge needles
-
Anesthetic (e.g., isoflurane)
-
Calipers
Procedure:
-
Cell Preparation: Harvest H2228 cells during the logarithmic growth phase. Wash the cells twice with sterile, serum-free medium or PBS. Resuspend the final cell pellet in PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize the mice using a standard, approved protocol. Shave and sterilize the injection site on the right flank of each mouse.
-
Cell Implantation: Draw 0.1 mL of the cell suspension (containing 5 x 10^6 cells) into a 1 mL syringe. Subcutaneously inject the cell suspension into the prepared flank of each mouse.[9]
-
Tumor Monitoring: Monitor the mice daily for general health and the appearance of palpable tumors. Once tumors are established, measure their dimensions 2-3 times per week using calipers.
-
Tumor Volume Calculation: Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[10][11]
-
Treatment Initiation: Once the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
ALK Inhibitor Administration and Efficacy Assessment
This protocol outlines the procedure for treating tumor-bearing mice and evaluating the efficacy of an ALK inhibitor.
Materials:
-
Tumor-bearing mice randomized into groups
-
ALK inhibitor compound
-
Vehicle control (formulation vehicle for the inhibitor)
-
Oral gavage needles
-
Balance for weighing mice
-
Calipers
Procedure:
-
Drug Preparation: Prepare the ALK inhibitor and vehicle control solutions according to the specific formulation requirements for oral administration.
-
Dosing: Administer the specified dose of the ALK inhibitor (e.g., 50 mg/kg ceritinib) or vehicle control to the respective groups of mice via oral gavage.[5] Dosing is typically performed once daily.[5]
-
Monitoring: Continue to monitor tumor volumes and mouse body weights 2-3 times per week throughout the treatment period. Body weight is a key indicator of treatment toxicity.
-
Endpoint Criteria: The study may be terminated when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³), or after a specified treatment duration (e.g., 14-21 days).[5] Ethical guidelines for animal welfare must be strictly followed, and animals showing signs of excessive distress or tumor ulceration should be euthanized.[12][13]
-
Data Analysis: At the end of the study, compare the tumor volumes between the treated and control groups to determine the antitumor efficacy of the ALK inhibitor. Tumor growth inhibition (TGI) can be calculated as a percentage.
Ethical Considerations in Animal Studies
All animal experiments must be conducted in compliance with local and national regulations and should be approved by an Institutional Animal Care and Use Committee (IACUC).[14] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied to all studies.[12] Humane endpoints must be clearly defined to minimize animal suffering.[15] Tumor burden should not exceed institutional guidelines, and animals should be monitored closely for any signs of pain or distress.[16]
References
- 1. ALK Inhibitors: Mechanism, Resistance, and Research Advances - Amerigo Scientific [amerigoscientific.com]
- 2. What are ALK inhibitors and how do they work? [synapse.patsnap.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. cytion.com [cytion.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubcompare.ai [pubcompare.ai]
- 15. forskningsetikk.no [forskningsetikk.no]
- 16. Ethics and Animal Welfare Rules Outweigh Published Scientific Data [pcrm.org]
Application Notes and Protocols for Western Blot Analysis of p-ALK Following ALK Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, acts as a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL). The activation of ALK leads to the phosphorylation of specific tyrosine residues, triggering downstream signaling cascades such as the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways, which promote cell proliferation, survival, and metastasis.[1][2][3][4]
ALK inhibitors are a class of targeted therapies that have demonstrated significant clinical efficacy by blocking the kinase activity of ALK.[5] "ALK inhibitor 1" (represented here by crizotinib, a first-generation ALK inhibitor) binds to the ATP-binding pocket of the ALK kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[6] This inhibition ultimately leads to decreased tumor cell growth and apoptosis.
Western blotting is a fundamental technique to assess the efficacy of ALK inhibitors by measuring the phosphorylation status of ALK (p-ALK) in cancer cells. A reduction in the p-ALK signal upon treatment with an ALK inhibitor is a direct indicator of target engagement and inhibition. This document provides a detailed protocol for performing a Western blot to detect p-ALK (specifically at tyrosine 1604, a key activation loop residue) and total ALK in cell lysates after treatment with "this compound".
Experimental Protocols
This protocol outlines the necessary steps for cell culture and treatment, protein extraction, quantification, and subsequent Western blot analysis.
Cell Culture and Treatment
-
Cell Seeding: Plate ALK-positive cancer cells (e.g., Karpas-299 or H3122) in appropriate cell culture dishes at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Treatment:
-
Allow cells to adhere and grow for 24 hours.
-
Prepare a stock solution of "this compound" (e.g., Crizotinib) in DMSO.[6]
-
Treat the cells with the desired concentration of "this compound". A typical concentration range for crizotinib is 0.1-1 µM.[6] Include a vehicle control (DMSO-treated) and an untreated control.
-
Incubate the cells for the desired treatment duration. A common incubation time is 2-6 hours.[6][7][8]
-
Protein Extraction (Cell Lysis)
-
Preparation: Place the cell culture dishes on ice and wash the cells once with ice-cold 1X Phosphate Buffered Saline (PBS).[9]
-
Lysis Buffer Preparation: Prepare a lysis buffer designed to preserve protein phosphorylation. A common choice is RIPA buffer supplemented with protease and phosphatase inhibitors. Immediately before use, add the inhibitors to the lysis buffer.
-
Cell Lysis:
-
Aspirate the PBS and add ice-cold lysis buffer to each dish (e.g., 500 µL for a 10 cm dish).[10]
-
Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[9]
-
Keep the lysate on ice for 30 minutes, vortexing occasionally.
-
To complete cell lysis and shear DNA, sonicate the lysate for 10-15 seconds while keeping it on ice.[9][10]
-
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[11]
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
Protein Quantification
-
Assay Selection: Determine the protein concentration of each lysate using a standard protein assay, such as the BCA (Bicinchoninic Acid) assay, which is compatible with most lysis buffers.
-
Quantification: Follow the manufacturer's instructions for the chosen protein assay to determine the protein concentration of each sample.
SDS-PAGE and Protein Transfer
-
Sample Preparation:
-
Based on the protein concentration, dilute the lysates to the same concentration with lysis buffer.
-
Mix a calculated volume of each lysate (typically 20-30 µg of total protein) with an equal volume of 2X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[12]
-
-
Gel Electrophoresis:
-
Load the denatured protein samples and a pre-stained molecular weight marker into the wells of an SDS-polyacrylamide gel (e.g., 4-15% gradient gel).
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
For PVDF membranes, pre-wet the membrane in methanol for 15-30 seconds, followed by a brief rinse in deionized water and equilibration in transfer buffer.
-
Assemble the transfer stack and perform the electrotransfer according to the manufacturer's protocol (e.g., wet transfer at 100V for 1-2 hours).[9]
-
Immunoblotting
-
Blocking:
-
After transfer, wash the membrane briefly with deionized water.
-
Block the membrane in a blocking solution to prevent non-specific antibody binding. For phospho-protein detection, it is recommended to use 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[13] Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background.
-
Incubate the membrane in the blocking solution for 1 hour at room temperature with gentle agitation.[14]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-p-ALK and anti-total ALK) in the blocking buffer (5% BSA in TBST) at the recommended dilutions.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[10]
-
-
Washing:
-
Secondary Antibody Incubation:
-
Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody in the blocking buffer at the recommended dilution.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[14]
-
-
Final Washes:
-
Remove the secondary antibody solution.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detection and Analysis
-
Signal Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
-
Stripping and Re-probing (Optional):
-
To detect total ALK on the same membrane, the membrane can be stripped of the p-ALK antibody and re-probed with the total ALK antibody. Follow a validated stripping protocol.
-
Alternatively, run duplicate gels and blot for p-ALK and total ALK on separate membranes.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ALK signal to the corresponding total ALK signal to account for any variations in protein loading.
-
A loading control, such as β-actin or GAPDH, should also be probed to ensure equal loading between lanes.
-
Data Presentation
The following tables summarize the key quantitative parameters for this protocol.
Table 1: Reagent and Buffer Compositions
| Reagent/Buffer | Component | Concentration |
| RIPA Lysis Buffer | 50 mM Tris-HCl, pH 7.4 | |
| 150 mM NaCl | ||
| 1% NP-40 | ||
| 0.5% Sodium Deoxycholate | ||
| 0.1% SDS | ||
| 1 mM EDTA | ||
| Protease Inhibitor Cocktail | Aprotinin | 0.08 mM |
| Bestatin | 5 mM | |
| E-64 | 1.5 mM | |
| Leupeptin | 2 mM | |
| Phosphatase Inhibitor Cocktail | β-Glycerophosphate | 10 mM |
| Sodium Fluoride | 200 mM | |
| Sodium Orthovanadate | 1 mM | |
| Sodium Pyrophosphate | 10 mM | |
| TBST Buffer | 20 mM Tris, pH 7.5 | |
| 150 mM NaCl | ||
| 0.1% Tween-20 | ||
| Blocking Buffer | 5% (w/v) BSA in TBST |
Note: Commercially available protease and phosphatase inhibitor cocktails are often used at a 1:100 dilution.[15][16][17][18]
Table 2: Antibody Dilutions and Incubation Times
| Antibody | Recommended Dilution Range | Diluent | Incubation Time | Incubation Temperature |
| Primary: Anti-p-ALK (Tyr1604) | 1:500 - 1:2000 | 5% BSA in TBST | Overnight | 4°C |
| Primary: Anti-Total ALK | 1:1000 | 5% BSA in TBST | Overnight | 4°C |
| Secondary: HRP-conjugated Anti-Rabbit IgG | 1:2000 - 1:10,000 | 5% BSA in TBST | 1 hour | Room Temperature |
Note: Optimal antibody dilutions should be determined empirically for each specific antibody and experimental setup.[14][19]
Visualization of Pathways and Workflows
Caption: ALK signaling pathway and point of inhibition.
Caption: Western blot experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crizotinib | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. origene.com [origene.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 13. Phospho-ALK (Tyr1604) Antibody (#3341) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 14. peakproteins.com [peakproteins.com]
- 15. Phosphatase Inhibitor Cocktail (100X) | Cell Signaling Technology [cellsignal.com]
- 16. Protease Phosphatase Inhibitor Cocktail (100X) #5872 | Cell Signaling Technology [cellsignal.com]
- 17. Protease and phosphatase inhibitor cocktail (ab201119) | Abcam [abcam.com]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. Phospho-ALK (Tyr1604) antibody (30266-1-AP) | Proteintech [ptglab.com]
Application Note: High-Throughput Screening for Novel ALK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] However, genetic aberrations such as chromosomal rearrangements, mutations, or amplifications can lead to constitutive activation of ALK, transforming it into a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma.[1][2][3] The fusion of the ALK kinase domain with various partner proteins results in constitutively active fusion proteins that drive downstream signaling pathways, including the STAT3, PI3K/AKT, and RAS/ERK pathways, promoting cell proliferation and survival.[2][4][5]
The clinical success of ALK inhibitors like Crizotinib, Alectinib, and Lorlatinib has validated ALK as a therapeutic target.[3][6] However, the emergence of drug resistance necessitates the discovery of novel ALK inhibitors with improved potency and varied mechanisms of action.[5][7] High-Throughput Screening (HTS) is a critical methodology in the early stages of drug discovery, enabling the rapid evaluation of large chemical libraries to identify promising lead compounds.[8]
This application note provides detailed protocols for both a biochemical and a cell-based HTS assay designed to identify and characterize novel ALK inhibitors. It includes data presentation guidelines and visualizations to facilitate a robust and efficient screening campaign.
ALK Signaling Pathway
Aberrant ALK activity, often initiated by gene fusion, leads to the activation of multiple downstream signaling cascades that are critical for cancer cell growth, survival, and metastasis.[1][4] Understanding this pathway is essential for interpreting screening results and elucidating inhibitor mechanisms.
Caption: Constitutively active ALK fusion proteins activate key downstream signaling pathways.
Experimental Protocols
Two primary HTS methodologies are presented: a biochemical assay for direct measurement of ALK kinase activity and a cell-based assay to assess the impact of inhibitors in a cellular context.
Protocol 1: Biochemical ALK Kinase Activity HTS Assay (Luminescence-Based)
This assay quantifies the amount of ATP remaining in solution following a kinase reaction. Inhibition of ALK results in less ATP consumption and a higher luminescence signal.
Materials:
-
Recombinant human ALK enzyme
-
Kinase substrate (e.g., Casein)[9]
-
ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well assay plates
-
Acoustic liquid handler or multichannel pipette
-
Plate reader capable of measuring luminescence
Methodology:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the screening library (typically at 10 mM in DMSO) into the wells of a 384-well assay plate. Include wells with DMSO only for negative controls (0% inhibition) and a known potent ALK inhibitor (e.g., Crizotinib) for positive controls (100% inhibition).
-
Enzyme and Substrate Preparation: Prepare a solution containing the ALK enzyme and substrate in kinase assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the enzyme.
-
Kinase Reaction Initiation: Add 10 µL of the enzyme/substrate solution to each well of the assay plate.
-
ATP Addition: Add 10 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for ALK to ensure sensitivity to ATP-competitive inhibitors.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and Signal Generation:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via luciferase.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
Protocol 2: Cell-Based ALK-Dependent Proliferation HTS Assay
This protocol utilizes the Ba/F3 murine pro-B cell line, which is dependent on IL-3 for survival.[10][11] By transfecting these cells with a constitutively active ALK fusion gene (e.g., EML4-ALK), they become IL-3 independent and rely on ALK signaling for proliferation.[11]
Materials:
-
Ba/F3 cells stably expressing an ALK fusion gene (e.g., EML4-ALK)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
White, opaque 384-well cell culture plates
-
Acoustic liquid handler or multichannel pipette
-
Plate reader capable of measuring luminescence
Methodology:
-
Compound Plating: Dispense 50 nL of library compounds into 384-well plates as described in Protocol 1.
-
Cell Seeding: Seed the EML4-ALK dependent Ba/F3 cells at a density of 2,000-5,000 cells per well in 50 µL of culture medium (without IL-3).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Viability Measurement:
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
HTS Campaign Workflow
A typical HTS campaign follows a multi-step process to identify and validate true positive hits while eliminating false positives.
Caption: A typical workflow for a high-throughput screening campaign for ALK inhibitors.
Data Presentation and Analysis
Quantitative data from HTS should be rigorously analyzed to ensure quality and to effectively prioritize hits.
Table 1: Assay Quality Control Metrics
Assay performance is evaluated using statistical parameters like the Z'-factor and Signal-to-Background (S/B) ratio.[12][13] An ideal HTS assay should have a Z'-factor > 0.5.[12]
| Parameter | Formula | Typical Value | Interpretation |
| Z'-Factor | 1 - [ (3σpos + 3σneg) / |μpos - μneg| ] | > 0.5 | Excellent separation between positive and negative controls, indicating a robust assay.[5][12] |
| Signal-to-Background (S/B) | μneg / μpos | > 10 | A large dynamic range for the assay signal.[5] |
σpos/neg = standard deviation of positive/negative controls; μpos/neg = mean of positive/negative controls.
Table 2: Primary Screening and Hit Confirmation Data
Results from the primary screen are used to identify initial "hits," which are then confirmed through dose-response experiments to determine their potency (IC50).
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | Hit Confirmation (IC50, nM) |
| Control (Crizotinib) | 100% | 7.8[14] |
| Hit Compound A | 95% | 50 |
| Hit Compound B | 88% | 250 |
| Inactive Compound C | 15% | > 10,000 |
Table 3: Orthogonal and Counter-Screening Data
Validated hits are further tested in an orthogonal assay to confirm their activity through a different mechanism and in counter-screens to rule out assay interference.[3][15]
| Compound ID | Biochemical IC50 (nM) | Cell-Based IC50 (nM) | Luciferase Inhibition IC50 (µM) | Cytotoxicity IC50 (µM) |
| Control (Crizotinib) | 7.8[14] | 24[14] | > 50 | > 50 |
| Hit Compound A | 50 | 120 | > 50 | > 50 |
| False Positive B | 250 | > 10,000 | > 50 | 0.5 |
| Assay Artifact C | 150 | Not Active | 0.2 | > 50 |
Conclusion
The protocols and workflows detailed in this application note provide a robust framework for the high-throughput screening of novel ALK inhibitors. By employing both biochemical and cell-based assays, and following a rigorous hit validation process including orthogonal and counter-screens, researchers can efficiently identify and prioritize high-quality lead compounds for further development. Careful attention to assay quality control and structured data analysis is paramount to the success of any HTS campaign.
References
- 1. A High-Throughput Screening Triage Workflow to Authenticate a Novel Series of PFKFB3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. A High-Throughput Screening Triage Workflow to Authenticate a Novel Series of PFKFB3 Inhibitors | Semantic Scholar [semanticscholar.org]
- 5. Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. marinbio.com [marinbio.com]
- 8. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Utility of the Ba/F3 cell system for exploring on‐target mechanisms of resistance to targeted therapies for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BA/F3 Kinase Screening Cell Lines | Kyinno Bio [kyinno.com]
- 12. rna.uzh.ch [rna.uzh.ch]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. A Time-Resolved Luminescence Biosensor Assay for Anaplastic Lymphoma Kinase (ALK) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
Application Notes and Protocols: Immunohistochemistry (IHC) for ALK Expression in Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, acts as a potent oncogenic driver in several cancers, most notably non-small cell lung cancer (NSCLC). The development of targeted ALK tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for patients with ALK-positive tumors. Immunohistochemistry (IHC) is a widely adopted, rapid, and cost-effective method for identifying patients eligible for ALK-targeted therapies.[1][2] While primarily a diagnostic tool for untreated tissues, IHC also plays a crucial role in the context of treated tissues for understanding mechanisms of resistance and guiding subsequent therapeutic strategies.
These application notes provide a comprehensive overview and detailed protocols for the application of ALK IHC in tissues that have been exposed to therapeutic agents.
ALK Signaling and Therapeutic Intervention
Constitutive activation of ALK fusion proteins leads to the downstream activation of multiple signaling cascades that promote cell proliferation, survival, and differentiation.[3][4] Key pathways include the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways.[3][4] ALK inhibitors are designed to block the ATP-binding site of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream pathways.
Application of ALK IHC in Treated Tissues
While ALK IHC is standard for initial diagnosis, its application in post-treatment settings, such as in biopsies of recurrent or progressive tumors, is critical for several reasons:
-
Confirmation of Persistent ALK Expression: Verifying that the tumor continues to express the ALK protein can help distinguish between on-target resistance (e.g., secondary ALK kinase domain mutations) and off-target resistance mechanisms (e.g., activation of bypass signaling pathways).
-
Assessment of Heterogeneity: Treatment can exert selective pressure, potentially leading to a heterogeneous population of tumor cells with varying levels of ALK expression. IHC can visualize this spatial heterogeneity within the tumor microenvironment.
-
Correlation with Clinical Response: The level of ALK protein expression at baseline, as determined by IHC, has been shown to correlate with the clinical response to ALK inhibitors.
Data Presentation: ALK IHC and Clinical Outcomes
The correlation between ALK IHC results and patient response to TKI therapy is a critical consideration. While direct pre- and post-treatment IHC scoring data is limited, studies have established a strong link between baseline ALK protein expression and the efficacy of ALK inhibitors.
Table 1: Correlation of Baseline ALK Status by IHC and FISH with Crizotinib Response
| ALK Status (Baseline) | Number of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| IHC Positive / FISH Positive | 48 | Not specified | Not specified | [5] |
| IHC Positive / FISH Negative | 16 | 66.7% | 100% | [5][6] |
| IHC Negative / FISH Positive | 13 | 0% | Not specified | [7] |
Data compiled from multiple studies investigating discordant cases.
Table 2: Concordance of ALK IHC (D5F3 clone) with ALK FISH in NSCLC
| Study | Number of Cases | Sensitivity | Specificity | Overall Agreement |
| Yi, et al. (2014) | 103 | 98% | 100% | 99% |
| Marchetti, et al. (2016) | 1031 | 90.9% | 99.8% | 99.4% |
| Ying, et al. (2019) | 55 | 94.5% | Not specified | 87.3% (vs. NGS) |
| Selinger, et al. (2013) | 100 | 90% | 95% | 93% |
This table demonstrates the high concordance between the FDA-approved ALK (D5F3) CDx assay and FISH, underpinning its reliability for selecting patients for TKI therapy.
Experimental Protocols
A standardized and validated protocol is essential for reliable and reproducible ALK IHC staining, especially when dealing with precious post-treatment biopsy samples. The following protocol is based on the widely used and FDA-approved VENTANA ALK (D5F3) CDx Assay.
Protocol: ALK IHC Staining for Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues
1. Sample Preparation:
-
Fix fresh tissue in 10% neutral buffered formalin for 6-72 hours.
-
Process and embed the tissue in paraffin.
-
Cut 4-5 µm thick sections and mount on positively charged slides.
-
Dry slides overnight at a temperature not exceeding 60°C.[8]
2. Deparaffinization and Rehydration:
-
Incubate slides in Xylene (or a xylene substitute) for 2-3 changes, 5 minutes each.[9]
-
Rehydrate through a series of graded alcohols:
-
Rinse in distilled water for 5 minutes.[8]
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER). For automated systems like the VENTANA BenchMark series, use Cell Conditioning 1 (CC1) retrieval solution for an extended time (e.g., 60-90 minutes).[3][10]
-
For manual methods, immerse slides in 10 mM Sodium Citrate buffer (pH 6.0) and heat at 95-100°C for 20-40 minutes.[9]
-
Allow slides to cool to room temperature for 20-30 minutes.
4. Staining Procedure (Automated - Example with VENTANA BenchMark):
-
Peroxidase Inhibition: Block endogenous peroxidase activity with a hydrogen peroxide solution (typically part of the detection kit) for 4-10 minutes.[8][9]
-
Primary Antibody: Incubate with the pre-diluted rabbit monoclonal anti-ALK (D5F3) primary antibody for 16-20 minutes at 37°C.[3]
-
Amplification: Utilize an amplification kit (e.g., OptiView Amplification Kit) as per the manufacturer's instructions to enhance signal detection, which is crucial for the often low levels of ALK expression in NSCLC.[1][3]
-
Detection: Use a multimer-based detection system (e.g., OptiView DAB IHC Detection Kit). This involves sequential steps of applying a secondary antibody, HRP-multimer, and the DAB chromogen.[1][3]
-
Counterstaining: Counterstain with Hematoxylin II for 4-8 minutes to visualize cell nuclei.[3]
-
Bluing: Apply Bluing Reagent for 4 minutes.[3]
5. Dehydration and Coverslipping:
-
Dehydrate the sections through graded alcohols (95% and 100% ethanol).[9]
-
Clear in xylene or a substitute.[9]
-
Mount with a permanent mounting medium and apply a coverslip.
6. Interpretation and Scoring:
-
Positive Control: A known ALK-positive NSCLC tissue must be included in every run to validate the staining.
-
Negative Control: A known ALK-negative NSCLC tissue should also be included.
-
Scoring: ALK expression is determined by the presence of strong, granular cytoplasmic staining in tumor cells. A binary scoring system (positive or negative) is recommended. Any percentage of unequivocal strong granular cytoplasmic staining should be considered positive.[3]
Conclusion
Immunohistochemistry for ALK expression remains a cornerstone in the management of patients with ALK-rearranged cancers. Its application to treated tissues provides invaluable insights into disease progression and resistance mechanisms. A rigorously standardized and validated IHC protocol, combined with a clear understanding of its interpretation in the context of targeted therapy, is essential for optimizing patient care and advancing the development of next-generation ALK inhibitors. The data consistently show that positive ALK IHC staining is a strong predictor of response to ALK TKI therapy, even in cases with discordant FISH results, highlighting the importance of assessing protein expression.
References
- 1. An International Interpretation Study Using the ALK IHC Antibody D5F3 and a Sensitive Detection Kit Demonstrates High Concordance between ALK IHC and ALK FISH and between Evaluators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALK-Testing in non-small cell lung cancer (NSCLC): Immunohistochemistry (IHC) and/or fluorescence in-situ Hybridisation (FISH)?: Statement of the Germany Society for Pathology (DGP) and the Working Group Thoracic Oncology (AIO) of the German Cancer Society e.V. (Stellungnahme der Deutschen Gesellschaft für Pathologie und der AG Thorakale Onkologie der Arbeitsgemeinschaft Onkologie/Deutsche Krebsgesellschaft e.V.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Shifting from Immunohistochemistry to Screen for ALK Rearrangements: Real-World Experience in a Large Single-Center Cohort of Patients with Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALK in Non-Small Cell Lung Cancer (NSCLC) Pathobiology, Epidemiology, Detection from Tumor Tissue and Algorithm Diagnosis in a Daily Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-line ALK inhibitors in treatment-naive advanced ALK rearranged non-small cell lung cancer: systematic review and network meta-analysis - Tan - Precision Cancer Medicine [pcm.amegroups.org]
- 6. Retrospective Observational Study of ALK-Inhibitor Therapy Sequencing and Outcomes in Patients with ALK-Positive Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the effectiveness of alectinib versus crizotinib followed by alectinib in patients with ALK-positive advanced non-small-cell lung cancer in real-world setting and in the ALEX study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Longitudinal plasma proteomic profiling of EML4-ALK positive lung cancer receiving ALK-TKIs therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Personalized treatment in advanced ALK-positive non-small cell lung cancer: from bench to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ALK Fusion Variant Detection by RT-PCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) gene rearrangements, leading to the expression of oncogenic fusion proteins, are critical biomarkers in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC). Accurate and sensitive detection of these ALK fusion variants is paramount for guiding targeted therapeutic strategies with ALK inhibitors. Reverse Transcription-Polymerase Chain Reaction (RT-PCR) has emerged as a highly sensitive and specific method for identifying these fusion transcripts. This document provides detailed application notes and protocols for the detection of ALK fusion variants using RT-PCR, intended to guide researchers, scientists, and drug development professionals in the implementation and interpretation of this assay.
Data Presentation: Performance of ALK Fusion Detection Methods
The selection of a detection method for ALK fusions often depends on a balance of sensitivity, specificity, turnaround time, and cost. The following table summarizes the performance characteristics of RT-PCR compared to the standard methods of Fluorescence In Situ Hybridization (FISH) and Immunohistochemistry (IHC).
| Method | Sensitivity | Specificity | Reference |
| RT-PCR | |||
| 100% | 80% (94% excluding full-length ALK expression) | [1][2] | |
| 92.4% (meta-analysis) | 97.8% (meta-analysis) | [3][4] | |
| 91.67% | 79.52% (IHC 2+ cutoff) | [5][6] | |
| 66.67% | 99.32% (IHC 3+ cutoff) | [5][6] | |
| 33.33% (plasma) | 100% (plasma) | [7] | |
| FISH | 58.33% | 99.32% | [5][6] |
| IHC | 91.67% (IHC 2+ cutoff) | 79.52% (IHC 2+ cutoff) | [5][6] |
| 66.67% (IHC 3+ cutoff) | 99.32% (IHC 3+ cutoff) | [5][6] |
Signaling Pathway
The ALK receptor tyrosine kinase, when constitutively activated through a fusion event, drives downstream signaling pathways that promote cell proliferation, survival, and differentiation. Understanding this pathway is crucial for appreciating the mechanism of action of ALK inhibitors.
Caption: Constitutive activation of ALK fusion proteins triggers multiple downstream signaling cascades.
Experimental Workflow
The successful detection of ALK fusion transcripts by RT-PCR involves a series of critical steps, from sample preparation to data analysis.
Caption: The experimental workflow for ALK fusion detection by RT-PCR from FFPE tissues.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the detection of ALK fusion variants from Formalin-Fixed Paraffin-Embedded (FFPE) tissue samples.
RNA Extraction from FFPE Tissue
The quality and quantity of the starting RNA are critical for the success of the RT-PCR assay. FFPE tissues present a challenge due to RNA degradation and chemical modification. The following protocol is optimized for RNA extraction from FFPE samples.[8][9][10]
Materials:
-
FFPE tissue sections (5-10 µm thick)
-
Deparaffinization solution (e.g., Xylene)
-
Ethanol (100% and 70%)
-
RNA extraction kit optimized for FFPE tissue (e.g., Qiagen RNeasy FFPE Kit, Thermo Fisher RecoverAll™ Total Nucleic Acid Isolation Kit for FFPE)
-
Proteinase K
-
DNase I
-
Nuclease-free water
Procedure:
-
Deparaffinization:
-
Place 1-4 FFPE sections into a microcentrifuge tube.
-
Add 1 ml of xylene and vortex vigorously for 20 seconds.
-
Centrifuge at maximum speed for 2 minutes.
-
Carefully remove the supernatant.
-
Repeat the xylene wash.
-
Add 1 ml of 100% ethanol and vortex to wash the tissue pellet.
-
Centrifuge at maximum speed for 2 minutes and remove the supernatant.
-
Repeat the ethanol wash.
-
Briefly centrifuge the tube and remove any residual ethanol. Air dry the pellet for 5-10 minutes.
-
-
Proteinase K Digestion:
-
Resuspend the tissue pellet in the lysis buffer provided with the RNA extraction kit.
-
Add Proteinase K and incubate at the temperature and time recommended by the kit manufacturer (typically 55-65°C for 15 minutes to overnight). An extended digestion time can improve RNA yield.[11]
-
Some protocols include a higher temperature incubation (e.g., 80°C) to reverse formaldehyde cross-linking.[10]
-
-
RNA Isolation:
-
Follow the manufacturer's protocol for the chosen FFPE RNA extraction kit. This typically involves binding the RNA to a silica membrane, on-column DNase I treatment to remove contaminating genomic DNA, washing steps, and elution of the purified RNA in nuclease-free water.
-
-
RNA Quantification and Quality Control:
-
Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).
-
Assess RNA quality using a microfluidics-based system (e.g., Agilent Bioanalyzer). Due to the inherent degradation of RNA from FFPE samples, distinct 18S and 28S rRNA peaks will likely be absent. The DV200 metric (percentage of RNA fragments >200 nucleotides) is a good indicator of RNA quality for RT-PCR from FFPE.
-
Reverse Transcription (cDNA Synthesis)
Materials:
-
Purified RNA from FFPE tissue (e.g., 50 ng)[12]
-
Reverse transcriptase enzyme
-
Random primers or a mix of random primers and oligo(dT) primers
-
dNTPs
-
RNase inhibitor
-
Nuclease-free water
Procedure:
-
In a nuclease-free tube, combine the purified RNA, primers, and dNTPs.
-
Incubate at 65°C for 5 minutes to denature the RNA, then place on ice.
-
Prepare a master mix containing reverse transcriptase, RNase inhibitor, and reaction buffer.
-
Add the master mix to the RNA/primer/dNTP mixture.
-
Perform the reverse transcription reaction according to the enzyme manufacturer's instructions (e.g., 25°C for 10 minutes, 42-50°C for 30-60 minutes, followed by enzyme inactivation at 85°C for 5 minutes).
-
The resulting cDNA can be used immediately for qPCR or stored at -20°C.
Real-Time PCR (qPCR)
Materials:
-
cDNA template
-
qPCR master mix (containing Taq polymerase, dNTPs, and buffer)
-
Forward and reverse primers specific for the ALK fusion variants of interest
-
Fluorescent probe (e.g., TaqMan® probe) specific for the fusion junction (optional, but increases specificity)
-
Nuclease-free water
-
Positive control (cDNA from a known ALK-positive cell line or a synthetic fusion construct)
-
No-template control (NTC)
Primer and Probe Design:
-
Primers should be designed to span the fusion junction, with one primer in the 5' partner gene (e.g., EML4) and the other in the ALK gene.
-
The amplicon size should be kept small (typically <150 bp) to efficiently amplify the fragmented RNA from FFPE samples.[13]
-
Multiplex PCR assays can be designed to detect multiple ALK fusion variants in a single reaction.[14][15]
Procedure:
-
Prepare a qPCR reaction mix containing the qPCR master mix, primers, probe (if used), and nuclease-free water.
-
Aliquot the reaction mix into qPCR plate wells or tubes.
-
Add the cDNA template, positive control, and NTC to the respective wells.
-
Seal the plate or tubes and briefly centrifuge to collect the contents at the bottom.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol:
-
Initial denaturation: 95°C for 2-10 minutes.
-
Cycling (40-45 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
Collect fluorescence data at the end of each annealing/extension step.
Data Analysis
-
Baseline and Threshold Setting: Set the baseline and threshold for fluorescence detection according to the instrument's software guidelines.
-
Determine Ct Values: The cycle threshold (Ct) value is the cycle number at which the fluorescence signal crosses the threshold.
-
Controls:
-
Positive Control: Should show amplification with an expected Ct value.
-
No-Template Control (NTC): Should not show any amplification. Amplification in the NTC indicates contamination.
-
Internal Control: An endogenous control gene (e.g., ABL1) should be run for each sample to assess the quality of the input RNA and the absence of PCR inhibitors.
-
-
Interpretation:
-
A sample is considered positive for an ALK fusion if it shows amplification with a Ct value below a predetermined cutoff (e.g., Ct < 35-38), and the controls perform as expected.
-
A sample is considered negative if there is no amplification or the Ct value is above the cutoff.
-
The results can be reported qualitatively (positive/negative) or semi-quantitatively by comparing the Ct values to a standard curve.
-
Conclusion
RT-PCR is a powerful tool for the detection of ALK fusion variants, offering high sensitivity and the ability to identify specific fusion partners. When performed with careful attention to protocol details, particularly RNA extraction from challenging FFPE samples, RT-PCR provides reliable and actionable results for both research and clinical applications. The data and protocols presented in this document are intended to serve as a comprehensive guide for the successful implementation of this important molecular diagnostic assay.
References
- 1. Performance of a RT-PCR Assay in Comparison to FISH and Immunohistochemistry for the Detection of ALK in Non-Small Cell Lung Cancer [mdpi.com]
- 2. Performance of a RT-PCR Assay in Comparison to FISH and Immunohistochemistry for the Detection of ALK in Non-Small Cell Lung Cancer - UBC Library Open Collections [open.library.ubc.ca]
- 3. researchgate.net [researchgate.net]
- 4. Diagnostic accuracy of PCR for detecting ALK gene rearrangement in NSCLC patients: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of IHC, FISH and RT-PCR Methods for Detection of ALK Rearrangements in 312 Non-Small Cell Lung Cancer Patients in Taiwan | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Detection of ALK fusion transcripts in plasma of non-small cell lung cancer patients using a novel RT-PCR based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of RNA extraction from FFPE tissues for expression profiling in the DASL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. 3.3. RNA Isolation From FFPE, FF, and Cell Line Cultures [bio-protocol.org]
- 11. gu.se [gu.se]
- 12. medrxiv.org [medrxiv.org]
- 13. ascopubs.org [ascopubs.org]
- 14. Multiplex reverse transcription-PCR screening for EML4-ALK fusion transcripts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Multiplex Reverse Transcription-PCR Screening for EML4-ALK Fusion Transcripts | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Evaluating "ALK inhibitor 1" in 3D Cell Culture Models of Non-Small Cell Lung Cancer (NSCLC)
Introduction
Non-Small Cell Lung Cancer (NSCLC) is the most prevalent form of lung cancer, with a subset of cases driven by specific genetic alterations.[1] One such alteration is the rearrangement of the Anaplastic Lymphoma Kinase (ALK) gene, which leads to the expression of fusion proteins (e.g., EML4-ALK) that act as potent oncogenic drivers.[2] ALK inhibitors are a class of targeted therapies that have significantly improved outcomes for patients with ALK-positive NSCLC.[2][3] "ALK inhibitor 1" is a potent pyrimidine-based ALK inhibitor.[4]
Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of in vivo tumors.[5] Three-dimensional (3D) cell culture models, such as spheroids, offer a more physiologically relevant platform by mimicking tumor architecture, cell-cell interactions, and nutrient gradients.[6][7] These models are becoming indispensable tools for evaluating the efficacy and mechanism of action of anti-cancer therapeutics like ALK inhibitors.[6][8]
This document provides detailed application notes and protocols for assessing the efficacy of "this compound" using NSCLC 3D spheroid models.
Mechanism of Action: ALK Inhibition
In ALK-positive NSCLC, the ALK gene fuses with another gene, most commonly EML4, creating a fusion protein with constitutive kinase activity.[2] This aberrant ALK activity drives multiple downstream signaling pathways, including the RAS/RAF/MEK, PI3K/AKT, and JAK/STAT pathways, promoting uncontrolled cell proliferation and survival.[2] ALK inhibitors function as tyrosine kinase inhibitors (TKIs) by competing with ATP for binding to the kinase domain of the ALK fusion protein.[9][10] This blockade deactivates the protein, shutting down the oncogenic signaling cascades and leading to cancer cell apoptosis.[2][3]
Application Note: Efficacy of "this compound" in NSCLC Spheroids
This section presents example data from treating ALK-positive NSCLC spheroids (e.g., H3122 cell line) with varying concentrations of "this compound". Spheroids were grown for 4 days before a 72-hour drug treatment. Spheroid diameter was measured as an indicator of growth inhibition, and cell viability was assessed using an ATP-based luminescence assay.
Table 1: Quantitative Analysis of "this compound" on NSCLC Spheroid Growth and Viability
| Treatment Group | Concentration (nM) | Average Spheroid Diameter (µm) | Percent Growth Inhibition (%) | Cell Viability (% of Control) |
| Vehicle Control (DMSO) | 0 | 512 ± 25 | 0 | 100 ± 8.5 |
| This compound | 1 | 460 ± 21 | 10.2 | 88 ± 7.2 |
| This compound | 10 | 355 ± 18 | 30.7 | 65 ± 5.4 |
| This compound | 100 | 230 ± 15 | 55.1 | 31 ± 4.1 |
| This compound | 1000 | 185 ± 12 | 63.9 | 12 ± 2.9 |
Data are represented as mean ± standard deviation. Growth inhibition is calculated relative to the vehicle control. Cell viability is normalized to the vehicle control.
Experimental Protocols
Protocol 1: Generation of NSCLC Spheroids
This protocol details the formation of NSCLC spheroids using ultra-low attachment (ULA) U-bottom plates, which encourages cell-cell aggregation.[7]
Materials:
-
ALK-positive NSCLC cell line (e.g., H3122, H2228)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Sterile 96-well U-bottom ultra-low attachment spheroid microplates[11]
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture: Maintain NSCLC cells in a T-75 flask with complete medium at 37°C and 5% CO2.
-
Cell Harvesting: When cells reach 70-80% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize with complete medium.
-
Cell Counting: Centrifuge the cell suspension, resuspend the pellet in fresh medium, and count the cells to determine concentration and viability.
-
Seeding: Dilute the cell suspension to the desired seeding density (e.g., 2.5 x 10⁴ cells/mL for 2,500 cells/well).
-
Plating: Dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.[11]
-
Spheroid Formation: Centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to facilitate cell aggregation at the bottom of the well.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for 3-5 days to allow for the formation of compact, uniform spheroids. Monitor spheroid formation daily using an inverted microscope.
Protocol 2: 3D Cell Viability Assay (ATP-based)
This protocol uses a reagent like CellTiter-Glo® 3D, which measures ATP as an indicator of metabolically active, viable cells.[12] This assay features enhanced lytic capacity to effectively penetrate large spheroids.[13]
Materials:
-
NSCLC spheroids in a 96-well ULA plate (from Protocol 1)
-
"this compound" stock solution
-
Complete cell culture medium
-
CellTiter-Glo® 3D Cell Viability Assay reagent[12]
-
Opaque-walled 96-well plates suitable for luminescence reading
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of "this compound" in complete culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Spheroid Treatment: Carefully add 100 µL of the diluted compounds (or vehicle) to each well containing a spheroid, for a final volume of 200 µL.
-
Incubation: Treat the spheroids for the desired time period (e.g., 72 hours) at 37°C and 5% CO2.
-
Assay Preparation: Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for at least 30 minutes before use.[7]
-
Reagent Addition: Add 100 µL of CellTiter-Glo® 3D reagent directly to each well.
-
Lysis: Mix the contents by placing the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[12]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Protocol 3: Western Blot Analysis of NSCLC Spheroids
This protocol describes the extraction of total protein from 3D spheroids to analyze the phosphorylation status of ALK and its downstream targets.
Materials:
-
Treated NSCLC spheroids
-
Ice-cold PBS
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
Microcentrifuge tubes
-
Syringe with a fine-gauge needle or a sonicator
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Spheroid Harvesting: Pool multiple spheroids (e.g., 10-20) per condition to ensure sufficient protein yield. Carefully aspirate the medium and transfer spheroids to a microcentrifuge tube using a cut pipette tip.
-
Washing: Wash the spheroids twice with ice-cold PBS, centrifuging at a low speed (e.g., 500 x g for 3 minutes) between washes to pellet the spheroids.
-
Cell Lysis: Aspirate the final PBS wash and add an appropriate volume of ice-cold RIPA buffer to the spheroid pellet.
-
Spheroid Disruption: Mechanically disrupt the spheroids by passing the lysate through a fine-gauge needle several times or by using a sonicator on ice.[14] This step is critical for complete lysis.
-
Protein Extraction: Incubate the lysate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g for 15 minutes) at 4°C.
-
Quantification: Transfer the supernatant (containing the protein) to a new tube. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature an equal amount of protein from each sample and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane, then incubate with primary antibodies overnight at 4°C. Wash, then incubate with HRP-conjugated secondary antibodies.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
References
- 1. Protocol for 3D screening of lung cancer spheroids using natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ALK Inhibitors: Mechanism, Resistance, and Research Advances - Amerigo Scientific [amerigoscientific.com]
- 3. What are ALK inhibitors and how do they work? [synapse.patsnap.com]
- 4. selleck.cn [selleck.cn]
- 5. Cell Viability Assays for 3D Cellular Constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Simple and Fast Method for the Formation and Downstream Processing of Cancer-Cell-Derived 3D Spheroids: An Example Using Nicotine-Treated A549 Lung Cancer 3D Spheres [mdpi.com]
- 8. Protocol for 3D Screening of Lung Cancer Spheroids using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ALK inhibitor - Wikipedia [en.wikipedia.org]
- 10. Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. corning.com [corning.com]
- 12. CellTiter-Glo® 3D Cell Viability Assay | 3D細胞培養 [promega.jp]
- 13. Assays and Tools to Monitor Biology in 3D Cell Cultures | 3D Assay [promega.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for "ALK Inhibitor 1" Administration in Preclinical Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical administration of "ALK Inhibitor 1," a representative anaplastic lymphoma kinase (ALK) inhibitor, in mouse models of cancer. The information is compiled from various studies involving well-characterized ALK inhibitors such as Alectinib and Crizotinib and is intended to serve as a guide for efficacy and pharmacokinetic studies.
Introduction
Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations like chromosomal rearrangements, gene amplifications, or point mutations, becomes a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma.[1][2][3] The development of small molecule ALK inhibitors has revolutionized the treatment of ALK-positive malignancies.[4][5] Preclinical evaluation in mouse models is a critical step in the development of novel ALK inhibitors. These studies are essential to determine dosing, efficacy, and pharmacokinetic profiles before advancing to clinical trials.[6][7]
ALK Signaling Pathway
Constitutive activation of ALK fusion proteins leads to the activation of several downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation. The primary signaling cascades activated by oncogenic ALK include the RAS/ERK, PI3K/AKT, and JAK/STAT pathways.[1][2][3][8] Inhibition of ALK activity by targeted inhibitors blocks these downstream signals, leading to tumor growth inhibition and apoptosis.[9][10]
Caption: Simplified ALK signaling pathway and the point of intervention for this compound.
Data Presentation: In Vivo Efficacy and Dosing
The following tables summarize representative quantitative data from preclinical studies of ALK inhibitors in various mouse models. "this compound" is used here as a placeholder for specific, orally bioavailable ALK inhibitors.
Table 1: Efficacy of this compound in Xenograft Mouse Models
| Cell Line | Mouse Strain | Administration Route | Dosage | Treatment Duration | Outcome | Reference |
| NCI-H2228 (NSCLC) | Xenograft Mice | Oral | Not Specified | Not Specified | Better efficacy than ceritinib | [6] |
| H3122 (NSCLC) | Athymic nu/nu Mice | Oral | 25 mg/kg/day | Not Specified | 52% decrease in tumor volume vs. control | [11] |
| EML4-ALK/3T3 | Nude Mice | Oral | 10 mg/kg/day | 2 months | Significant reduction in tumor burden | [12] |
| SNU-2535 (NSCLC) | BALB/c-nu/nu Mice | Oral | 2, 6, 20 mg/kg/day | 21 days | Dose-dependent tumor growth inhibition | [13] |
| NGP (Neuroblastoma) | Xenograft Mice | Intraperitoneal | 25 mg/kg/day | 3 days | Induction of apoptosis | [9] |
| Crizotinib-resistant PDX | PDX Mice | Oral | 60 mg/kg/day (Alectinib) | ~2 weeks | Tumor growth inhibition | [14] |
Table 2: Pharmacokinetic Parameters of Representative ALK Inhibitors in Mice
| Compound | Mouse Strain | Dose | Route | Key Findings | Reference |
| Alectinib | FVB & Mdr1a/b KO | 4 and 20 mg/kg | Oral | Higher plasma concentration with 20 mg/kg dose. | [15] |
| Crizotinib | Athymic nu/nu & SCID/beige | Not Specified | Oral | EC50 for ALK inhibition corresponded to EC50 for tumor growth inhibition. | [16] |
| PF-06463922 | Athymic Mice | 0.3-20 mg/kg (BID) | Oral | Dose-dependent ALK inhibition. | [17] |
Experimental Protocols
The following are detailed protocols for the administration of "this compound" in preclinical mouse models for efficacy and pharmacokinetic studies. These protocols are generalized and should be adapted based on the specific inhibitor, mouse model, and experimental goals.
Protocol 1: Subcutaneous Xenograft Model for Efficacy Studies
This protocol describes the establishment of a subcutaneous tumor model and subsequent treatment with an ALK inhibitor to evaluate anti-tumor efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anaplastic Lymphoma Kinase (ALK) Signaling in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ALK Inhibitors, a Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis of orally bioavailable novel anaplastic lymphoma kinase (ALK) inhibitor diphenylaminopyrimidine analogs and efficacy study on NCI-H2228 xenografts mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A mouse model for EML4-ALK-positive lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting ALK in Cancer: Therapeutic Potential of Proapoptotic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The second-generation ALK inhibitor alectinib effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of Mitogen-Activated Protein Kinase Kinase Alone and in Combination with Anaplastic Lymphoma Kinase (ALK) Inhibition Suppresses Tumor Growth in a Mouse Model of ALK-Positive Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Visualizing spatial distribution of alectinib in murine brain using quantitative mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic/pharmacodynamic modeling of crizotinib for anaplastic lymphoma kinase inhibition and antitumor efficacy in human tumor xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes: Assessing Cancer Cell Viability in Response to ALK Inhibitor 1 using MTT/XTT Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] However, genetic aberrations such as chromosomal rearrangements, mutations, or amplifications can lead to constitutive activation of ALK, turning it into a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma.[1][2][3] This constitutive signaling activates downstream pathways like PI3K/AKT, RAS/ERK, and JAK/STAT, promoting uncontrolled cell proliferation and survival.[1][2][3] Consequently, ALK has emerged as a key therapeutic target.[4]
"ALK inhibitor 1" represents a novel small molecule designed to specifically inhibit the kinase activity of ALK. To evaluate its preclinical efficacy, it is essential to quantify its effect on the viability of cancer cells harboring ALK aberrations. The MTT and XTT assays are reliable, colorimetric methods used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] These assays are foundational in drug discovery for determining the dose-dependent effects of therapeutic compounds.[7]
ALK Signaling Pathway
The diagram below illustrates the canonical ALK signaling pathway. Ligand binding or oncogenic fusion events lead to the dimerization and autophosphorylation of the ALK receptor. This activation triggers a cascade of downstream signaling pathways, including PI3K/AKT, MAPK/ERK, and JAK/STAT, which ultimately drive gene transcription responsible for cell growth, proliferation, and survival.[1][2] ALK inhibitors function by blocking the ATP-binding site of the ALK kinase domain, thereby preventing its activation and suppressing these downstream oncogenic signals.
Principle of the MTT & XTT Assays
Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) are tetrazolium salts used to assess cell viability.[8]
-
MTT Assay: The yellow, water-soluble MTT is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple, insoluble formazan product.[6][9] A solubilization agent (like DMSO or SDS) is then required to dissolve these formazan crystals before measuring the absorbance.[5][10] The intensity of the purple color is directly proportional to the number of viable cells.[6][7]
-
XTT Assay: The slightly yellow XTT is reduced to a brightly colored, water-soluble orange formazan product. This reaction also occurs at the cell surface, facilitated by trans-plasma membrane electron transport. A key advantage of the XTT assay is that its formazan product is water-soluble, eliminating the need for a solubilization step and making the protocol simpler and faster than the MTT assay.[11] The sensitivity of the XTT assay is often enhanced by an intermediate electron acceptor, such as PMS (N-methyl dibenzopyrazine methyl sulfate).
Experimental Workflow
The general workflow for performing a cell viability assay with an ALK inhibitor involves cell seeding, inhibitor treatment, incubation with the assay reagent, and finally, absorbance measurement.
Detailed Experimental Protocol (XTT Assay)
The XTT assay is often preferred due to its simpler protocol.
Materials
-
ALK-positive cancer cell line (e.g., H3122 or H2228 for NSCLC)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
XTT Cell Proliferation Assay Kit (containing XTT Reagent and Activation Reagent/Electron Coupling Reagent)
-
Sterile 96-well flat-bottom microplates
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate spectrophotometer (ELISA reader)
Procedure
-
Cell Seeding:
-
Culture ALK-positive cells and harvest them during the logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue).
-
Dilute the cells in complete growth medium to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Include control wells: "cells only" (for 100% viability) and "medium only" (for background absorbance).[12]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from a high-concentration stock. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the corresponding inhibitor concentrations. Include a "vehicle control" (medium with 0.1% DMSO).
-
Incubate the plate for an appropriate duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
XTT Assay:
-
Prior to the end of the incubation, thaw the XTT Reagent and Activation Reagent in a 37°C water bath until fully dissolved.[11]
-
Prepare the Activated-XTT Solution immediately before use by mixing the Activation Reagent and the XTT Reagent. A common ratio is 1:50 (e.g., 0.1 mL of Activation Reagent for every 5.0 mL of XTT Reagent).
-
Add 50 µL of the Activated-XTT Solution to each well of the 96-well plate.
-
Gently shake the plate to ensure even distribution of the solution.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, or until a distinct orange color develops in the control wells.
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the % Viability against the log-transformed inhibitor concentrations to generate a dose-response curve and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of cell viability).
-
Data Presentation
The following table provides an example of cell viability data obtained from an XTT assay after treating an ALK-positive cell line with "this compound" for 72 hours.
| This compound Conc. (nM) | Mean Absorbance (450nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 0.085 | 100.0% |
| 1 | 1.198 | 0.072 | 95.5% |
| 5 | 1.052 | 0.061 | 83.9% |
| 10 | 0.876 | 0.055 | 69.8% |
| 25 | 0.612 | 0.043 | 48.8% |
| 50 | 0.345 | 0.031 | 27.5% |
| 100 | 0.150 | 0.024 | 12.0% |
| 500 | 0.068 | 0.015 | 5.4% |
| Medium Blank | 0.051 | 0.009 | - |
Data are representative. Actual values will vary based on the cell line, inhibitor potency, and experimental conditions.
From this data, a dose-response curve can be plotted, and the IC₅₀ value for this compound is determined to be approximately 25 nM. This quantitative result is crucial for comparing the potency of different inhibitors and for guiding further drug development efforts.
References
- 1. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Analysis of Cell Viability by the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. CyQUANT XTT 细胞活力测定方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
Application Note: Analysis of Apoptosis Induction by ALK Inhibitor 1 using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system.[1] However, genetic alterations such as mutations or chromosomal rearrangements involving the ALK gene can lead to the expression of aberrant ALK fusion proteins with constitutive kinase activity.[1][2] This uncontrolled signaling promotes cell proliferation and survival, driving the pathogenesis of several cancers, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma.[1][3][4]
ALK inhibitors are a class of targeted therapeutic agents that function by competing with ATP for the binding site of the ALK kinase domain, thereby blocking its activity.[1][5] This inhibition disrupts downstream signaling pathways, such as the PI3K/AKT, MAPK, and JAK-STAT pathways, which are critical for cancer cell growth and survival.[4][6] The blockade of these pro-survival signals ultimately leads to cell cycle arrest and the induction of programmed cell death, or apoptosis.[1][5][7]
This application note provides a detailed protocol for the analysis of apoptosis induced by a generic "ALK inhibitor 1" in cancer cells using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay
Flow cytometry with Annexin V and Propidium Iodide (PI) is a widely used method for the detection and quantification of apoptosis.[8][9][10] The assay is based on the following principles:
-
Annexin V: In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.[9] Annexin V is a calcium-dependent protein with a high affinity for PS. By conjugating Annexin V to a fluorochrome (e.g., FITC, PE, or APC), early apoptotic cells can be identified.
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells.[9] However, in late-stage apoptotic or necrotic cells, the cell membrane integrity is compromised, allowing PI to enter and stain the cellular DNA.
By using both Annexin V and PI, it is possible to distinguish between different cell populations:
-
Annexin V- / PI- : Live, healthy cells.[8]
-
Annexin V+ / PI- : Early apoptotic cells.[8]
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.[8]
-
Annexin V- / PI+ : Necrotic cells (rare population).
Data Presentation
The following table summarizes hypothetical quantitative data from a flow cytometry experiment analyzing the effects of this compound on a cancer cell line.
| Treatment Group | Concentration | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 µM | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 10 nM | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 1.0 |
| This compound | 50 nM | 60.3 ± 4.2 | 25.1 ± 2.5 | 14.6 ± 1.8 |
| This compound | 100 nM | 35.8 ± 5.1 | 40.7 ± 3.9 | 23.5 ± 2.7 |
| Staurosporine (Positive Control) | 1 µM | 10.1 ± 1.5 | 55.4 ± 4.8 | 34.5 ± 3.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials and Reagents
-
ALK-positive cancer cell line (e.g., H3122, SU-DHL-1, or as appropriate for the specific research)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution prepared in DMSO)
-
Vehicle control (DMSO)
-
Positive control for apoptosis (e.g., Staurosporine, Etoposide)
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
10X Annexin V Binding Buffer (e.g., 0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)
-
Flow cytometer
Cell Culture and Treatment
-
Culture the selected ALK-positive cancer cell line in complete medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow the cells to adhere and grow for 24 hours (for adherent cells).
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (containing the same concentration of DMSO as the highest concentration of the inhibitor) and a positive control.
-
Remove the old medium and add the medium containing the different concentrations of this compound, vehicle control, or positive control to the respective wells.
-
Incubate the cells for a predetermined time course (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the specific cell line and inhibitor.
Staining Protocol for Flow Cytometry
-
Harvest Cells:
-
Suspension cells: Gently transfer the cells from each well into separate 15 mL conical tubes.
-
Adherent cells: Aspirate the culture medium (which may contain apoptotic floating cells) and transfer to a 15 mL conical tube. Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected medium.
-
-
Cell Washing: Centrifuge the cell suspensions at 300-400 x g for 5 minutes at room temperature.[11] Discard the supernatant and wash the cell pellets twice with cold PBS.
-
Resuspension: After the final wash, resuspend the cell pellets in 1X Annexin V Binding Buffer. The recommended cell concentration is 1-5 x 10⁶ cells/mL.[11]
-
Staining:
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. For accurate analysis, set up compensation controls using unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI.
Visualizations
ALK Signaling Pathway Leading to Apoptosis Inhibition
Caption: ALK signaling pathways promoting cell survival and their inhibition by this compound.
Experimental Workflow for Apoptosis Analysis
Caption: Workflow for analyzing apoptosis induction by this compound.
Logical Relationship of Flow Cytometry Results
Caption: Interpretation of cell populations in a typical Annexin V/PI flow cytometry plot.
References
- 1. What are ALK inhibitors and how do they work? [synapse.patsnap.com]
- 2. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The second-generation ALK inhibitor alectinib effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms [frontiersin.org]
- 5. What is the mechanism of Alectinib Hydrochloride? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: In Vivo Brain Penetration Assessment of a Novel ALK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) has emerged as a critical therapeutic target in various cancers, including non-small cell lung cancer (NSCLC).[1][2][3] Constitutive activation of ALK, often due to chromosomal rearrangements, drives several downstream signaling pathways that promote cell proliferation, survival, and transformation.[1][4][5] These key pathways include the RAS/ERK, PI3K/AKT, and JAK/STAT3 signaling cascades.[1][2][4]
A significant challenge in treating ALK-positive cancers is the high incidence of brain metastases.[6][7][8] The blood-brain barrier (BBB) restricts the entry of many therapeutic agents into the central nervous system (CNS), creating a sanctuary site for tumor growth.[7][8] Therefore, the development of ALK inhibitors with excellent brain penetration is a key objective in cancer drug discovery. This document provides detailed application notes and protocols for the in vivo assessment of the brain penetration of a novel ALK inhibitor, referred to herein as "ALK Inhibitor 1."
ALK Signaling Pathway
The following diagram illustrates the major signaling pathways activated by oncogenic ALK fusion proteins. Inhibition of ALK is designed to block these downstream signals, thereby impeding tumor growth and survival.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anaplastic Lymphoma Kinase (ALK) Signaling in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting ALK in Cancer: Therapeutic Potential of Proapoptotic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effectiveness of ALK inhibitors in treatment of CNS metastases in NSCLC patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anaplastic lymphoma kinase inhibitor development: enhanced delivery to the central nervous system - Hida - Translational Lung Cancer Research [tlcr.amegroups.org]
- 8. Efficacy of ALK inhibitors on NSCLC brain metastases: A systematic review and pooled analysis of 21 studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Next-Generation Sequencing (NGS) Detection of ALK Resistance Mutations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) rearrangements are key oncogenic drivers in a subset of non-small cell lung cancer (NSCLC). The development of ALK tyrosine kinase inhibitors (TKIs) has significantly improved outcomes for patients with ALK-positive NSCLC. However, the emergence of acquired resistance, often driven by secondary mutations in the ALK kinase domain, limits the long-term efficacy of these targeted therapies. Next-generation sequencing (NGS) has emerged as a powerful tool for the sensitive and comprehensive detection of these resistance mutations, enabling clinicians to understand mechanisms of resistance and guide subsequent treatment strategies.[1]
This document provides detailed application notes and protocols for the use of NGS in identifying ALK resistance mutations from both tumor tissue and liquid biopsy samples.
Mechanisms of Resistance to ALK Inhibitors
Resistance to ALK inhibitors can be broadly categorized into two main types:
-
On-target resistance: This involves the development of secondary mutations within the ALK gene itself, which interfere with TKI binding. The specific mutation that arises can depend on the TKI being used.[2][3]
-
Off-target resistance: This involves the activation of bypass signaling pathways that allow cancer cells to survive and proliferate despite continued ALK inhibition.[3]
NGS is particularly well-suited to identify both on-target mutations and genomic alterations associated with off-target resistance mechanisms simultaneously.[3]
Data Presentation: Quantitative Analysis of ALK Resistance Mutations
The frequency of specific ALK resistance mutations can vary depending on the ALK inhibitor used. The following tables summarize the prevalence of common ALK mutations detected by NGS after treatment with different generations of TKIs.
Table 1: Frequency of ALK Resistance Mutations after First-Generation TKI (Crizotinib)
| ALK Mutation | Frequency (%) | Reference |
| L1196M | ~7% | [2] |
| G1269A | ~4% | [1][2] |
| Other | Variable | [2] |
Table 2: Frequency of ALK Resistance Mutations after Second-Generation TKIs (Alectinib, Ceritinib, Brigatinib)
| ALK Mutation | Frequency (%) | TKI | Reference |
| G1202R | ~29-43% | Alectinib, Brigatinib | [2] |
| I1171T/S | ~12% | Alectinib | [2] |
| V1180L | ~6% | Alectinib | [2] |
| L1196M | ~6% | Alectinib | [2] |
| E1210K | ~29% | Brigatinib | [2] |
| D1203N | ~14% | Brigatinib | [2] |
| S1206Y/C | ~14% | Brigatinib | [2] |
Table 3: Frequency of ALK Resistance Mutations after Third-Generation TKI (Lorlatinib)
| ALK Mutation | Frequency (%) | Notes | Reference |
| G1202R | Detected in 53-55% of cases (cfDNA and tissue) in patients who received prior 2nd-gen TKIs | [4] | |
| Compound Mutations | Increasingly detected after sequential TKI therapy | [2] | |
| G1269A | Detected in post-crizotinib patients | [4] | |
| F1174X | Detected in post-crizotinib patients | [4] | |
| L1196M | Detected in post-crizotinib patients | [4] |
Mandatory Visualizations
Caption: ALK signaling pathway and the point of inhibition by tyrosine kinase inhibitors.
Caption: General workflow for NGS-based detection of ALK resistance mutations.
Caption: Logical flow of acquired resistance development to ALK TKI therapy.
Experimental Protocols
Protocol 1: NGS of Circulating Tumor DNA (ctDNA) from Plasma
This protocol provides a general workflow for the analysis of ALK resistance mutations from plasma-derived ctDNA using a targeted NGS panel.
1. Sample Collection and Processing:
-
Collect 8-10 mL of peripheral blood in Streck Cell-Free DNA BCT® tubes.
-
Process blood within 72 hours of collection.
-
Centrifuge at 1,600 x g for 10 minutes at room temperature to separate plasma.
-
Carefully transfer the plasma to a new conical tube, leaving the buffy coat undisturbed.
-
Centrifuge the plasma again at 16,000 x g for 10 minutes at 4°C to remove any remaining cellular debris.
-
Store plasma at -80°C until extraction.
2. ctDNA Extraction:
-
Thaw plasma samples on ice.
-
Extract ctDNA using a commercially available kit optimized for cell-free DNA, such as the QIAamp Circulating Nucleic Acid Kit (Qiagen) or the MagMAX™ Cell-Free DNA Isolation Kit (Thermo Fisher Scientific), following the manufacturer's instructions.
-
Elute ctDNA in 50-100 µL of elution buffer.
-
Quantify the extracted ctDNA using a fluorometric method, such as the Qubit dsDNA HS Assay Kit (Thermo Fisher Scientific). A typical yield is 1-10 ng of ctDNA per mL of plasma.
3. Library Preparation and Target Enrichment (Example using a hypothetical hybridization-capture based panel):
-
Input: Start with 5-30 ng of ctDNA.
-
End-Repair and A-Tailing: Repair the ends of the fragmented ctDNA and add a single adenine nucleotide to the 3' ends.
-
Adapter Ligation: Ligate NGS adapters with unique molecular identifiers (UMIs) to the DNA fragments.
-
Library Amplification: Amplify the adapter-ligated library using PCR for a limited number of cycles (e.g., 8-12 cycles) to minimize amplification bias.
-
Target Capture: Hybridize the amplified library with biotinylated probes specific for the ALK gene and other relevant cancer-associated genes.
-
Capture Wash and Elution: Use streptavidin-coated magnetic beads to pull down the probe-bound library fragments. Wash the beads to remove non-specific binding and elute the enriched library.
-
Post-Capture Amplification: Perform a final round of PCR to amplify the enriched library.
4. Sequencing:
-
Quantify the final library and assess its quality using a Bioanalyzer or similar instrument.
-
Pool multiple libraries for sequencing on an Illumina platform (e.g., NextSeq, NovaSeq) to achieve a mean sequencing depth of >5,000x.
5. Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Adapter and UMI Processing: Trim adapter sequences and process UMIs to enable error correction and removal of PCR duplicates.
-
Alignment: Align the processed reads to the human reference genome (e.g., hg19/GRCh37) using an aligner such as BWA-MEM.
-
Variant Calling: Use a variant caller optimized for low-frequency somatic mutations in ctDNA, such as VarDict or a custom pipeline incorporating UMI-based error correction. Set a variant allele frequency (VAF) threshold of ≥0.1% for reporting.
-
Annotation: Annotate the called variants using databases like dbSNP, COSMIC, and ClinVar to identify known resistance mutations and their clinical significance.
Protocol 2: NGS of Formalin-Fixed, Paraffin-Embedded (FFPE) Tumor Tissue
This protocol outlines a general workflow for the analysis of ALK resistance mutations from FFPE tumor tissue.
1. Sample Preparation:
-
A pathologist should review the H&E stained slide to identify the tumor area and estimate the tumor cell percentage. A minimum of 20% tumor cellularity is recommended.
-
Perform macrodissection to enrich for tumor cells if necessary.
-
Use a microtome to cut 5-10 sections of 5-10 µm thickness from the FFPE block.
2. DNA Extraction:
-
Deparaffinize the tissue sections using xylene and rehydrate through a series of ethanol washes.
-
Lyse the tissue using proteinase K.
-
Extract genomic DNA using a commercially available kit designed for FFPE tissue, such as the QIAamp DNA FFPE Tissue Kit (Qiagen), following the manufacturer's protocol.
-
Quantify the extracted DNA using a fluorometric method.
3. Library Preparation and Target Enrichment (Example using an amplicon-based panel):
-
Input: Start with 10-20 ng of genomic DNA.
-
Multiplex PCR Amplification: Use a multiplex PCR approach with primers designed to amplify the coding regions of the ALK gene and other target genes. The Oncomine™ Comprehensive Assay v3 (Thermo Fisher Scientific) is an example of such a panel.
-
Partial Digestion of Amplicons: Partially digest the amplicons to remove primer sequences.
-
Adapter Ligation: Ligate barcoded adapters to the amplicons.
-
Library Amplification: Amplify the adapter-ligated library.
4. Sequencing:
-
Quantify and qualify the final library.
-
Sequence the library on an Ion Torrent platform (e.g., Ion GeneStudio S5 System) or an Illumina platform.
5. Bioinformatic Analysis:
-
Alignment: Align sequencing reads to the human reference genome.
-
Variant Calling: Use the Torrent Suite™ Software for Ion Torrent data or a variant caller like GATK HaplotypeCaller for Illumina data. Set a VAF threshold of ≥1-5% for reporting.
-
Annotation: Annotate variants as described in the ctDNA protocol.
Discussion and Conclusion
NGS-based detection of ALK resistance mutations is a critical tool for the management of ALK-positive NSCLC. The ability to identify specific resistance mechanisms can help guide the selection of subsequent therapies, such as switching to a next-generation ALK inhibitor that is active against the identified mutation.[3] Liquid biopsy using ctDNA offers a minimally invasive method for monitoring resistance in real-time, which can be particularly valuable as tissue biopsies are not always feasible.[5][6] The protocols outlined in this document provide a framework for implementing NGS for ALK resistance testing in a research or clinical setting. It is crucial to validate any NGS workflow to ensure the accuracy and reliability of the results. The continued development of NGS technologies and bioinformatics pipelines will further enhance our ability to personalize treatment for patients with ALK-positive NSCLC.
References
- 1. Next-generation sequencing to dynamically detect mechanisms of resistance to ALK inhibitors in ALK-positive NSCLC patients: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to anaplastic lymphoma kinase inhibitors: knowing the enemy is half the battle won - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. NGS‐based liquid biopsy profiling identifies mechanisms of resistance to ALK inhibitors: a step toward personalized NSCLC treatment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming ALK Inhibitor Resistance in Cell Lines
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding resistance to ALK Inhibitor 1 in cell lines.
Frequently Asked Questions (FAQs)
Q1: My ALK-positive cancer cell line is showing reduced sensitivity to this compound. What are the common mechanisms of acquired resistance?
A1: Acquired resistance to ALK inhibitors in cell lines primarily occurs through two main mechanisms:
-
On-target resistance: This involves genetic alterations in the ALK gene itself, preventing the inhibitor from binding effectively. The most common on-target mechanisms are:
-
Off-target resistance: This involves the activation of alternative signaling pathways that bypass the need for ALK signaling to drive cell proliferation and survival.[1][6] Common bypass pathways include:
-
Epidermal Growth Factor Receptor (EGFR) signaling[6]
-
MET proto-oncogene, receptor tyrosine kinase (MET) signaling
-
Insulin-like growth factor 1 receptor (IGF-1R) signaling
-
Q2: How can I determine if resistance in my cell line is due to on-target mutations or bypass pathway activation?
A2: A systematic approach is recommended to elucidate the resistance mechanism:
-
Sequence the ALK kinase domain: Perform Sanger sequencing or next-generation sequencing (NGS) on genomic DNA or cDNA from your resistant cell line to identify secondary mutations.
-
Assess ALK protein levels and phosphorylation: Use Western blotting to compare ALK protein expression and phosphorylation levels between the parental sensitive and the resistant cell lines. A significant increase in total ALK or phospho-ALK could suggest gene amplification.
-
Analyze bypass signaling pathways: Use phosphoproteomic arrays or Western blotting with a panel of antibodies against key signaling molecules (e.g., p-EGFR, p-MET, p-ERK, p-AKT) to identify activated bypass pathways.
Q3: What are the next-generation ALK inhibitors, and how do they overcome resistance to first-generation inhibitors like Crizotinib?
A3: Second and third-generation ALK inhibitors have been developed to be more potent and to have activity against many of the resistance mutations that emerge after treatment with first-generation inhibitors.
-
Second-generation inhibitors (e.g., Alectinib, Ceritinib, Brigatinib): These inhibitors are effective against many crizotinib-resistant mutations, such as L1196M.[7][8][9]
-
Third-generation inhibitors (e.g., Lorlatinib): Lorlatinib is designed to be active against a broader spectrum of ALK mutations, including the highly resistant G1202R mutation, which can confer resistance to second-generation inhibitors.[6][10]
Q4: My cells have developed a G1202R mutation. Which inhibitor should I use?
A4: The G1202R mutation is a common resistance mechanism to second-generation ALK inhibitors.[4][6] Lorlatinib, a third-generation inhibitor, has been specifically designed to be effective against cell lines harboring the G1202R mutation.[6][10]
Troubleshooting Guides
Problem: Unexpectedly high IC50 value for this compound in a sensitive cell line.
| Possible Cause | Troubleshooting Steps |
| Incorrect drug concentration | Verify the stock concentration and serial dilutions of the inhibitor. Ensure proper storage of the drug to prevent degradation. |
| Cell seeding density | Optimize the cell seeding density. Too high a density can lead to apparent resistance. Perform a cell titration experiment to determine the optimal number of cells per well. |
| Assay incubation time | The incubation time with the inhibitor may be too short. Extend the incubation period (e.g., 48, 72, 96 hours) to allow for the drug to exert its effect. |
| Mycoplasma contamination | Test your cell lines for mycoplasma contamination, as this can affect cell health and drug response. |
| Reagent issues (e.g., MTT, WST-1) | Ensure that the viability assay reagents are not expired and are prepared correctly. Run a positive control with a known cytotoxic compound to validate the assay. |
Problem: Inconsistent results in cell viability assays.
| Possible Cause | Troubleshooting Steps |
| Uneven cell plating | Ensure a homogenous single-cell suspension before plating. Use reverse pipetting techniques to minimize variability. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity and reduce evaporation. |
| Incomplete dissolution of formazan crystals (MTT assay) | Ensure complete solubilization of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer. |
| Pipetting errors | Use calibrated pipettes and change tips between different drug concentrations. |
Quantitative Data Summary
Table 1: IC50 Values of ALK Inhibitors Against Various ALK Mutations in Ba/F3 Cells
| ALK Mutation | Crizotinib (nM) | Ceritinib (nM) | Alectinib (nM) | Brigatinib (nM) | Lorlatinib (nM) |
| Wild-Type | 50 | 20 | 15 | 10 | 5 |
| L1196M | >1000 | 50 | 30 | 25 | 15 |
| G1269A | >1000 | 100 | 50 | 40 | 20 |
| G1202R | >2000 | >1000 | >1000 | >500 | 50 |
| F1174C | 300 | 500 | 40 | 60 | 30 |
| I1171T | 250 | 80 | 300 | 150 | 40 |
Data are representative values compiled from published literature and may vary between specific experimental conditions.[6]
Experimental Protocols
Protocol 1: Determination of IC50 by MTT Assay
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of the ALK inhibitor in culture medium at 2x the final desired concentration.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability versus the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of ALK Signaling
-
Cell Lysis:
-
Treat cells with the ALK inhibitor at the desired concentration and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total ALK, phospho-ALK (Tyr1604), and downstream signaling proteins (e.g., total AKT, phospho-AKT, total ERK, phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control like β-actin or GAPDH to ensure equal protein loading.
-
Protocol 3: Generation of ALK Inhibitor-Resistant Cell Lines
-
Initial Exposure:
-
Culture the parental ALK-positive cell line in the presence of the ALK inhibitor at a concentration close to the IC20 (20% inhibitory concentration).
-
-
Dose Escalation:
-
Once the cells resume normal proliferation, gradually increase the concentration of the inhibitor in a stepwise manner.
-
Allow the cells to adapt and recover at each concentration before the next increase.
-
-
Selection and Expansion:
-
Continue this process for several months until the cells can proliferate in a high concentration of the inhibitor (e.g., 1 µM).
-
-
Characterization:
-
Confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 value to the parental cell line.
-
Characterize the mechanism of resistance using the methods described in the FAQs.
-
Visualizations
Caption: Simplified ALK signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for identifying mechanisms of resistance to this compound.
References
- 1. Resistance to anaplastic lymphoma kinase inhibitors: knowing the enemy is half the battle won - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. oaepublish.com [oaepublish.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer [frontiersin.org]
- 7. Cracking the code of resistance across multiple lines of ALK inhibitor therapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Clinical Efficacy of Alectinib Versus Crizotinib in ALK-Positive Non-Small Cell Lung Cancer: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
Technical Support Center: Off-Target Effects of ALK Inhibitor 1 in Kinase Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of "ALK Inhibitor 1" in kinase assays. For the purpose of providing concrete data, this guide will use Crizotinib as a representative example of a first-generation multi-targeted ALK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its primary targets?
A1: "this compound" is a placeholder for a small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK). Crizotinib is a well-characterized, first-in-class inhibitor that targets ALK, as well as the receptor tyrosine kinases c-Met and ROS1.[1][2] The formation of oncogenic ALK fusion proteins leads to dysregulated signaling that promotes cell proliferation and survival, which can be counteracted by inhibitors like Crizotinib.[1]
Q2: What are "off-target" effects and why are they a concern in kinase assays?
A2: Off-target effects occur when a kinase inhibitor binds to and affects kinases other than its intended primary target(s).[3] This is a common phenomenon as many kinases share structural similarities in their ATP-binding pockets, which is the site where most kinase inhibitors act.[4] These unintended interactions can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicities in a clinical setting.[5][6]
Q3: My in vitro kinase assay shows that this compound is inhibiting a kinase that is not its intended target. How can I confirm this is a true off-target effect?
A3: To confirm a suspected off-target effect, it is crucial to validate the finding using orthogonal assays. A recommended approach is to first perform a dose-response experiment in your in vitro assay to determine the IC50 value for the putative off-target kinase. Following this, you should assess the inhibitor's effect in a cellular context. Techniques such as the Cellular Thermal Shift Assay (CETSA) can confirm direct target engagement in intact cells. Additionally, a Western blot can be used to analyze the phosphorylation status of the off-target kinase's downstream substrates. If the inhibitor engages the target in cells and modulates its downstream signaling, it is likely a true off-target.
Q4: There is a discrepancy between my in vitro IC50 values and the inhibitor's potency in cellular assays. What could be the cause?
A4: Discrepancies between in vitro and cellular assay results are common and can arise from several factors.[7][8] In vitro assays with purified enzymes do not fully replicate the cellular environment.[8] Factors such as cell membrane permeability, intracellular ATP concentrations (which can compete with ATP-competitive inhibitors), and the presence of drug efflux pumps can all influence an inhibitor's apparent potency in cells.[7] Furthermore, the specific protein constructs used in biochemical assays may lack regulatory domains present in the full-length protein within a cell, potentially altering inhibitor binding.[7]
Data Presentation: Off-Target Profile of Crizotinib
The following table summarizes the inhibitory activity of Crizotinib against its primary targets and a selection of known off-target kinases. This data highlights the multi-targeted nature of this class of inhibitors.
| Kinase Target | IC50 (nM) | Comments |
| ALK | 24 | Primary Target |
| c-MET | 8 | Primary Target |
| ROS1 | 1.7 | Primary Target |
| AXL | 29 | Off-Target |
| Tie-2/TEK | 43 | Off-Target |
| TRKB | 53 | Off-Target |
| JAK2 | >1000 | Weak or No Inhibition |
| LCK | >1000 | Weak or No Inhibition |
Note: IC50 values can vary between different assay platforms and conditions.
Troubleshooting Guides
Issue 1: High background signal in a luminescence-based kinase assay.
-
Possible Cause 1: Reagent Quality. Impurities in ATP or the kinase substrate can interfere with the luciferase reaction.
-
Solution: Use high-purity reagents and prepare fresh buffers for each experiment.
-
-
Possible Cause 2: Inhibitor Interference. The inhibitor itself may inhibit the luciferase enzyme.
-
Solution: Run a control experiment with the inhibitor and luciferase in the absence of the kinase to check for direct inhibition of the reporter enzyme.
-
-
Possible Cause 3: Kinase Autophosphorylation. Some kinases can autophosphorylate, which consumes ATP and can contribute to the background signal.[9]
-
Solution: If possible, use a kinase-dead mutant as a negative control to assess the contribution of autophosphorylation.
-
Issue 2: Inconsistent results between experimental replicates.
-
Possible Cause 1: Pipetting Errors. Inaccurate or inconsistent pipetting, especially of the inhibitor or enzyme, can lead to significant variability.
-
Solution: Use calibrated pipettes and consider using automated liquid handlers for high-throughput screens.
-
-
Possible Cause 2: Protein Aggregation. The kinase may be aggregating, leading to variable activity.
-
Solution: Ensure proper storage and handling of the kinase. Perform a quality control check of the protein stock, for example, by SDS-PAGE.
-
-
Possible Cause 3: Edge Effects in multi-well plates. Evaporation from the outer wells of a plate can concentrate reagents and alter reaction kinetics.
-
Solution: Avoid using the outer wells of the plate for critical experiments or ensure proper humidification during incubation.
-
Issue 3: No inhibition observed, even at high inhibitor concentrations.
-
Possible Cause 1: Inactive Inhibitor. The inhibitor may have degraded.
-
Solution: Use a fresh stock of the inhibitor and verify its identity and purity.
-
-
Possible Cause 2: Inactive Kinase. The kinase may have lost activity due to improper storage or handling.
-
Solution: Test the kinase activity with a known positive control inhibitor.
-
-
Possible Cause 3: High ATP Concentration. In ATP-competitive assays, a high concentration of ATP can outcompete the inhibitor.
-
Solution: Perform the assay at an ATP concentration close to the Km of the kinase.[9]
-
Experimental Protocols
Protocol 1: In Vitro Kinase Assay (Luminescence-Based)
This protocol is for determining the IC50 of an inhibitor against a specific kinase by measuring the amount of ATP remaining after the kinase reaction.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
This compound (e.g., Crizotinib)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add the diluted inhibitor or vehicle control to the wells of the plate.
-
Add the kinase and its substrate to the wells.
-
Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km for the kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to verify that this compound binds to its intended target and potential off-targets in a cellular environment.
Materials:
-
Cell line expressing the target kinase(s)
-
This compound
-
Cell culture medium
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
Procedure:
-
Culture cells to ~80% confluency.
-
Treat the cells with either this compound at the desired concentration or a vehicle control for a specified time (e.g., 1-2 hours).
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Collect the supernatant (soluble fraction) and analyze the protein concentration.
-
Analyze the amount of soluble target protein at each temperature by Western blot or another suitable detection method.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Protocol 3: Western Blot for Downstream Signaling
This protocol is to assess whether this compound modulates the signaling pathway downstream of a potential off-target kinase.
Materials:
-
Cell line with an active signaling pathway for the kinase of interest
-
This compound
-
Primary antibodies against the phosphorylated and total forms of a downstream substrate
-
HRP-conjugated secondary antibody
-
Lysis buffer
-
SDS-PAGE gels and transfer apparatus
-
Chemiluminescent substrate
Procedure:
-
Culture cells and treat with this compound at various concentrations and for different durations.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against the phosphorylated substrate.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against the total protein of the substrate to ensure equal loading.
-
A decrease in the ratio of phosphorylated to total protein in the presence of the inhibitor indicates pathway inhibition.
Visualizations
Caption: Simplified ALK signaling pathway and its downstream effectors.
Caption: General workflow for kinase inhibitor testing.
Caption: Troubleshooting decision tree for unexpected kinase assay results.
References
- 1. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spotlight on crizotinib in the first-line treatment of ALK-positive advanced non-small-cell lung cancer: patients selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. icr.ac.uk [icr.ac.uk]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. mdpi.com [mdpi.com]
"ALK inhibitor 1" dose-response curve optimization
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers working with ALK inhibitor 1, focusing on the optimization of dose-response curve experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My dose-response curve is flat, showing no inhibition even at high concentrations. What are the possible causes?
A1: A flat or non-responsive curve can stem from several factors. Consider the following troubleshooting steps:
-
Cell Line Verification: Confirm that your cell line expresses an activated form of ALK (e.g., a fusion protein like NPM-ALK or EML4-ALK, or a constitutively active mutant). The absence of the target will result in no specific inhibition.
-
Inhibitor Integrity: Verify the identity and purity of your this compound stock. If possible, confirm its activity in a validated positive control cell line known to be sensitive to ALK inhibition.
-
Drug Concentration & Solubility: Ensure the inhibitor is fully dissolved in the vehicle (e.g., DMSO) before diluting it in culture media. Precipitation of the compound at high concentrations is a common issue. Check the final DMSO concentration in your assay, ensuring it is consistent across all wells and below a cytotoxic level (typically <0.5%).
-
Acquired Resistance: Your cells may have developed resistance. This can occur through secondary mutations in the ALK kinase domain or the activation of bypass signaling pathways that circumvent ALK dependency.[1][2]
Q2: The IC50 value I'm getting is much higher than what is reported in the literature. Why might this be?
A2: Discrepancies in IC50 values are common and can be addressed by standardizing your protocol.
-
Assay-Specific Parameters: The IC50 value is highly dependent on the experimental conditions. Factors such as cell seeding density, serum concentration in the media, and the duration of inhibitor exposure can significantly alter the outcome.
-
Cell Health & Passage Number: Use cells that are in the logarithmic growth phase and have a low passage number. Senescent or unhealthy cells can respond differently to treatment.
-
Assay Endpoint: Different viability assays (e.g., MTT, MTS, CellTiter-Glo) measure different aspects of cell health (metabolic activity vs. ATP content). Ensure your chosen assay is appropriate and that the readout is within the linear range.
-
Treatment Duration: A 72-hour incubation is a common starting point for viability assays, but this may need optimization for your specific cell line.[3] Shorter durations may not be sufficient to observe a full cytotoxic or cytostatic effect.
Q3: My dose-response data has high variability between replicates, resulting in a poor curve fit (low R² value). How can I improve this?
A3: High variability often points to technical inconsistencies in the assay setup.
-
Pipetting Accuracy: Ensure precise and consistent pipetting, especially when preparing the serial dilutions of the inhibitor. Use calibrated pipettes and change tips between concentrations.
-
Cell Seeding Uniformity: Uneven cell distribution in the microplate is a major source of variability. Ensure you have a homogenous single-cell suspension before plating and use a consistent plating technique. An "edge effect" can sometimes be observed; consider excluding the outer wells of the plate from your analysis.
-
Incubation Conditions: Maintain consistent temperature, humidity, and CO₂ levels in the incubator. Any fluctuations can affect cell growth and drug response.
-
Reagent Mixing: Mix plates gently after adding the inhibitor and before adding the final assay reagent to ensure uniform distribution.
Experimental Protocols & Data
Protocol 1: Cell Viability Assay for IC50 Determination
This protocol describes a typical workflow for generating a dose-response curve using a luminescence-based ATP assay (e.g., CellTiter-Glo®).
-
Cell Plating:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using Trypan Blue).
-
Dilute the cell suspension to the desired seeding density (optimized for your cell line, typically 2,000-10,000 cells/well in a 96-well plate).
-
Plate 100 µL of the cell suspension into each well of a white, clear-bottom 96-well plate.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Inhibitor Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a 10-point, 2-fold serial dilution series of the inhibitor in cell culture medium. The top concentration should be sufficiently high to achieve full inhibition (e.g., start with a 10 µM final concentration).
-
Include "vehicle control" (DMSO only) and "untreated control" wells.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the inhibitor dilutions.
-
Incubate the plate for 72 hours.
-
-
Assay Readout:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data: Set the average of the vehicle control wells to 100% viability and the average of a "no cell" or "maximum inhibition" control to 0% viability.
-
Plot the normalized response versus the log of the inhibitor concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter variable slope) to determine the IC50 value.
-
Protocol 2: Western Blot for ALK Phosphorylation
This protocol is used to confirm that this compound is engaging its target by measuring the phosphorylation status of ALK.
-
Cell Treatment:
-
Plate cells (e.g., 2 x 10⁶ cells in a 6-well plate) and allow them to attach overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a short duration (e.g., 2-6 hours) to observe signaling changes.[3]
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the plate using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Immunoblotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against phosphorylated ALK (p-ALK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total ALK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Reference Data Tables
Table 1: Typical Experimental Parameters for Dose-Response Assays
| Parameter | Recommended Range | Notes |
| Cell Seeding Density | 2,000 - 10,000 cells/well | Optimize for linear growth over the assay duration. |
| Inhibitor Concentration Range | 1 nM - 10 µM | Should span from no effect to complete inhibition. |
| Incubation Time (Viability) | 48 - 96 hours | 72 hours is a standard starting point.[3] |
| Incubation Time (Signaling) | 1 - 6 hours | For observing changes in protein phosphorylation.[3] |
| Final DMSO Concentration | < 0.5% (v/v) | Higher concentrations can cause non-specific toxicity. |
Table 2: Common ALK-Positive Cell Lines and Expected Sensitivity
| Cell Line | Cancer Type | ALK Aberration | Notes |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | NPM-ALK | Highly sensitive to ALK inhibitors.[3] |
| Karpas-299 | Anaplastic Large Cell Lymphoma | NPM-ALK | Another standard model for ALK+ ALCL.[3] |
| H3122 | Non-Small Cell Lung Cancer | EML4-ALK | Common model for ALK+ NSCLC. |
| NB-1 | Neuroblastoma | ALK Amplification/Mutation | Used in neuroblastoma studies.[3] |
Visualizations
Caption: Simplified ALK signaling pathway and point of inhibition.
Caption: Experimental workflow for IC50 determination.
Caption: Troubleshooting decision tree for dose-response issues.
References
Technical Support Center: ALK Inhibitor 1 and the G1202R Resistance Mutation
This technical support guide is designed for researchers, scientists, and drug development professionals working with ALK inhibitors, with a specific focus on "ALK Inhibitor 1," a representative third-generation inhibitor, and the challenges posed by the G1202R resistance mutation.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the ALK G1202R mutation?
A1: The G1202R mutation is a clinically significant solvent front mutation in the anaplastic lymphoma kinase (ALK) gene.[1] It is a common mechanism of acquired resistance to second-generation ALK tyrosine kinase inhibitors (TKIs) like ceritinib, alectinib, and brigatinib.[1][2] The mutation involves the substitution of a small glycine residue with a bulkier arginine, which causes steric hindrance and reduces the binding affinity of many ALK inhibitors.[3][4][5] While it confers high-level resistance to first- and second-generation inhibitors, third-generation inhibitors like lorlatinib are specifically designed to be effective against ALK-positive tumors harboring this mutation.[5][6]
Q2: How does "this compound" (a representative third-generation inhibitor) overcome G1202R-mediated resistance?
A2: Third-generation ALK inhibitors, such as lorlatinib, possess a distinct macrocyclic structure that allows them to bind effectively to the ALK kinase domain, even in the presence of the bulky G1202R mutation.[2] Their design accommodates the conformational changes induced by the mutation, enabling potent inhibition of ALK phosphorylation and downstream signaling, which is not possible with earlier-generation inhibitors.[7][8] Preclinical studies show that lorlatinib is more potent against both non-mutant ALK and most known resistance mutations, including G1202R, compared to first- and second-generation TKIs.[6][9]
Q3: We are observing resistance to our third-generation ALK inhibitor in a cell line known to have the G1202R mutation. What could be the cause?
A3: While single G1202R mutations are typically sensitive to third-generation inhibitors, resistance can still emerge, often through the acquisition of additional "compound" mutations.[10] For example, a cell line with a pre-existing G1202R mutation might acquire a second mutation, such as L1196M, on the same allele.[7] This G1202R/L1196M compound mutation has been shown to confer high-level resistance to lorlatinib and all other approved ALK inhibitors.[4][7][8] Other potential resistance mechanisms are ALK-independent and may involve the activation of bypass signaling pathways (e.g., MET, EGFR, KIT).[3]
Q4: What is the expected efficacy of different ALK inhibitors against the G1202R mutation?
A4: The efficacy varies significantly by inhibitor generation. First-generation (Crizotinib) and second-generation (Alectinib, Ceritinib, Brigatinib) inhibitors are largely ineffective against the G1202R mutation.[3][5] Third-generation inhibitors like Lorlatinib were specifically developed to target this and other resistance mutations and show significant clinical and preclinical activity.[5][6]
Quantitative Data Summary
The following tables summarize the inhibitory activity of various ALK inhibitors against wild-type (WT) ALK and the G1202R mutant.
Table 1: Cellular IC50 Values of ALK Inhibitors Against EML4-ALK Variants
| Inhibitor | EML4-ALK WT IC50 (nM) | EML4-ALK G1202R IC50 (nM) | EML4-ALK G1202R/L1196M IC50 (nM) |
| Crizotinib | - | >1000 | >1000 |
| Ceritinib | - | >1000 | >1000 |
| Alectinib | - | >1000 | >1000 |
| Brigatinib | - | >1000 | >1000 |
| Lorlatinib | ~18 | ~37-46 | ~1116-2253 |
Data compiled from studies in Ba/F3 and H3122 cell lines.[7][8]
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo).
-
Question: My dose-response curve for this compound against G1202R-mutant cells is not reproducible. What should I check?
-
Answer:
-
Cell Line Authenticity: First, verify the identity and ALK mutation status of your cell line using short tandem repeat (STR) profiling and sequencing. Genetic drift can occur over time in culture.
-
Passage Number: Use cells from a low passage number. High-passage cells can accumulate additional mutations or change their characteristics.
-
Seeding Density: Ensure consistent cell seeding density across all wells and experiments. Over- or under-confluency can significantly impact metabolic activity and drug response.
-
Drug Concentration: Prepare fresh serial dilutions of the inhibitor for each experiment from a validated stock solution. Ensure proper mixing and accurate pipetting.
-
Incubation Time: A 72-hour incubation is standard for viability assays, but this may need optimization for your specific cell line.[11]
-
Assay Interference: Confirm that your inhibitor does not interfere with the assay chemistry itself (e.g., by having inherent color or reductase activity in an MTT assay). Run a cell-free control plate with the inhibitor and media to check for background signal.
-
Problem 2: No inhibition of ALK phosphorylation observed on Western blot.
-
Question: I treated my G1202R-mutant cells with this compound, but the Western blot still shows strong phospho-ALK signal. Why?
-
Answer:
-
Compound Mutation: Your cell line may have acquired a compound mutation conferring resistance, such as G1202R/L1196M.[7][8] Sequence the ALK kinase domain to confirm.
-
Inhibitor Concentration/Treatment Time: The concentration may be too low or the treatment time too short. Perform a dose-response and time-course experiment. A typical starting point is 100 nM for 2-4 hours.
-
Lysate Preparation: Prepare lysates quickly on ice using a lysis buffer containing fresh phosphatase and protease inhibitors to prevent dephosphorylation or degradation of your target.
-
Antibody Quality: Verify the specificity and optimal dilution of your primary antibodies for both total ALK and phospho-ALK (p-ALK). Run positive and negative controls (e.g., a sensitive cell line and an ALK-negative line).
-
Bypass Pathway Activation: The cells may have activated a resistance pathway that bypasses ALK signaling.[3] Consider probing for activation of other kinases like MET or EGFR.
-
Experimental Protocols & Workflows
Protocol 1: Cell Viability Assay (MTS/CellTiter-Glo)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of an ALK inhibitor.
-
Cell Seeding: Plate EML4-ALK G1202R expressing cells (e.g., Ba/F3 or H3122) in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare a 2x serial dilution of "this compound" in culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Assay: Add the viability reagent (e.g., MTS or CellTiter-Glo) according to the manufacturer's instructions.
-
Data Acquisition: Read the absorbance (for MTS) or luminescence (for CellTiter-Glo) using a plate reader.
-
Analysis: Normalize the data to the vehicle-only control wells. Plot the normalized values against the log of the inhibitor concentration and fit a four-parameter logistic curve to calculate the IC50 value.
Protocol 2: Western Blot for ALK Phosphorylation
This protocol assesses the direct inhibitory effect of the compound on ALK activity within the cell.
-
Cell Treatment: Seed cells in a 6-well plate. Once they reach ~70-80% confluency, treat them with varying concentrations of "this compound" (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.
-
Lysis: Wash cells with ice-cold PBS. Lyse the cells directly in the plate with 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with a primary antibody against phospho-ALK (Tyr1604) overnight at 4°C. The next day, wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total ALK and a loading control like GAPDH or β-actin.
Visualizations
References
- 1. oaepublish.com [oaepublish.com]
- 2. Frontiers | The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer [frontiersin.org]
- 3. karger.com [karger.com]
- 4. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. ALK Resistance Mutations and Efficacy of Lorlatinib in Advanced Anaplastic Lymphoma Kinase-Positive Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sequential ALK Inhibitors Can Select for Lorlatinib-Resistant Compound ALK Mutations in ALK-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ascopubs.org [ascopubs.org]
- 10. Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of inhibitors that overcome the G1202R ALK Resistance Mutation - PMC [pmc.ncbi.nlm.nih.gov]
"ALK inhibitor 1" stability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of "ALK inhibitor 1" in cell culture media. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in cell culture media?
A1: Currently, there is no publicly available data specifically detailing the stability of "this compound (compound 17)" in common cell culture media such as DMEM or RPMI. However, as a pyrimidine-based small molecule kinase inhibitor, its stability can be influenced by several factors in the culture environment. It is recommended to perform a stability assessment under your specific experimental conditions.
Q2: What factors can affect the stability of this compound in cell culture?
A2: The stability of small molecule inhibitors like this compound in cell culture media can be affected by:
-
pH of the media: Changes in pH can lead to hydrolysis or other chemical degradation.
-
Temperature: Higher temperatures (e.g., 37°C in an incubator) can accelerate degradation compared to storage temperatures (e.g., 4°C or -20°C).
-
Serum components: Proteins and enzymes in fetal bovine serum (FBS) can bind to the inhibitor or metabolize it.
-
Exposure to light: Some compounds are light-sensitive and can degrade upon exposure to light.
-
Presence of reducing or oxidizing agents: Components of the media or cellular metabolism can lead to chemical modification of the inhibitor.
Q3: How can I prepare a stock solution of this compound?
A3: this compound is typically soluble in DMSO. For a stock solution, dissolve the compound in high-purity, anhydrous DMSO. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working concentrations, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the signs of instability or precipitation of this compound in my cell culture experiments?
A4: Signs of instability or precipitation include:
-
A cloudy or hazy appearance in the cell culture medium after adding the inhibitor.
-
Visible particulate matter or crystals in the well.
-
Inconsistent or weaker than expected biological activity in your assays.
-
A significant decrease in the measured concentration of the inhibitor in the medium over time.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound.
| Possible Cause | Troubleshooting Step |
| Degradation in media | Perform a stability study of this compound in your specific cell culture medium at 37°C over your experimental timeframe. Analyze samples at different time points using HPLC or LC-MS to determine the concentration of the intact inhibitor. |
| Precipitation from media | Visually inspect the culture wells for any signs of precipitation after adding the inhibitor. Determine the solubility of this compound in your cell culture medium. If precipitation is an issue, consider lowering the working concentration or using a solubilizing agent (ensure the agent itself does not affect your experimental outcomes). |
| Adsorption to plasticware | Some compounds can adsorb to the surface of cell culture plates. To test for this, incubate the inhibitor in media without cells and measure its concentration over time. |
| Incorrect stock concentration | Re-verify the concentration of your stock solution. If possible, use a spectrophotometric method or analytical chromatography to confirm the concentration. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general method to determine the stability of a small molecule inhibitor in cell culture medium.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI) with and without serum (e.g., 10% FBS)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) system
-
Acetonitrile or other suitable organic solvent for extraction
Workflow Diagram:
Caption: Workflow for determining the stability of this compound in cell culture media.
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Prepare Working Solutions: Dilute the stock solution to the desired final concentration in your cell culture medium. Prepare two sets of solutions: one with serum and one without.
-
Incubation:
-
Add the working solutions to the wells of a 96-well plate (in triplicate for each condition). Do not add cells.
-
As a control for nonspecific binding, you can also incubate the inhibitor in media at 4°C.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
-
Sample Collection: Collect aliquots from the wells at various time points (e.g., 0, 2, 8, 24, 48, and 72 hours). The 'time 0' sample should be collected immediately after adding the inhibitor to the plate.
-
Sample Preparation for Analysis:
-
To each aliquot, add an equal volume of a suitable organic solvent (e.g., acetonitrile) to precipitate proteins and extract the inhibitor.
-
Centrifuge the samples to pellet the precipitate.
-
Transfer the supernatant containing the inhibitor to a new tube for analysis.
-
-
Analysis:
-
Analyze the samples by HPLC or LC-MS to quantify the concentration of intact this compound.
-
Develop a standard curve using known concentrations of the inhibitor to accurately determine the concentrations in your samples.
-
-
Data Interpretation:
-
Plot the concentration of this compound versus time for each condition.
-
Calculate the half-life (t½) of the inhibitor in the cell culture medium.
-
ALK Signaling Pathway
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when activated, triggers several downstream signaling pathways involved in cell proliferation, survival, and differentiation.[1][2][3][4] Dysregulation of ALK signaling is implicated in various cancers.[2]
References
Technical Support Center: Managing Acquired Resistance to Crizotinib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering acquired resistance to the first-generation ALK inhibitor, crizotinib.
Frequently Asked Questions (FAQs)
Q1: My ALK-positive cell line, which was initially sensitive to crizotinib, is now showing signs of resistance. What are the primary mechanisms of acquired resistance to crizotinib?
A1: Acquired resistance to crizotinib in ALK-positive non-small cell lung cancer (NSCLC) can be broadly categorized into two main types:
-
On-target mechanisms: These involve genetic alterations in the ALK gene itself. The most common on-target mechanisms are:
-
Secondary mutations in the ALK kinase domain that interfere with crizotinib binding. Common mutations include L1196M (the "gatekeeper" mutation), G1269A, and G1202R.[1] These mutations account for approximately 20-30% of crizotinib resistance cases.[1][2]
-
ALK gene amplification , leading to an increased number of ALK fusion protein copies, which can overcome the inhibitory effect of crizotinib.[1]
-
-
Off-target mechanisms: These involve the activation of alternative signaling pathways that bypass the need for ALK signaling to promote cell survival and proliferation. These "bypass pathways" can include:
Q2: How can I determine the mechanism of crizotinib resistance in my experimental model?
A2: A step-wise approach is recommended to elucidate the resistance mechanism:
-
Sequence the ALK kinase domain: This is the first step to identify any secondary mutations. Sanger sequencing of the relevant exons or, more comprehensively, Next-Generation Sequencing (NGS) can be employed.[6][7]
-
Assess ALK gene copy number: If no resistance mutations are found, evaluate for ALK gene amplification using techniques like Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR).[1]
-
Investigate bypass pathway activation: If both mutation analysis and copy number assessment are negative, explore the activation of bypass signaling pathways. This can be done by examining the phosphorylation status of key signaling proteins (e.g., p-EGFR, p-MET, p-ERK) using Western blotting or phospho-RTK arrays.[8][9]
Q3: We have identified a specific ALK resistance mutation. How do we select the appropriate next-generation ALK inhibitor?
A3: The choice of a subsequent ALK inhibitor depends on its efficacy against the specific resistance mutation. The table below summarizes the activity of several next-generation ALK inhibitors against common crizotinib-resistant mutations.
| ALK Mutation | Crizotinib | Ceritinib | Alectinib | Brigatinib | Lorlatinib |
| L1196M | Resistant | Sensitive | Sensitive | Sensitive | Sensitive |
| G1269A | Resistant | Sensitive | Sensitive | Sensitive | Sensitive |
| G1202R | Resistant | Resistant | Resistant | Resistant | Sensitive |
| C1156Y | Resistant | Sensitive | Sensitive | Sensitive | Sensitive |
| L1152R | Resistant | Sensitive | Sensitive | Sensitive | Sensitive |
| S1206Y | Resistant | Sensitive | Sensitive | Sensitive | Sensitive |
| F1174L | Resistant | Resistant | Sensitive | Sensitive | Sensitive |
| I1171T/S | Resistant | Sensitive | Resistant | Sensitive | Sensitive |
| V1180L | Resistant | Sensitive | Resistant | Sensitive | Sensitive |
This table is a summary of preclinical data and clinical observations. Sensitivity can vary depending on the specific experimental model and clinical context.[2][10][11][12]
Troubleshooting Guides
Guide 1: Investigating On-Target Resistance
Problem: You suspect an on-target mechanism of resistance but are unsure how to proceed with the investigation.
Workflow:
Caption: Workflow for investigating on-target ALK resistance mechanisms.
Experimental Protocols:
-
Sanger Sequencing of ALK Kinase Domain:
-
Primer Design: Design primers flanking the exons of the ALK kinase domain (exons 20-29).
-
PCR Amplification: Amplify the target exons from the genomic DNA of both sensitive and resistant cells.
-
Purification: Purify the PCR products.
-
Sequencing Reaction: Perform Sanger sequencing using the designed primers.
-
Analysis: Align the sequences from resistant cells to the sensitive (or wild-type) sequence to identify mutations.
-
-
Next-Generation Sequencing (NGS) for ALK Mutations:
-
Library Preparation: Prepare a targeted sequencing library from the extracted DNA, focusing on the ALK gene or a broader cancer gene panel.
-
Sequencing: Perform sequencing on an NGS platform.
-
Bioinformatic Analysis: Use a bioinformatics pipeline to align reads, call variants, and annotate mutations within the ALK kinase domain.[6][13]
-
Guide 2: Confirming Resistance with Cell Viability Assays
Problem: Inconsistent or unreliable results from your MTT or other cell viability assays when determining the IC50 of ALK inhibitors.
Troubleshooting Q&A:
-
Q: My absorbance readings are too low.
-
A: This could be due to insufficient cell numbers, a short incubation time with the viability reagent, or the cells not being in a proliferative state. Increase the initial cell seeding density or extend the incubation time. Ensure your cells have recovered and are actively dividing after plating.
-
-
Q: My background (medium only) absorbance is high.
-
A: The medium may be contaminated with bacteria or yeast. Always use sterile techniques and check the medium for clarity before use. Some components in the medium, like phenol red, can also interfere. Consider using a medium without phenol red for the assay.
-
-
Q: The formazan crystals in my MTT assay are not dissolving completely.
-
A: Increase the incubation time with the solubilization solution and ensure adequate mixing by shaking or gentle pipetting. Using a solubilization buffer with the correct pH is also critical.
-
-
Q: My results are not reproducible between experiments.
-
A: Ensure consistency in cell seeding density, drug concentrations, incubation times, and reagent preparation. Small variations in these parameters can lead to significant differences in results. Using a multichannel pipette for reagent addition can improve consistency.
-
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the ALK inhibitor and a vehicle control.
-
Incubation: Incubate the cells for 72-96 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[14][15][16]
Guide 3: Investigating Off-Target Resistance (Bypass Pathways)
Problem: You have ruled out on-target mechanisms and need to investigate the activation of bypass signaling pathways.
Signaling Pathway Diagram:
Caption: Activation of bypass signaling pathways in crizotinib resistance.
Experimental Protocol: Western Blotting for Phospho-Proteins
-
Cell Lysis: Lyse both sensitive and resistant cells, with and without crizotinib treatment, using a lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of suspected bypass signaling proteins (e.g., p-EGFR, p-MET, p-AKT, p-ERK) and their total protein counterparts.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Compare the levels of phosphorylated proteins between sensitive and resistant cells to identify upregulated pathways.[8][14][17]
This technical support center provides a foundational guide for researchers investigating acquired resistance to crizotinib. For more specific inquiries or advanced troubleshooting, consulting detailed research articles and protocols is recommended.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Targeting ALK: Precision Medicine Takes On Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies to overcome resistance to ALK inhibitors in non-small cell lung cancer: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer [frontiersin.org]
- 6. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 7. Next-generation sequencing to dynamically detect mechanisms of resistance to ALK inhibitors in ALK-positive NSCLC patients: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Activation of EGFR Bypass Signaling by TGFα Overexpression Induces Acquired Resistance to Alectinib in ALK-Translocated Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activity of second-generation ALK inhibitors against crizotinib-resistant mutants in an NPM-ALK model compared to EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NGS‐based liquid biopsy profiling identifies mechanisms of resistance to ALK inhibitors: a step toward personalized NSCLC treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. The use of the MTT assay to study drug resistance in fresh tumour samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
ALK Inhibitor 1 Combination Therapy Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions for researchers and drug development professionals working with ALK inhibitor 1 and investigating combination therapies to prevent or overcome resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to this compound?
Resistance to ALK inhibitors can be broadly categorized into two main types:
-
On-target (ALK-dependent) resistance: This occurs due to genetic alterations within the ALK gene itself. The most common on-target resistance mechanism is the acquisition of secondary mutations in the ALK kinase domain, which can interfere with drug binding. A notable example is the G1202R solvent front mutation, which confers a high level of resistance to many second-generation ALK inhibitors.[1][2][3] Other mutations like L1196M (the gatekeeper mutation) are also frequently observed.[1][4] ALK gene amplification, leading to overexpression of the ALK fusion protein, is another on-target resistance mechanism.[5]
-
Off-target (ALK-independent) resistance: This involves the activation of bypass signaling pathways that allow cancer cells to survive and proliferate despite the inhibition of ALK.[1][3] These pathways can be activated through various mechanisms, including the upregulation of other receptor tyrosine kinases (RTKs) like EGFR and MET, or the activation of downstream signaling molecules such as RAS/MAPK and PI3K/AKT.[1][3][6]
Q2: What are the most common combination strategies being investigated to overcome resistance to this compound?
Several combination strategies are under investigation to combat resistance:
-
Combination with next-generation ALK inhibitors: Sequential treatment with more potent, next-generation ALK inhibitors that can overcome specific resistance mutations is a key strategy.[7] For instance, lorlatinib, a third-generation inhibitor, is effective against a wide range of ALK resistance mutations, including G1202R.[3][8][9]
-
Combination with inhibitors of bypass signaling pathways: Dual inhibition of ALK and a bypass pathway is a promising approach.[5][7] Examples include combining ALK inhibitors with:
-
MET inhibitors: To counteract MET amplification-driven resistance.[1][10]
-
MEK inhibitors: To block the downstream MAPK signaling pathway.[6]
-
EGFR inhibitors: In cases where EGFR signaling is activated as a resistance mechanism.[7][11]
-
SHP2 inhibitors: To synergistically suppress downstream RAS/MAPK signaling.[12]
-
-
Combination with chemotherapy: Combining ALK inhibitors with traditional chemotherapy agents like pemetrexed or cisplatin has shown synergistic effects in preclinical models.[13]
-
Combination with immunotherapy: While immunotherapy alone has shown limited efficacy in ALK-positive NSCLC, combining it with ALK inhibitors is being explored in clinical trials.[9][11]
Q3: What is the rationale for using a combination of two different ALK inhibitors?
Combining two ALK inhibitors with complementary resistance profiles could potentially inhibit a broader spectrum of mutant subclones that may arise during treatment.[14] However, since they target the same molecule, careful consideration of dosage is required to avoid antagonistic effects.[14]
Troubleshooting Guides
Issue: My ALK-positive cancer cell line is showing decreased sensitivity to this compound in my in vitro experiments.
Possible Cause & Troubleshooting Steps:
-
Confirm Cell Line Identity and Purity:
-
Action: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line.
-
Rationale: Cell line misidentification or contamination can lead to unexpected results.
-
-
Assess for On-Target Resistance Mutations:
-
Action: Sequence the ALK kinase domain of the resistant cells to identify potential mutations. Pay close attention to known resistance mutations like G1202R and L1196M.
-
Rationale: The presence of a resistance mutation is a common cause of acquired resistance.
-
-
Investigate ALK Gene Amplification:
-
Action: Perform fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) to determine the ALK gene copy number.
-
Rationale: Increased ALK protein expression due to gene amplification can overcome the inhibitory effect of the drug.
-
-
Evaluate Bypass Signaling Pathway Activation:
-
Action: Use western blotting to assess the phosphorylation status of key proteins in alternative signaling pathways (e.g., p-EGFR, p-MET, p-ERK, p-AKT).
-
Rationale: Upregulation of parallel signaling pathways can render the cells independent of ALK signaling.
-
-
Consider Epithelial-to-Mesenchymal Transition (EMT):
-
Action: Analyze the expression of EMT markers (e.g., E-cadherin, N-cadherin, vimentin) by western blot or immunofluorescence.
-
Rationale: EMT has been identified as a mechanism of resistance to ALK inhibitors.
-
Issue: I am not observing a synergistic effect when combining this compound with another targeted agent.
Possible Cause & Troubleshooting Steps:
-
Optimize Drug Concentrations:
-
Action: Perform a dose-response matrix experiment to test a wide range of concentrations for both drugs. Calculate synergy scores using methods like the Chou-Talalay method (Combination Index) or the Bliss independence model.
-
Rationale: Synergy is often concentration-dependent.
-
-
Re-evaluate the Biological Rationale:
-
Action: Confirm that the targeted bypass pathway is indeed activated in your resistant cell model.
-
Rationale: The combination will not be effective if the targeted pathway is not a key driver of resistance in your specific model.
-
-
Consider the Timing and Sequence of Drug Administration:
-
Action: In your experimental design, test different sequences of drug addition (e.g., this compound first, combination partner first, or simultaneous addition).
-
Rationale: The order of drug administration can influence the cellular response and synergistic outcome. For example, cisplatin followed by an ALK TKI was more cytotoxic than the reverse sequence in some models.[13]
-
Quantitative Data Summary
Table 1: In Vitro Potency of a 4th Generation ALK Inhibitor (TPX-0131) Against ALK Resistance Mutations
| ALK Mutation | IC50 (nmol/L) |
| G1202R | 0.9 |
| L1198F | 1 |
| Various Compound Mutations | <0.2 - 14.9 |
Data sourced from in vitro studies.[10]
Table 2: Clinical Efficacy of Lorlatinib vs. Crizotinib in Frontline Treatment of ALK-Positive NSCLC (CROWN Study)
| Endpoint | Lorlatinib | Crizotinib | Hazard Ratio (HR) |
| Median Progression-Free Survival | Not Reached | 9.3 months | 0.28 |
| Survival without CNS Progression | Not Reached | Not Reported | 0.07 |
Data from the Phase 3 CROWN study.[8]
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine IC50 and Synergy
-
Cell Seeding: Plate ALK-positive cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment:
-
For IC50 determination: Treat cells with a serial dilution of the ALK inhibitor (e.g., 0.01 nM to 10 µM) for 72 hours.
-
For synergy assessment: Treat cells with varying concentrations of the ALK inhibitor and the combination drug in a matrix format for 72 hours.
-
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTS, or PrestoBlue™) and measure the signal according to the manufacturer's instructions using a plate reader.
-
Data Analysis:
-
IC50: Normalize the data to untreated controls and fit a dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the half-maximal inhibitory concentration (IC50).
-
Synergy: Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Western Blotting to Analyze Signaling Pathway Activation
-
Cell Lysis: Treat cells with the ALK inhibitor and/or combination agent for the desired time, then wash with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of ALK, EGFR, MET, ERK, AKT, etc., overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels to assess pathway activation.
Visualizations
Caption: ALK signaling pathways and points of therapeutic intervention.
Caption: Workflow for investigating ALK inhibitor resistance in vitro.
References
- 1. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Molecular resistance mechanisms of ALK inhibitors and implications for therapeutic management of ALK-rearranged lung cancer patients - Niu - Translational Cancer Research [tcr.amegroups.org]
- 4. oaepublish.com [oaepublish.com]
- 5. Current Strategies to Overcome Resistance to ALK-Inhibitor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. dovepress.com [dovepress.com]
- 8. onclive.com [onclive.com]
- 9. targetedonc.com [targetedonc.com]
- 10. Strategies to overcome resistance to ALK inhibitors in non-small cell lung cancer: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oaepublish.com [oaepublish.com]
- 12. Mechanisms of synergistic suppression of ALK-positive lung cancer cell growth by the combination of ALK and SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ALK Inhibitor and Chemotherapy Combinations in Models of ALK-Translocated NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
"ALK inhibitor 1" cross-reactivity with other tyrosine kinases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ALK Inhibitor 1.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and known cross-reactivity of this compound?
This compound is a potent, pyrimidine-based inhibitor of Anaplastic Lymphoma Kinase (ALK). In addition to its high affinity for ALK, it has been shown to exhibit significant cross-reactivity with other tyrosine kinases, namely Focal Adhesion Kinase (FAK) and Testis-Specific Serine/Threonine Kinase 2 (TSSK2). The inhibitory concentrations are summarized in the table below.
Q2: What are the potential off-target effects I should be aware of when using this compound?
Given the potent inhibition of FAK and TSSK2, users should be mindful of potential off-target effects related to the signaling pathways regulated by these kinases. Inhibition of FAK can impact cellular adhesion, migration, and proliferation.[1][2] TSSK2 is primarily involved in spermatogenesis, and its inhibition may have effects on male fertility in in vivo studies.[3][4] It is crucial to design experiments with appropriate controls to distinguish between on-target (ALK-mediated) and off-target effects.
Q3: How can I experimentally determine the selectivity profile of this compound in my model system?
To determine the kinase selectivity profile of this compound, several established methods can be employed. These include large-scale kinase panel screens and cellular assays. A common approach is a competition binding assay, such as KINOMEscan®, which quantitatively measures the binding of the inhibitor to a large panel of kinases. Cellular thermal shift assays (CETSA) can also be used to assess target engagement in a cellular context. For a more in-depth analysis of inhibitor interactions within the cellular environment, chemical proteomics approaches like the kinobeads pulldown assay can be utilized.
Q4: I am observing unexpected phenotypic effects in my experiments. How can I troubleshoot if these are due to off-target activities of this compound?
Troubleshooting unexpected results is a critical step in kinase inhibitor studies. Here are a few strategies:
-
Use a structurally unrelated ALK inhibitor: Comparing the effects of this compound with another ALK inhibitor that has a different cross-reactivity profile can help determine if the observed phenotype is due to ALK inhibition or an off-target effect.
-
Rescue experiments: If the off-target is known (e.g., FAK), attempt to rescue the phenotype by overexpressing a drug-resistant mutant of the off-target kinase.
-
Knockdown/knockout of off-targets: Use RNAi or CRISPR/Cas9 to reduce the expression of potential off-target kinases (FAK, TSSK2) and observe if this phenocopies the effect of this compound.
-
Dose-response analysis: A thorough dose-response curve can sometimes help differentiate on- and off-target effects, as the potency for different kinases may vary.
Q5: What are the common mechanisms of acquired resistance to ALK inhibitors?
Acquired resistance to ALK inhibitors is a significant challenge in both research and clinical settings. The primary mechanisms include:
-
On-target mutations: Point mutations within the ALK kinase domain can reduce the binding affinity of the inhibitor. Common mutations include the gatekeeper mutation L1196M and solvent front mutations like G1202R.
-
Bypass signaling activation: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent their dependence on ALK. This can involve the upregulation of other receptor tyrosine kinases like EGFR or the activation of downstream signaling nodes such as KRAS.
Data Presentation
Table 1: Cross-reactivity Profile of this compound
| Target Kinase | IC50 (nM) |
| Focal Adhesion Kinase (FAK) | 2 |
| Testis-Specific Serine/Threonine Kinase 2 (TSSK2) | 31 |
Note: This table summarizes the currently available public data. A broader kinase panel screen would provide a more comprehensive selectivity profile.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using a Competition Binding Assay (e.g., KINOMEscan®)
This protocol outlines the general steps for determining the kinase selectivity of an inhibitor using a competition binding assay format.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Assay Plate Preparation: In a multi-well plate, combine the test inhibitor at various concentrations with a proprietary DNA-tagged kinase and a corresponding immobilized, broad-spectrum kinase inhibitor.
-
Competition Binding: The test inhibitor and the immobilized inhibitor will compete for binding to the kinase. The amount of the DNA-tagged kinase that binds to the immobilized inhibitor is inversely proportional to the affinity of the test inhibitor for the kinase.
-
Quantification: After an incubation period, the wells are washed to remove unbound components. The amount of DNA-tagged kinase remaining in each well is quantified using quantitative PCR (qPCR).
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control. A lower percentage indicates stronger binding of the test inhibitor to the kinase. These values can be plotted to create a selectivity profile, often visualized as a dendrogram (TreeSpot™).
Protocol 2: Cellular Target Engagement using Chemical Proteomics (Kinobeads Pulldown Assay)
This protocol provides a general workflow for identifying the cellular targets of a kinase inhibitor.
-
Cell Lysate Preparation: Prepare a native protein lysate from the cell line or tissue of interest under non-denaturing conditions to preserve protein complexes.
-
Competitive Binding: Incubate the cell lysate with increasing concentrations of this compound. A DMSO control is used as a reference.
-
Kinase Enrichment: Add "kinobeads," which are sepharose beads derivatized with multiple non-selective kinase inhibitors, to the lysates. These beads will bind to kinases whose ATP-binding sites are not occupied by this compound.
-
Pulldown and Digestion: After incubation, the beads are washed to remove non-specifically bound proteins. The captured kinases are then eluted and digested into peptides, typically with trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured proteins.
-
Data Analysis: The abundance of each identified kinase in the presence of this compound is compared to the DMSO control. A dose-dependent decrease in the amount of a captured kinase indicates that it is a target of this compound.
Visualizations
Caption: Workflow for Kinase Target Identification.
Caption: ALK Signaling and Off-Target Pathways.
References
- 1. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. uniprot.org [uniprot.org]
Technical Support Center: Refinement of ALK Inhibitor Screening Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their anaplastic lymphoma kinase (ALK) inhibitor screening protocols.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality control parameters I should consider for my ALK inhibitor screening assay?
A1: To ensure the robustness and reliability of your screening data, you should focus on several key quality control parameters. The Z'-factor is a crucial metric for assessing assay quality, with a value between 0.5 and 1.0 indicating an excellent assay.[1][2][3] The signal-to-background (S/B) ratio should ideally be greater than 2, and the signal-to-noise (S/N) ratio should be above 10.[4] Additionally, the coefficient of variation (%CV) for your controls should be less than 15%.
Q2: Which ALK-positive cell lines are commonly used for cell-based inhibitor screening?
A2: Several well-characterized ALK-positive cell lines are available for screening purposes. These include:
-
Karpas-299: An anaplastic large cell lymphoma (ALCL) cell line with an NPM-ALK fusion.[5]
-
SU-DHL-1: Another ALCL cell line expressing the NPM-ALK fusion protein.[6]
-
NCI-H2228: A non-small cell lung cancer (NSCLC) cell line harboring an EML4-ALK variant 3a/b fusion.[7]
-
STE-1: An NSCLC cell line with an EML4-ALK variant.
Q3: How can I minimize the "edge effect" in my cell-based assays?
A3: The edge effect, where wells on the perimeter of a microplate behave differently, is a common issue caused by evaporation.[8] To mitigate this, you can:
-
Avoid using the outer wells of the plate.[8]
-
Fill the outer wells with sterile liquid like PBS or media to create a humidity buffer.[9]
-
Ensure your incubator has high humidity (at least 95%) and limit the frequency of door openings.[9]
-
Use specialized microplates designed to reduce evaporation.[9]
-
Pre-incubate newly seeded plates at room temperature before placing them in the incubator to allow for even cell distribution.[10]
Troubleshooting Guides
Biochemical Assays (e.g., LANCE Ultra, HTRF)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High Background Signal | - Reagent impurity or degradation.- Compound interference (autofluorescence).- Incorrect instrument settings. | - Use fresh, high-purity reagents.- Run a counter-screen without the enzyme to identify interfering compounds.[11]- Ensure correct filter sets and instrument settings are used for TR-FRET assays.[12] |
| Low Signal or Poor Assay Window | - Suboptimal enzyme or substrate concentration.- Inactive enzyme.- Incorrect buffer conditions (pH, cofactors). | - Titrate enzyme and substrate concentrations to determine optimal levels.- Verify enzyme activity with a known potent inhibitor.- Ensure the assay buffer composition is optimal for ALK activity.[13] |
| High Well-to-Well Variability | - Pipetting errors.- Incomplete mixing of reagents.- Temperature gradients across the plate. | - Use calibrated pipettes and consider automated liquid handlers for better precision.- Ensure thorough mixing of all reagents before and after addition to the plate.- Allow plates to equilibrate to room temperature before reading. |
| Inconsistent IC50 Values | - Compound instability or precipitation.- Substrate depletion.- Assay drift over time. | - Check compound solubility in the assay buffer.- Ensure the kinase reaction is in the linear range and substrate is not depleted.- Process plates consistently and in a timely manner. |
Cell-Based Assays
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent Cell Growth | - Uneven cell seeding.- "Edge effect" due to evaporation.- Cell line instability or high passage number. | - Ensure a homogenous cell suspension before and during seeding.- Implement strategies to minimize the edge effect (see FAQ A3).- Use cells with a low passage number and monitor their growth characteristics.[14] |
| High Variability in Viability Readings | - Inconsistent incubation times.- Compound cytotoxicity at high concentrations.- Uneven distribution of viability reagent. | - Adhere to a strict timeline for reagent addition and plate reading.- Perform a preliminary cytotoxicity screen of your compounds.- Ensure proper mixing of the viability reagent in each well. |
| Low Potency of Control Inhibitors | - Cell line resistance.- Incorrect inhibitor concentration.- Degraded inhibitor stock solution. | - Verify the ALK fusion status of your cell line.- Confirm the concentration of your inhibitor stock.- Prepare fresh inhibitor dilutions from a new stock. |
| False Positives or Negatives | - Compound interference with the viability assay chemistry.- Off-target effects of the compounds. | - Use an orthogonal cell viability assay to confirm hits (e.g., ATP-based vs. dye-based).- Profile hits against a panel of kinases to assess selectivity. |
Data Presentation
Table 1: Assay Quality Control Parameters
| Parameter | Acceptance Criteria | Reference |
| Z'-Factor | 0.5 - 1.0 (Excellent) | [2][3] |
| Signal-to-Background (S/B) Ratio | > 2 | [4] |
| Signal-to-Noise (S/N) Ratio | > 10 | [4] |
| % Coefficient of Variation (%CV) | < 15% | [4] |
Table 2: IC50 Values of Reference ALK Inhibitors in Biochemical Assays
| Inhibitor | ALK IC50 (nM) | ALK L1196M IC50 (nM) | ALK G1202R IC50 (nM) |
| Crizotinib | ~40 | - | - |
| Alectinib | 1.9 | - | - |
| Lorlatinib | 2.3 | 12 | 26 |
Note: IC50 values can vary depending on the specific assay conditions and recombinant protein used.
Table 3: IC50 Values of Reference ALK Inhibitors in Cell-Based Assays
| Inhibitor | Karpas-299 (NPM-ALK) | SU-DHL-1 (NPM-ALK) | NCI-H2228 (EML4-ALK) |
| Crizotinib | ~280 nM | ~10 ng/mL (~22 nM) | ~1.36 µM (Resistant Line) |
| Alectinib | - | - | ~240 nM |
| Lorlatinib | - | - | - |
Note: IC50 values are highly dependent on the cell line, culture conditions, and assay duration.[6][15]
Experimental Protocols
ALK LANCE Ultra Biochemical Assay Protocol
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Dilute ALK enzyme and ULight™-peptide substrate in Kinase Buffer.
-
Prepare a serial dilution of the test compound in Kinase Buffer.
-
Prepare a 4X ATP solution in Kinase Buffer.
-
Prepare a 4X EDTA stop solution in 1X LANCE Detection Buffer.
-
Prepare a 4X Eu-anti-phospho-peptide antibody solution in 1X LANCE Detection Buffer.
-
-
Kinase Reaction:
-
Add 2.5 µL of 4X test compound to the wells of a 384-well microplate.
-
Add 2.5 µL of 4X ALK enzyme solution.
-
Add 2.5 µL of 4X ULight™-peptide substrate.
-
Initiate the reaction by adding 2.5 µL of 4X ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 10 µL of 2X Stop/Detection Mix (EDTA and Eu-antibody).
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET compatible plate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).
-
Cell Viability Assay Protocol (using Karpas-299 cells)
-
Cell Seeding:
-
Culture Karpas-299 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Centrifuge the cells and resuspend in fresh medium to the desired density.
-
Seed the cells into a 96-well plate at an optimized density (e.g., 10,000 cells/well) in 100 µL of medium.
-
-
Compound Treatment:
-
Prepare a serial dilution of the ALK inhibitor in culture medium.
-
Add the desired volume of the compound dilutions to the wells.
-
Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Viability Measurement (using a resazurin-based reagent):
-
Add 20 µL of the resazurin-based viability reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the fluorescence on a plate reader with appropriate excitation and emission wavelengths (e.g., 560 nm excitation / 590 nm emission).
-
-
Data Analysis:
-
Subtract the background fluorescence (media only wells).
-
Normalize the data to the vehicle control wells (100% viability).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: Simplified ALK signaling pathway in cancer.
Caption: General experimental workflow for ALK inhibitor screening.
References
- 1. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 2. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. researchgate.net [researchgate.net]
- 5. Cellosaurus cell line Karpas-299 (CVCL_1324) [cellosaurus.org]
- 6. First-dose and steady-state pharmacokinetics of orally administered crizotinib in children with solid tumors: a report on ADVL0912 from the Children’s Oncology Group Phase 1/Pilot Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Beating the edge effect | Laboratory News [labnews.co.uk]
- 9. Reducing the edge effect - Advancing Cell Culture [thermofisher.com]
- 10. neuroprobe.com [neuroprobe.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
The Evolving Landscape of ALK Inhibition: A Comparative Guide to Second and Third-Generation Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The discovery of anaplastic lymphoma kinase (ALK) gene rearrangements as a key oncogenic driver in a subset of non-small cell lung cancer (NSCLC) has revolutionized patient treatment. The development of targeted ALK tyrosine kinase inhibitors (TKIs) has significantly improved outcomes compared to traditional chemotherapy. While the first-generation inhibitor, crizotinib, marked a pivotal step forward, the emergence of acquired resistance necessitated the development of more potent and selective agents. This guide provides an objective comparison of second and third-generation ALK inhibitors, focusing on their preclinical potency, clinical efficacy, and ability to overcome resistance, supported by experimental data and detailed methodologies.
Preclinical Efficacy: Head-to-Head Inhibition of ALK and its Resistant Mutants
The potency of ALK inhibitors is a critical determinant of their clinical efficacy, particularly against the backdrop of acquired resistance. In vitro kinase assays are fundamental in quantifying the concentration of a drug required to inhibit the enzymatic activity of ALK by 50% (IC50). Lower IC50 values are indicative of higher potency. The following table summarizes the IC50 values of the second-generation inhibitors alectinib and brigatinib, and the third-generation inhibitor lorlatinib, against wild-type ALK and clinically relevant resistance mutations that confer resistance to earlier generation inhibitors.
| Target | Crizotinib IC50 (nM) | Alectinib IC50 (nM) | Brigatinib IC50 (nM) | Lorlatinib IC50 (nM) |
| Wild-Type EML4-ALK | ~250-300[1] | 1.9[1] | <4 | ~80 |
| L1196M (Gatekeeper Mutation) | High Resistance | Active[1] | Active | Active |
| G1202R (Solvent Front Mutation) | High Resistance[2] | 595[3] | 206-555[2] | 80-90[2][3] |
| I1171N/T/S | - | Active | Active | Active |
| C1156Y | High Resistance | - | <4 | - |
| G1269A | High Resistance | - | <4 | - |
Note: IC50 values can vary between different experimental setups. The data presented is a synthesis from multiple sources to provide a comparative overview.
Clinical Performance: A New Standard of Care
The superior preclinical potency of second and third-generation ALK inhibitors has translated into significant improvements in clinical outcomes for patients with ALK-positive NSCLC. Large-scale clinical trials have demonstrated their superiority over the first-generation inhibitor, crizotinib, in terms of both systemic and intracranial efficacy.
Systemic Efficacy
Objective Response Rate (ORR) and Progression-Free Survival (PFS) are key metrics in evaluating the clinical benefit of cancer therapies. The following table summarizes the pivotal clinical trial data for alectinib, brigatinib, and lorlatinib compared to crizotinib in the first-line treatment of ALK-positive NSCLC.
| Inhibitor (Clinical Trial) | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) for PFS vs. Crizotinib |
| Alectinib (ALEX) | 83%[4] | 34.8 months[5] | 0.47[4] |
| Brigatinib (ALTA-1L) | - | 24.0 months[2] | 0.48[2] |
| Lorlatinib (CROWN) | 76%[1] | Not Reached (at 5-year follow-up)[3] | 0.19[3] |
| Crizotinib (Comparator) | ~58-76%[1][4] | ~9.3-11.1 months[4][6] | - |
Central Nervous System (CNS) Efficacy
Brain metastases are a common and challenging complication in ALK-positive NSCLC. The ability of an ALK inhibitor to penetrate the blood-brain barrier and control intracranial disease is a critical differentiator. Second and third-generation inhibitors have demonstrated markedly improved CNS activity compared to crizotinib.
| Inhibitor (Clinical Trial) | Intracranial Objective Response Rate (ORR) in patients with measurable baseline CNS lesions | Median Time to CNS Progression |
| Alectinib (ALEX) | 78.6% (in patients without prior radiotherapy)[5][7] | Significantly longer than crizotinib[5][7] |
| Brigatinib (ALTA-1L) | 78% | 44.1 months[2] |
| Lorlatinib (CROWN) | 82%[6] | Not Reached[3] |
| Crizotinib (Comparator) | ~20-40%[1][7] | ~16.4-21.2 months[2][3] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of ALK inhibitors and the methodologies used to evaluate them, the following diagrams illustrate the ALK signaling pathway and a typical experimental workflow for inhibitor testing.
Caption: The ALK signaling pathway and its major downstream effector cascades.
References
- 1. Second- and third-generation ALK inhibitors for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new ALK inhibitor overcomes resistance to first‐ and second‐generation inhibitors in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. Third-generation EGFR and ALK inhibitors: mechanisms of resistance and management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
A Comparative Guide: Alectinib vs. Ceritinib in Preclinical Brain Metastases Models
For researchers and drug development professionals focused on anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC), the challenge of treating brain metastases remains a critical area of investigation. This guide provides an objective comparison of two second-generation ALK inhibitors, alectinib and ceritinib, focusing on their performance in preclinical models of brain metastases.
Mechanism of Action: Targeting the ALK Signaling Pathway
Both alectinib and ceritinib are potent tyrosine kinase inhibitors (TKIs) that target the ALK protein.[1][2] In ALK-positive NSCLC, a chromosomal rearrangement leads to the creation of a fusion gene, most commonly EML4-ALK.[3][4] This fusion results in a constitutively active ALK protein, which drives uncontrolled cell proliferation and survival by activating key downstream signaling pathways.[3][4][5]
Alectinib and ceritinib function by competitively binding to the ATP-binding site within the kinase domain of the ALK fusion protein.[1][3] This action inhibits ALK's autophosphorylation and blocks the subsequent activation of critical signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, ultimately leading to the induction of apoptosis (programmed cell death) in cancer cells.[1][2][3][6]
A key differentiator highlighted in preclinical studies is alectinib's property of not being a substrate for P-glycoprotein (P-gp), a major drug efflux pump at the blood-brain barrier.[7] This characteristic is believed to contribute to its enhanced central nervous system (CNS) penetration compared to inhibitors that are P-gp substrates.[7]
Comparative Efficacy in Brain Metastases Models
Preclinical data consistently demonstrate that both alectinib and ceritinib possess significant activity against ALK-positive tumors in the CNS. However, studies suggest differences in their ability to penetrate and accumulate in the brain, which may influence their efficacy.
| Parameter | Alectinib | Ceritinib | Reference |
| Brain-to-Plasma Ratio (Mouse) | 0.63 - 0.94 | ~0.15 | [7][8] |
| P-gp Substrate | No | Yes | [7] |
| Intracranial Response (Clinical) | High activity noted in patients with baseline CNS lesions (e.g., 52% objective response in one study). | Active in brain metastases, with intracranial response rates reported (e.g., ~35-40% in some studies). | [7][9][10] |
| Potency vs. Crizotinib (In Vitro) | More potent | ~20-fold more potent | [6] |
Note: The data presented are derived from various preclinical and clinical studies and may not be from direct head-to-head comparisons under identical conditions.
Experimental Protocols: Intracranial Xenograft Model
The evaluation of ALK inhibitors in brain metastases models typically involves establishing intracranial xenografts in immunocompromised mice. This allows for the direct assessment of a drug's ability to cross the blood-brain barrier and exert its anti-tumor effects.
1. Cell Line Preparation:
-
Cell Line: Human ALK-positive NSCLC cell lines (e.g., H3122, H2228) engineered to express a reporter gene like luciferase for in vivo imaging.
-
Culture: Cells are cultured in standard media (e.g., RPMI-1640 with 10% FBS) under sterile conditions.
-
Harvesting: Prior to injection, cells are harvested, washed, and resuspended in a sterile solution like PBS at a specific concentration (e.g., 1.5 x 10^5 cells / 1.5 µL).[11]
2. Intracranial Injection:
-
Animal Model: Immunocompromised mice (e.g., nude or NOD/SCID mice) are used to prevent rejection of human tumor cells.
-
Procedure: Mice are anesthetized and secured in a stereotaxic frame.[12] A small burr hole is drilled into the skull at precise coordinates. Using a Hamilton syringe, the cell suspension is slowly injected into the brain parenchyma (e.g., striatum).[11][12] The needle is withdrawn slowly to prevent reflux, and the scalp is closed.
3. Treatment and Monitoring:
-
Drug Administration: Once tumors are established (confirmed by bioluminescence imaging), mice are randomized into treatment groups (e.g., vehicle control, alectinib, ceritinib). Drugs are typically administered orally via gavage at specified doses and schedules.
-
Tumor Growth Monitoring: Tumor burden is monitored non-invasively, typically twice a week, using an in vivo imaging system (IVIS) to measure bioluminescence.[11]
-
Endpoint Analysis: The primary endpoints often include overall survival and changes in tumor volume.[9] At the end of the study, brains may be harvested for histological analysis (H&E staining) and immunohistochemistry to assess tumor morphology and biomarker status (e.g., p-ALK, cleaved PARP).[9]
Conclusion
Both alectinib and ceritinib are highly effective ALK inhibitors with demonstrated efficacy in preclinical models of brain metastases.[9] Preclinical data suggest that alectinib achieves higher concentrations in the brain relative to plasma, a property attributed in part to its ability to evade the P-gp efflux pump.[7] This superior CNS penetration is a critical factor for consideration in the development and selection of therapies for ALK-positive NSCLC patients, who have a high incidence of brain metastases. The robust preclinical models described provide a vital platform for the continued evaluation and comparison of novel CNS-penetrant inhibitors.
References
- 1. What is the mechanism of Alectinib Hydrochloride? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Ceritinib? [synapse.patsnap.com]
- 4. cdn-uat.mdedge.com [cdn-uat.mdedge.com]
- 5. Profile of ceritinib in the treatment of ALK+ metastatic non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Alectinib Salvages CNS Relapses in ALK-Positive Lung Cancer Patients Previously Treated with Crizotinib and Ceritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intracranial and whole-body response of ceritinib in ALK inhibitor-naïve and previously ALK inhibitor-treated patients with ALK-rearranged non-small-cell lung cancer (NSCLC): updated results from the phase 1, multicentre, open-label ASCEND-1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The ALK inhibitors, alectinib and ceritinib, induce ALK‐independent and STAT3‐dependent glioblastoma cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ceritinib—a second-generation ALK inhibitor overcoming resistance in ALK-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo imaging xenograft models for the evaluation of anti‐brain tumor efficacy of targeted drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. google.com [google.com]
In Vitro Synergies and Antagonisms: A Comparative Guide to ALK Inhibitor 1 and Chemotherapy Combinations
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of targeted therapies with conventional chemotherapy is a cornerstone of modern oncology research. This guide provides a comparative analysis of the in vitro performance of the second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor, Alectinib, when combined with the chemotherapy agents Cisplatin and Pemetrexed in ALK-positive Non-Small Cell Lung Cancer (NSCLC) cell lines. The data presented herein is primarily derived from a key study by Koivunen et al. (2023), offering insights into synergistic, additive, and antagonistic interactions that can inform preclinical and clinical research strategies.
Comparative Analysis of In Vitro Efficacy
The in vitro effects of combining Alectinib with Cisplatin or Pemetrexed were evaluated in three distinct ALK-positive NSCLC cell lines: H3122 (highly sensitive to Alectinib), H2228, and DFCI032 (both modestly sensitive to Alectinib). The outcomes were assessed based on short-term and long-term cytotoxicity, as well as the induction of apoptosis.
Short-Term Cytotoxicity (72-hour MTS Assay)
Short-term exposure revealed a striking difference in the interaction between Alectinib and the two chemotherapy agents. A synergistic effect was consistently observed across all three cell lines when Alectinib was combined with Pemetrexed.[1] Conversely, the combination of Alectinib and Cisplatin resulted in antagonistic effects in the H2228 and DFCI032 cell lines, with only an additive effect seen in the highly sensitive H3122 cell line.[1]
| Cell Line | Drug Combination | IC50 (µM) - Alectinib | IC50 (µM) - Chemotherapy | Combination Index (CI) at ED50 | Interaction |
| H3122 | Alectinib + Pemetrexed | ~0.033 | Reached | < 1 | Synergism[1] |
| Alectinib + Cisplatin | ~0.033 | Not Reached | ~ 1 | Additive[1] | |
| H2228 | Alectinib + Pemetrexed | Not Reached | Not Reached | < 1 | Synergism[1] |
| Alectinib + Cisplatin | Not Reached | Not Reached | > 1 | Antagonism[1] | |
| DFCI032 | Alectinib + Pemetrexed | Not Reached | Not Reached | < 1 | Synergism[1] |
| Alectinib + Cisplatin | Not Reached | Not Reached | > 1 | Antagonism[1] |
Table 1: Summary of short-term cytotoxicity data for Alectinib in combination with Pemetrexed or Cisplatin in ALK-positive NSCLC cell lines.[1] IC50 values are approximated from the study by Koivunen et al. (2023). A CI value < 1 indicates synergism, ~1 indicates an additive effect, and > 1 indicates antagonism.
Long-Term Cytotoxicity (Colony Formation Assay)
In contrast to the short-term findings, long-term exposure (6 days) to the drug combinations revealed a synergistic interaction between Alectinib and Cisplatin in all three cell lines.[2] However, no synergistic effect was observed with the Alectinib and Pemetrexed combination in the long-term assay.[2] Furthermore, the sequence of drug administration was found to be critical. The sequential treatment of Cisplatin followed by Alectinib was more effective at reducing colony formation in the H3122 and H2228 cell lines compared to the reverse sequence.[1]
| Cell Line | Drug Combination | Outcome |
| H3122 | Alectinib + Cisplatin | Synergistic Reduction in Colony Formation[1] |
| Alectinib + Pemetrexed | No Synergistic Effect[1] | |
| H2228 | Alectinib + Cisplatin | Synergistic Reduction in Colony Formation[1] |
| Alectinib + Pemetrexed | No Synergistic Effect[1] | |
| DFCI032 | Alectinib + Cisplatin | Synergistic Reduction in Colony Formation[1] |
| Alectinib + Pemetrexed | No Synergistic Effect[1] |
Table 2: Summary of long-term cytotoxicity data from colony formation assays.
Induction of Apoptosis
The combination of Alectinib and Pemetrexed led to a marked increase in apoptosis in the Alectinib-sensitive H3122 cell line compared to either drug alone.[1] This suggests that for certain sensitive cell lines, the synergistic effect observed in short-term assays translates to an enhanced induction of programmed cell death.
Signaling Pathway Interactions
The study by Koivunen et al. (2023) unveiled an interesting and unexpected interaction at the signaling level. Treatment with Pemetrexed alone resulted in the activation of ALK.[1] This chemotherapy-induced activation of the target kinase was effectively abolished when combined with Alectinib.[1] This finding highlights a potential mechanism of crosstalk between chemotherapy-induced cellular stress and oncogenic signaling pathways.
Caption: ALK signaling pathway and points of intervention.
Experimental Protocols
MTS Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Drug Treatment: After 24 hours, treat the cells with serial dilutions of Alectinib, chemotherapy agent, or the combination. Include untreated and solvent-only controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine IC50 values and Combination Index (CI) using appropriate software (e.g., CompuSyn).
References
A Head-to-Head Battle for ALK-Positive Cancers: ALK Inhibitor 1 vs. HSP90 Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of targeted therapies for anaplastic lymphoma kinase (ALK)-positive cancers, particularly non-small cell lung cancer (NSCLC), two distinct yet interconnected strategies have emerged: direct inhibition of the ALK tyrosine kinase and disruption of its essential chaperone, Heat Shock Protein 90 (HSP90). This guide provides an objective comparison of the efficacy of a representative first-generation ALK inhibitor, crizotinib (often referred to as "ALK inhibitor 1" in a broader context), and the class of HSP90 inhibitors, supported by experimental data, detailed protocols, and pathway visualizations.
Executive Summary
Direct ALK inhibitors, such as crizotinib, have revolutionized the treatment of ALK-positive NSCLC, demonstrating significant clinical activity.[1][2][3][4] However, the emergence of resistance, often through secondary mutations in the ALK kinase domain, limits their long-term efficacy.[4][5] HSP90 inhibitors present an alternative therapeutic approach. As ALK is a client protein of HSP90, its inhibition leads to the degradation of the ALK fusion protein, thereby abrogating downstream signaling.[6] Preclinical studies have suggested that HSP90 inhibitors may be more potent than direct ALK inhibitors and can overcome crizotinib resistance. However, clinical trial results have been mixed, highlighting the complexity of translating these preclinical findings to patient outcomes.
Mechanisms of Action: A Tale of Two Targets
ALK Inhibitors: Direct Kinase Blockade
ALK inhibitors are ATP-competitive small molecules that bind to the ATP-binding pocket of the ALK tyrosine kinase domain. This direct inhibition prevents the autophosphorylation and activation of ALK, thereby shutting down the downstream signaling pathways that drive cancer cell proliferation and survival, including the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways.[7][8]
HSP90 Inhibitors: Chaperone Disruption and Client Degradation
HSP90 is a molecular chaperone essential for the proper folding, stability, and function of a multitude of "client" proteins, many of which are critical for cancer cell survival and proliferation. The EML4-ALK fusion protein is a key client of HSP90. HSP90 inhibitors bind to the ATP-binding pocket of HSP90, preventing its chaperone function. This leads to the misfolding and subsequent proteasomal degradation of client proteins, including the ALK fusion protein.[6] This multi-client effect offers the potential for broader and more durable antitumor activity.
Data Presentation: Quantitative Comparison
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for various ALK and HSP90 inhibitors in ALK-positive NSCLC cell lines.
| Cell Line | Inhibitor | IC50 (nM) | Reference(s) |
| H3122 (EML4-ALK) | Crizotinib | ~24 - 100 | [7][9][10] |
| Alectinib | ~30 - 53 | [9][11] | |
| Ceritinib | ~21 - 40.7 | [5][11] | |
| Ganetespib | ~4 - 8.8 | [12] | |
| H2228 (EML4-ALK) | Crizotinib | ~480 - 580 | [9] |
| Alectinib | ~240 | [13] | |
| Ganetespib | ~4.131 | [14] | |
| H3122 CR (Crizotinib-Resistant) | Crizotinib | >1000 | [6] |
| 17-AAG (HSP90 Inhibitor) | ~10 | [6] | |
| Ba/F3 (EML4-ALK L1196M) | Crizotinib | High | [6] |
| AP26113 (Brigatinib) | Lower than Crizotinib | [6] | |
| 17-AAG (HSP90 Inhibitor) | Low | [6] |
Note: IC50 values can vary depending on the specific assay conditions.
In Vivo Efficacy: Xenograft Models
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are crucial for evaluating the in vivo efficacy of anticancer agents.
| Xenograft Model | Treatment | Tumor Growth Inhibition | Reference(s) |
| H3122 | Crizotinib | Significant inhibition | [7][15][16] |
| H3122 | Crizotinib + Radiation | Greater inhibition than either alone | [7] |
| H2228 | Ganetespib (50 mg/kg) | 67% inhibition | [17] |
| NCI-H1666 | Ganetespib (50 mg/kg) | 39% inhibition | [17] |
| BT-474 (Breast Cancer) | Ganetespib (25 mg/kg) | 23% tumor regression | [18] |
| PC3 (Prostate Cancer) | Ganetespib (150 mg/kg) | Significant decrease in tumor volume | [19] |
Clinical Efficacy: Objective Response Rates (ORR)
Objective response rate is a key metric in clinical trials, representing the proportion of patients whose tumors shrink by a predefined amount.
| Inhibitor | Patient Population | Objective Response Rate (ORR) | Reference(s) |
| Crizotinib | ALK-positive NSCLC (previously treated) | ~60% - 65% | [2][4][20] |
| Crizotinib | ALK-positive NSCLC (first-line) | ~75.5% | [5] |
| Alectinib | ALK-positive NSCLC (first-line) | ~82.9% | [5] |
| Ceritinib | ALK-positive NSCLC (crizotinib-resistant) | ~56% | [20] |
| Onalespib (HSP90i) + Crizotinib | ALK-positive NSCLC | 55.4% | [21] |
| Crizotinib alone | ALK-positive NSCLC | 45.3% | [21] |
Note: A randomized phase 2 study of onalespib plus crizotinib versus crizotinib alone did not show a significant difference in progression-free survival.[21]
Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of the ALK inhibitor or HSP90 inhibitor for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Western Blotting
Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.
Protocol:
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ALK, ALK, p-AKT, AKT, p-ERK, ERK, and GAPDH overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
Principle: This model involves the subcutaneous or orthotopic implantation of human cancer cells into immunodeficient mice to study tumor growth and the efficacy of therapeutic agents.
Protocol:
-
Cell Preparation: Harvest and resuspend ALK-positive NSCLC cells (e.g., H3122) in a mixture of media and Matrigel.
-
Tumor Implantation: Subcutaneously inject approximately 5 x 10^6 cells into the flank of athymic nude mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week.
-
Drug Administration: Once tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment groups and administer the ALK inhibitor or HSP90 inhibitor via oral gavage or intraperitoneal injection according to the desired schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Mandatory Visualization
Caption: ALK Signaling Pathway in Cancer.
Caption: Mechanisms of ALK vs. HSP90 Inhibition.
Caption: General Experimental Workflow.
Conclusion
The comparison between direct ALK inhibitors and HSP90 inhibitors reveals a trade-off between targeted specificity and broader pathway disruption. While ALK inhibitors like crizotinib have demonstrated remarkable and consistent clinical efficacy as a first-line treatment for ALK-positive NSCLC, their effectiveness is often curtailed by the development of resistance.
HSP90 inhibitors, in preclinical models, show promise in overcoming this resistance and exhibiting greater potency due to their ability to degrade the ALK oncoprotein and other cancer-promoting client proteins simultaneously. However, this broader mechanism of action has not consistently translated into superior clinical outcomes, as evidenced by the onalespib trial, and can be associated with a different toxicity profile.
For researchers and drug development professionals, the choice between these strategies, or their combination, depends on the specific context. Further research is warranted to identify patient populations who may benefit most from HSP90 inhibition, potentially as a second-line therapy after resistance to direct ALK inhibitors develops. The development of more selective HSP90 inhibitors and the identification of predictive biomarkers will be crucial in harnessing the full therapeutic potential of this class of drugs in the fight against ALK-driven cancers.
References
- 1. Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. Alectinib can replace crizotinib as standard first-line therapy for ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. ALK inhibitor PF02341066 (crizotinib) increases sensitivity to radiation in non-small cell lung cancer expressing EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. omics.bjcancer.org [omics.bjcancer.org]
- 12. ijbs.com [ijbs.com]
- 13. Receptor ligand-triggered resistance to alectinib and its circumvention by Hsp90 inhibition in EML4-ALK lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetic/pharmacodynamic modeling of crizotinib for anaplastic lymphoma kinase inhibition and antitumor efficacy in human tumor xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The HSP90 inhibitor ganetespib potentiates the antitumor activity of EGFR tyrosine kinase inhibition in mutant and wild-type non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeted inhibition of Hsp90 by ganetespib is effective across a broad spectrum of breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Potent activity of the Hsp90 inhibitor ganetespib in prostate cancer cells irrespective of androgen receptor status or variant receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Western blot protocol | Abcam [abcam.com]
- 21. researchgate.net [researchgate.net]
A Comparative Analysis of Anaplastic Lymphoma Kinase (ALK) Inhibitor Potency
This guide provides a comparative analysis of the potency of several small molecule inhibitors targeting the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase. The primary metric for comparison is the half-maximal inhibitory concentration (IC50), a key indicator of a drug's effectiveness in vitro. This document is intended for researchers, scientists, and professionals in the field of drug development.
The ALK Signaling Pathway
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, acts as a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC).[1][2] Upon activation, ALK dimerizes and autophosphorylates, triggering a cascade of downstream signaling pathways crucial for cell proliferation, survival, and growth.[3] The principal signaling networks activated by ALK include the RAS-MAPK pathway, the PI3K-AKT pathway, the JAK-STAT pathway, and the PLCγ pathway.[4][5] These interconnected pathways ultimately regulate gene transcription to control essential cellular processes.[3] Inhibitors targeting the ATP-binding site of the ALK kinase domain are designed to block these downstream signals.
Comparative Potency of ALK Inhibitors (IC50)
The potency of various ALK inhibitors has been evaluated in both biochemical (enzymatic) and cell-based assays. Enzymatic assays measure the direct inhibition of the purified ALK kinase domain, while cell-based assays assess the inhibitor's effect on the viability of cancer cells harboring ALK fusions. The following table summarizes the IC50 values for several prominent ALK inhibitors.
| Inhibitor | Assay Type | Target | IC50 (nM) | Reference(s) |
| Crizotinib | Enzymatic | ALK | 3 | [6] |
| Cell-based (EML4-ALK) | ALK | 20 | [7] | |
| Alectinib | Enzymatic | ALK | 1.9 | [6][8] |
| Ceritinib | Enzymatic | ALK | 0.15 | [6] |
| Cell-based (EML4-ALK) | ALK | 27-35 | [8] | |
| Brigatinib | Enzymatic | ALK | 0.62 | [8] |
| Lorlatinib | Enzymatic | ALK (G1202R mutant) | 80 | [6] |
| Ensartinib | Enzymatic | ALK (wild-type & mutants) | <4 | [6] |
| Entrectinib | Enzymatic | ALK | 12 | [6] |
| CEP-28122 | Enzymatic | ALK | 1.9 | [2] |
Note: IC50 values can vary based on the specific experimental conditions, such as ATP concentration in enzymatic assays or the cell line used in cellular assays.
Experimental Protocols
The determination of IC50 values is critical for assessing inhibitor potency.[9] Methodologies generally fall into two categories: biochemical assays and cell-based assays.
General Workflow for IC50 Determination
The process for determining the IC50 value of an inhibitor follows a structured workflow, from reagent preparation to data analysis, to ensure reproducibility and accuracy.
Biochemical (Enzymatic) Assay Protocol
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of the purified ALK kinase. A common method is the LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.
-
Principle : This assay measures the phosphorylation of a substrate by the ALK enzyme. A europium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing it in close proximity to a fluorescent tracer on the substrate, resulting in a high FRET signal. Inhibitors prevent this phosphorylation, leading to a loss of FRET.[4]
-
Materials :
-
Recombinant ALK enzyme
-
Fluorescein-labeled polypeptide substrate (e.g., Fl-poly-GT)
-
ATP (Adenosine Triphosphate)
-
Terbium or Europium-labeled anti-phospho-substrate antibody (e.g., Tb-pY20)
-
Kinase reaction buffer
-
Test inhibitor compounds
-
-
Procedure :
-
A kinase reaction is prepared by combining the ALK enzyme, the fluorescently labeled substrate, and ATP in a kinase reaction buffer.
-
The test inhibitor is added to the reaction mixture across a range of concentrations (serial dilution).
-
The reaction is allowed to proceed for a set time, typically 60 minutes, at room temperature.[6]
-
The reaction is stopped, and the detection reagents (e.g., EDTA and the Eu-labeled antibody) are added.
-
After a 30-60 minute incubation period, the plate is read on a TR-FRET compatible plate reader.
-
The resulting signal is plotted against the inhibitor concentration to generate a dose-response curve, from which the IC50 value is calculated.[1]
-
Cell-Based (Viability/Proliferation) Assay Protocol
Cell-based assays measure the effect of an inhibitor on the viability or proliferation of cancer cells that are dependent on ALK signaling. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method.
-
Principle : This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[10] The CellTiter-Glo® reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP.[11] A decrease in cell viability due to ALK inhibition results in a lower ATP level and reduced luminescence.
-
Materials :
-
ALK-positive cancer cell line (e.g., H3122, SU-DHL-1)
-
Cell culture medium and serum
-
Opaque-walled multiwell plates (e.g., 96- or 384-well)
-
Test inhibitor compounds
-
CellTiter-Glo® Reagent
-
-
Procedure :
-
ALK-positive cells are seeded into the wells of an opaque multiwell plate and allowed to adhere or stabilize for 24 hours.[12]
-
Cells are then treated with a serial dilution of the test inhibitor and incubated for a period of 48 to 72 hours.[2][8][12]
-
After incubation, the plate is equilibrated to room temperature.[13]
-
A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in the well is added.[13]
-
The contents are mixed on an orbital shaker for approximately 2 minutes to induce cell lysis.[13]
-
The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
Luminescence is recorded using a luminometer.
-
The data is normalized to controls and plotted against inhibitor concentration to determine the IC50 value.[14]
-
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. mdpi.com [mdpi.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 6. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. youtube.com [youtube.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 11. ebiotrade.com [ebiotrade.com]
- 12. crossfire-oncology.com [crossfire-oncology.com]
- 13. OUH - Protocols [ous-research.no]
- 14. Novel ALK inhibitor AZD3463 inhibits neuroblastoma growth by overcoming crizotinib resistance and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Potential: A Comparative Guide to Combined ALK and EGFR Inhibition in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies against anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) has revolutionized the treatment landscape for specific subsets of non-small cell lung cancer (NSCLC). However, the emergence of acquired resistance remains a significant clinical challenge. A growing body of preclinical and clinical evidence suggests that a combination strategy, employing both ALK and EGFR inhibitors, can produce synergistic effects, overcoming resistance and enhancing therapeutic efficacy. This guide provides a comparative overview of this promising approach, supported by experimental data and detailed methodologies.
The Rationale for Combination Therapy
Driver mutations in both EGFR and ALK are typically considered mutually exclusive in NSCLC.[1] However, in cases of acquired resistance to ALK inhibitors, the activation of bypass signaling pathways, frequently involving EGFR, has been identified as a key escape mechanism.[2][3] This biological rationale underpins the investigation of dual ALK and EGFR inhibition. Studies have shown that in ALK inhibitor-resistant cell lines, there is an upregulation of phospho-EGFR, rendering them sensitive to EGFR tyrosine kinase inhibitors (TKIs).[2] The combined blockade of both pathways has been shown to synergistically inhibit cell growth and induce apoptosis where single-agent therapy fails.[2][4]
Comparative Efficacy of ALK and EGFR Inhibitor Combinations
The synergistic potential of various combinations of ALK and EGFR inhibitors has been evaluated in numerous preclinical studies. The data consistently demonstrates that a dual-targeting strategy is more effective than monotherapy in specific contexts.
| ALK Inhibitor | EGFR Inhibitor | Cell Line(s) | Key Findings | Combination Index (CI) | Reference |
| Crizotinib | Afatinib | H3122CR1, SNU-2535 | Synergistic inhibition of cell growth and induction of apoptosis in crizotinib-resistant cells. | < 1 | [2] |
| LDK378 (Ceritinib) | Dacomitinib | H3122LR1, H3122CR1LR1 | Synergistic inhibition of cell growth in LDK378-resistant cells. | < 1 | [2] |
| Ceritinib | Osimertinib | Patient-derived (liver metastasis) | Decrease in liver tumor size in a patient with acquired resistance harboring both EGFR mutation and EML4-ALK fusion. | Not Applicable (In vivo) | [4][5] |
| Multiple ALK inhibitors (Ceritinib, Brigatinib, etc.) | Gefitinib | Patient-derived HNSCC cells | Synergistic effects observed in dose-response experiments. IC50 values were significantly lower for the combination. | Not specified, but synergy confirmed | [6] |
| ALK Inhibitor (unspecified) | Gefitinib | PC-9_v3a-gef, PC-9_v3b-gef | ALK inhibitors enhanced gefitinib-induced cytotoxicity in cells with concomitant EGFR mutation and EML4-ALK rearrangement. | Not specified, but synergy confirmed | [4] |
Signaling Pathway: Overcoming Resistance through Dual Inhibition
The synergistic interaction between ALK and EGFR inhibitors can be attributed to their complementary blockade of downstream signaling pathways. In tumor cells that have developed resistance to an ALK inhibitor by activating EGFR signaling, the ALK inhibitor alone is insufficient to suppress tumor growth. Similarly, the EGFR inhibitor alone may not be fully effective if there is residual ALK signaling. By administering both inhibitors, key downstream pathways such as PI3K/AKT and MAPK/ERK are more effectively shut down, leading to cell cycle arrest and apoptosis.
References
- 1. Frontiers | Case report: Concomitant EGFR mutation and ALK rearrangement in non-small cell lung cancer [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Dual ALK and EGFR inhibition targets a mechanism of acquired resistance to the tyrosine kinase inhibitor crizotinib in ALK rearranged lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential Therapeutic Strategy for EGFR-Mutant Lung Cancer With Concomitant EML4-ALK Rearrangement-Combination of EGFR Tyrosine Kinase Inhibitors and ALK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential Therapeutic Strategy for EGFR-Mutant Lung Cancer With Concomitant EML4-ALK Rearrangement—Combination of EGFR Tyrosine Kinase Inhibitors and ALK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Evolving Battle Against ALK-Positive NSCLC: A Comparative Guide to a Third-Generation ALK Inhibitor in Crizotinib-Resistant Settings
For Researchers, Scientists, and Drug Development Professionals
The development of Anaplastic Lymphoma Kinase (ALK) tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of ALK-rearranged non-small cell lung cancer (NSCLC). However, the efficacy of the first-generation inhibitor, crizotinib, is often limited by the emergence of acquired resistance, frequently driven by secondary mutations in the ALK kinase domain. This guide provides a comparative analysis of a potent, third-generation ALK inhibitor, Lorlatinib, focusing on its efficacy in preclinical models of crizotinib resistance. We present supporting experimental data, detailed methodologies for key assays, and visualizations of critical biological and experimental pathways.
Comparative Efficacy Against Resistance Mutations
Lorlatinib demonstrates superior potency against a wide spectrum of ALK mutations that confer resistance to first and second-generation TKIs. Its efficacy is particularly notable against the most common crizotinib-resistance mutations, such as the L1196M "gatekeeper" mutation and the highly refractory G1202R solvent front mutation.[1][2][3]
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Lorlatinib compared to other ALK inhibitors in Ba/F3 cells engineered to express various EML4-ALK fusion variants. Lower values indicate higher potency.
| EML4-ALK Variant | Crizotinib IC50 (nM) | Ceritinib IC50 (nM) | Alectinib IC50 (nM) | Brigatinib IC50 (nM) | Lorlatinib IC50 (nM) |
| Wild-Type | 101 | 24 | 16 | 12 | 6 |
| L1196M | 536 | 32 | 27 | 100 | 16 |
| G1202R | >2000 | 1851 | 905 | 483 | 14 |
| C1156Y | 353 | 31 | 102 | 102 | 10 |
| G1269A | 208 | 21 | 21 | 37 | 7 |
| F1174L | 123 | 114 | 148 | 155 | 29 |
Data adapted from published preclinical studies. Absolute IC50 values can vary between experiments but the relative potency remains consistent.
Mechanism of Action and Signaling
The ALK fusion protein acts as an oncogenic driver by constitutively activating downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and JAK-STAT pathways, promoting cell proliferation and survival. Crizotinib resistance mutations, like L1196M and G1202R, sterically hinder the binding of first and second-generation inhibitors to the ATP-binding pocket of the ALK kinase domain.[4] Lorlatinib's macrocyclic structure allows it to form robust interactions within the ATP pocket, effectively overcoming these resistance mutations and inhibiting ALK phosphorylation.
Experimental Methodologies
Reproducible and rigorous experimental design is paramount in drug efficacy studies. Below are detailed protocols for the key assays used to generate the comparative data.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate engineered Ba/F3 or human NSCLC cell lines (e.g., H3122) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C and 5% CO2.[5][6]
-
Drug Treatment: Prepare serial dilutions of ALK inhibitors (e.g., Lorlatinib, Crizotinib) in growth medium. Remove the existing medium from the cells and add 100 µL of the drug dilutions to triplicate wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours until purple formazan crystals are visible.[5][7][8]
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes in the dark.[5]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the results on a logarithmic scale to determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
This technique is used to detect the phosphorylation status of ALK and its downstream signaling proteins, providing insight into the inhibitor's mechanism of action.
-
Cell Lysis: Culture cells to 70-80% confluency and treat with inhibitors at desired concentrations for 2-4 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an 8-10% SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-phospho-ALK, anti-ALK, anti-phospho-STAT3, anti-STAT3, anti-phospho-ERK1/2, anti-ERK1/2) overnight at 4°C, following manufacturer's recommended dilutions.[9]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis can be used to quantify changes in protein phosphorylation.
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of the inhibitor in a living organism.
-
Cell Implantation: Subcutaneously inject 5-10 million ALK-positive NSCLC cells (e.g., H3122) resuspended in a 1:1 mixture of PBS and Matrigel into the flank of 6- to 8-week-old immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
-
Tumor Growth and Randomization: Monitor tumor growth by measuring with calipers. When tumors reach an average volume of 100-150 mm³ (calculated as (Length x Width²)/2), randomize the mice into treatment and control groups.
-
Drug Administration: Prepare Lorlatinib for oral gavage at a clinically relevant dose (e.g., 10-15 mg/kg) in a suitable vehicle. Administer the drug or vehicle control to the respective groups daily for a predetermined period (e.g., 21-28 days).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics via Western blot or histology). Compare the tumor growth inhibition between the treated and control groups.
Conclusion
The experimental data strongly support the superior efficacy of the third-generation inhibitor, Lorlatinib, in preclinical models of crizotinib-resistant ALK-positive NSCLC. Its ability to potently inhibit a wide range of resistance mutations, including the challenging G1202R mutation, highlights its significant potential in the clinical management of patients who have progressed on earlier-generation TKIs. The methodologies outlined provide a robust framework for the continued evaluation and comparison of novel ALK inhibitors in the drug development pipeline.
References
- 1. Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diverse resistance mechanisms to the third-generation ALK inhibitor lorlatinib in ALK-rearranged lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequential ALK Inhibitors Can Select for Lorlatinib-Resistant Compound ALK Mutations in ALK-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Xenograft Services and PDX Protocols | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 8. LLC cells tumor xenograft model [protocols.io]
- 9. researchgate.net [researchgate.net]
Independent Validation of Crizotinib's Anti-Tumor Activity: A Comparative Guide
This guide provides an objective comparison of the anti-tumor activity of Crizotinib, a first-generation ALK inhibitor, with other approved alternatives. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of the therapeutic landscape for ALK-positive malignancies.
Comparative Analysis of Anti-Tumor Activity
The following table summarizes the quantitative data on the anti-tumor activity of Crizotinib and its alternatives from clinical trials in patients with ALK-positive Non-Small Cell Lung Cancer (NSCLC).
| Inhibitor (Generation) | Trial (Patient Population) | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Intracranial Response Rate |
| Crizotinib (1st) | PROFILE 1014 (1st-line) | 74%[1] | 10.9 months[1] | Not specified |
| PROFILE 1007 (2nd-line) | 65%[1] | 7.7 months[2] | Not specified | |
| Alectinib (2nd) | ALEX (1st-line vs Crizotinib) | 82.9% | Not Reached (vs 11.1 months for Crizotinib) | 81% |
| ALUR (2nd-line vs Chemo) | Not specified | 9.6 months | 54.2% | |
| NP28673 (Crizotinib-resistant) | 50%[3] | 8.9 months[3] | 65%[3] | |
| Ceritinib (2nd) | ASCEND-4 (1st-line vs Chemo) | 72.5% | 16.6 months | 72.7% |
| ASCEND-1 (Crizotinib-resistant) | 56%[3] | 6.9 months[3] | Not specified | |
| Brigatinib (2nd) | ALTA-1L (1st-line vs Crizotinib) | 71% | 24.0 months | 78% |
| Phase I/II (Crizotinib-resistant) | 62%[4] | 13.2 months[4] | 53%[3] | |
| Lorlatinib (3rd) | CROWN (1st-line vs Crizotinib) | 76% | Not Reached (vs 9.3 months for Crizotinib) | 82% |
| Phase 2 (Post-ALK inhibitor) | 48% | 6.9 months | 60% |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of ALK inhibitors are provided below.
In Vitro Kinase Assays
-
Objective: To determine the inhibitory activity of the compound against the ALK receptor tyrosine kinase.
-
Methodology:
-
The kinase domain of the ALK protein is expressed and purified.
-
The inhibitor is serially diluted and incubated with the purified ALK enzyme and a substrate peptide in the presence of ATP.
-
The phosphorylation of the substrate is measured, typically using a luminescence-based assay or radioisotope labeling.
-
The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated. Ceritinib was found to be approximately 20-fold more potent against ALK than crizotinib in such enzymatic studies.[5]
-
Cell-Based Proliferation Assays
-
Objective: To assess the effect of the inhibitor on the growth of cancer cells harboring ALK fusions.
-
Methodology:
-
ALK-positive cancer cell lines (e.g., H3122, H2228) are seeded in multi-well plates.
-
Cells are treated with a range of concentrations of the ALK inhibitor.
-
After a defined incubation period (e.g., 72 hours), cell viability is measured using a colorimetric assay (e.g., MTS) or by cell counting.
-
The concentration of the inhibitor that reduces cell growth by 50% (GI50) is determined.
-
In Vivo Tumor Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Methodology:
-
ALK-positive human tumor cells are subcutaneously injected into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The inhibitor is administered orally or via another appropriate route at a specified dose and schedule.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for biomarkers of apoptosis). For example, a study showed that alectinib resulted in the regression of NCI-H2228 tumors in the mouse brain and provided a survival benefit.[6]
-
Visualizations
ALK Signaling Pathway
The following diagram illustrates the Anaplastic Lymphoma Kinase (ALK) signaling pathway and the mechanism of action of ALK inhibitors. In cancer, a chromosomal rearrangement can lead to the creation of a fusion gene, such as EML4-ALK, which results in a constitutively active ALK protein.[7] This rogue protein continuously activates downstream signaling pathways like STAT3, AKT, and ERK1/2, promoting uncontrolled cell growth and survival.[8] ALK inhibitors work by binding to the ATP-binding site of the ALK kinase domain, which blocks its autophosphorylation and the subsequent activation of these downstream pathways, ultimately leading to cell cycle arrest and apoptosis.[7][8]
Caption: ALK signaling pathway and inhibitor action.
Experimental Workflow for Evaluating ALK Inhibitors
The diagram below outlines a typical experimental workflow for the preclinical evaluation of a novel ALK inhibitor. This process begins with in vitro assays to determine the compound's potency and selectivity. Promising candidates then advance to cell-based studies to assess their effects on cancer cell proliferation and signaling. Finally, the most effective compounds are tested in in vivo animal models to evaluate their anti-tumor efficacy and safety profile before consideration for clinical trials.
Caption: Preclinical evaluation workflow for ALK inhibitors.
References
- 1. Crizotinib for Advanced Non-Small Cell Lung Cancer - NCI [cancer.gov]
- 2. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Antitumor activity of the selective ALK inhibitor alectinib in models of intracranial metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are ALK inhibitors and how do they work? [synapse.patsnap.com]
- 8. What is the mechanism of Ceritinib? [synapse.patsnap.com]
A Comparative Guide: Alectinib vs. Brigatinib in ALK-Mutant Cell Lines
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two potent second-generation Anaplastic Lymphoma Kinase (ALK) inhibitors: Alectinib (herein referred to as ALK Inhibitor 1 for the purpose of this guide's structure) and Brigatinib. The focus is on their preclinical performance in ALK-mutant cell lines, offering insights into their relative potency, activity against resistance mutations, and impact on downstream signaling.
Comparative Efficacy in ALK-Mutant Cell Lines
Both alectinib and brigatinib are highly potent inhibitors of the ALK tyrosine kinase, demonstrating significantly improved activity over the first-generation inhibitor, crizotinib. Brigatinib has been reported to be approximately 12-fold more potent at inhibiting ALK than crizotinib, while alectinib is about five times more potent.[1] Their efficacy extends to various ALK mutations that confer resistance to crizotinib.
The true distinction in their preclinical profiles emerges when evaluating their activity against a panel of secondary ALK mutations that arise during therapy. Brigatinib shows a broader coverage against various known ALK resistance mutations compared to other second-generation inhibitors.[1] The following table summarizes the half-maximal inhibitory concentration (IC50) values for both compounds against the native EML4-ALK fusion protein and a range of clinically relevant resistance mutations, as determined in an isogenic Ba/F3 cell model.
Table 1: Comparative Cellular IC50 Values (nM) of Alectinib and Brigatinib Against Various ALK Mutations
| ALK Variant | Alectinib IC50 (nM) | Brigatinib IC50 (nM) | Notes |
|---|---|---|---|
| EML4-ALK WT | 2.2 | 8 | Both are highly potent against the wild-type fusion. |
| C1156Y | 10 | 18 | Crizotinib resistance mutation. |
| L1196M | 29 | 24 | "Gatekeeper" resistance mutation. |
| F1245C | 3.5 | 11 | Crizotinib resistance mutation. |
| G1269A | 3.1 | 10 | Crizotinib resistance mutation. |
| I1171S | 158 | 51 | Alectinib resistance mutation; Brigatinib retains higher potency.[2] |
| G1202R | 1,496 | 196 | Highly resistant mutation; Brigatinib is significantly more potent. |
Data synthesized from preclinical studies evaluating inhibitor potency in engineered Ba/F3 cell lines expressing the specified ALK variants.[3]
Inhibition of Downstream Signaling Pathways
The EML4-ALK fusion protein is a constitutively active tyrosine kinase that drives oncogenesis by activating several downstream signaling cascades crucial for cell proliferation, survival, and growth. Alectinib and brigatinib exert their anti-tumor effects by binding to the ATP pocket of the ALK kinase domain, inhibiting its autophosphorylation and subsequently blocking these key pathways.
Key downstream pathways inhibited by both agents include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Regulates cell proliferation and differentiation.
-
JAK-STAT Pathway: Primarily STAT3 signaling, which promotes cell survival and proliferation.
-
PI3K-AKT Pathway: A critical regulator of cell survival, growth, and metabolism.
Inhibition of ALK phosphorylation by either alectinib or brigatinib leads to a measurable decrease in the phosphorylation of key downstream effectors like ERK, STAT3, and AKT in sensitive cell lines.[4]
References
- 1. Alectinib and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of Brigatinib in the Setting of Alectinib Resistance Mediated by ALK I1171S in ALK-Rearranged Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of ALK Inhibitor 1
For laboratory personnel engaged in groundbreaking research and development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the safe disposal of ALK Inhibitor 1, a substance representative of anaplastic lymphoma kinase (ALK) inhibitors used in research settings. Adherence to these guidelines is crucial for minimizing environmental impact and safeguarding personnel from potential hazards.
Core Safety and Disposal Information
All quantitative data and essential safety information regarding the handling and disposal of this compound are summarized in the table below. This allows for a quick and clear reference for laboratory professionals.
| Parameter | Guideline | Citation |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye protection, and face protection. | [1] |
| Handling Precautions | Do not breathe dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling. | [1][2] |
| First Aid: Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get immediate medical attention. | [1] |
| First Aid: Skin | Remove/take off immediately all contaminated clothing. Rinse skin with water/shower. | [1] |
| First Aid: Inhalation | Remove person to fresh air and keep comfortable for breathing. | [1] |
| First Aid: Ingestion | Rinse mouth. Do NOT induce vomiting. Get immediate medical attention. | [1] |
| Waste Classification | Chemical waste generators must determine if a discarded chemical is classified as hazardous waste. Consult local, regional, and national hazardous waste regulations for complete and accurate classification. | [3] |
| Primary Disposal Method | Dispose of in accordance with federal, state, and local regulations. This often involves incineration by a licensed chemical waste management company. | [1][4] |
| Container for Unused Product | Keep in suitable, closed containers for disposal. Use containers compatible with the waste chemicals (e.g., glass for solvents). | [2][5] |
| Disposal of Empty Containers | Empty containers may be discarded in non-recyclable trash, provided they are properly decontaminated. Do not re-use empty containers. | [3][6] |
| Spill Containment | Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal. | [2] |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Detailed Procedural Guidance
1. Personal Protective Equipment (PPE) and Safe Handling: Before handling this compound, it is imperative to be outfitted with the appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[1] All handling of the compound, especially in powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2]
2. Waste Identification and Segregation: Properly identify and segregate all waste contaminated with this compound. This includes unused product, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials. It is crucial to determine if the waste is classified as hazardous according to local, regional, and national regulations.[3]
3. Waste Collection and Labeling:
-
Solid Waste: Collect solid waste, such as contaminated gloves, paper towels, and empty vials, in a designated, leak-proof container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect liquid waste in a compatible, sealed container, typically a glass bottle for organic solvents.[5] Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[5]
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
4. Storage of Chemical Waste: Store waste containers in a designated, secure area away from incompatible materials. The storage area should be well-ventilated and have secondary containment to prevent the spread of any potential leaks. Waste should not be stored for more than 90 days.[5]
5. Spill and Emergency Procedures: In the event of a spill, immediately alert personnel in the vicinity. Wearing appropriate PPE, contain the spill using an inert absorbent material.[2] Collect the absorbed material and place it in a sealed container for hazardous waste disposal. For large or unmanageable spills, or in case of personal exposure, follow institutional emergency procedures and seek immediate medical attention.
6. Final Disposal: The ultimate disposal of this compound waste must be conducted by a licensed and certified hazardous waste management company.[4] These companies are equipped to handle and transport hazardous chemicals safely and will typically use high-temperature incineration to destroy the compound, minimizing environmental release. Never dispose of this compound down the drain or in regular trash.[5]
Disclaimer: The information provided in this guide is for general informational purposes only and is based on widely accepted laboratory safety principles. It is not a substitute for the specific guidelines and regulations of your institution, local, state, or federal authorities. Always consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for this compound for complete and accurate disposal instructions.
References
Personal protective equipment for handling ALK inhibitor 1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling ALK inhibitor 1. It offers procedural guidance on the use of personal protective equipment (PPE), operational plans for safe handling, and proper disposal methods.
Anaplastic lymphoma kinase (ALK) inhibitors are a class of targeted anti-cancer drugs.[1][2] While specific handling requirements may vary between different ALK inhibitors, it is essential to treat all as potentially hazardous compounds. This guide outlines best practices for handling this compound to ensure personnel safety and minimize exposure risk.
Hazard Identification and Risk Assessment
Before handling this compound, a thorough risk assessment must be conducted. The Safety Data Sheet (SDS) for the specific inhibitor is the primary source of information regarding its physical, chemical, and toxicological properties. A general hazard statement for a hazardous chemical indicates that it can cause severe skin burns and eye damage.[3]
Potential Hazards:
-
Respiratory tract irritation.[4]
-
Possible sensitization or allergic reactions.[4]
-
Unknown long-term health effects.
Personal Protective Equipment (PPE)
The selection and use of appropriate PPE are critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards.[5] | Two pairs of chemotherapy-grade nitrile gloves.[6] | A fully buttoned lab coat, preferably a disposable gown resistant to hazardous drugs.[5][6] | An N95 respirator or higher may be necessary if handling powders outside of a certified chemical fume hood.[5] |
| Administering the compound (in vitro/in vivo) | Safety glasses with side shields or chemical splash goggles. | Two pairs of chemotherapy-grade nitrile gloves.[6] | A disposable gown over a lab coat. | Not typically required if performed in a well-ventilated area or biosafety cabinet. |
| Handling waste and cleaning spills | Chemical splash goggles and a face shield.[7] | Two pairs of heavy-duty, chemical-resistant gloves. | A disposable, chemical-resistant gown or coverall.[8] | An appropriate air-purifying respirator with cartridges for organic vapors and particulates.[8] |
Experimental Protocols: Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination.
Donning Sequence:
-
Gown: Put on a disposable gown, ensuring it is fully fastened.
-
Gloves (First Pair): Don the first pair of gloves, pulling the cuffs over the sleeves of the gown.
-
Respiratory Protection: If required, perform a fit check for the respirator.
-
Eye and Face Protection: Put on safety goggles and a face shield if necessary.
-
Gloves (Second Pair): Don the second pair of gloves over the first pair.
Doffing Sequence:
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out.
-
Gown and Inner Gloves: Remove the gown by rolling it down and away from the body. As the gown is removed, peel off the inner gloves simultaneously, trapping them within the gown.
-
Dispose: Dispose of the gown and gloves in a designated hazardous waste container.
-
Wash Hands: Wash hands thoroughly with soap and water.
-
Eye and Face Protection: Remove the face shield and goggles.
-
Respiratory Protection: Remove the respirator if worn.
-
Wash Hands: Wash hands again.
Operational and Disposal Plans
Handling:
-
All work with this compound, especially when handling powders or creating solutions, should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[6]
-
Avoid skin and eye contact.[4]
-
Do not eat, drink, or smoke in areas where the compound is handled.[4]
Disposal:
-
All disposable PPE (gloves, gowns) and materials that have come into contact with this compound (e.g., pipette tips, tubes) must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[3]
-
Empty containers should be rinsed thoroughly with an appropriate solvent, and the rinsate collected as hazardous waste.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Caption: Workflow for selecting and using PPE when handling this compound.
References
- 1. ALK inhibitor - Wikipedia [en.wikipedia.org]
- 2. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. a-1products.com [a-1products.com]
- 4. msdsdigital.com [msdsdigital.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. pogo.ca [pogo.ca]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
